molecular formula C16H19ClN2O3S B1673095 JT010 CAS No. 917562-33-5

JT010

Cat. No.: B1673095
CAS No.: 917562-33-5
M. Wt: 354.9 g/mol
InChI Key: KZMAWJRXKGLWGS-UHFFFAOYSA-N
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Description

TRPA1 agonist

Properties

IUPAC Name

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S/c1-21-9-3-8-19(15(20)10-17)16-18-14(11-23-16)12-4-6-13(22-2)7-5-12/h4-7,11H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMAWJRXKGLWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN(C1=NC(=CS1)C2=CC=C(C=C2)OC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336571
Record name 2-Chloro-N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(3-methoxypropyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917562-33-5
Record name 2-Chloro-N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(3-methoxypropyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to JT010: A Potent and Selective TRPA1 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JT010 is a synthetic small molecule that has emerged as a powerful research tool for investigating the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. It is characterized as a potent and highly selective agonist of human TRPA1 (hTRPA1). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and detailed experimental protocols for its use in in vitro studies. The information presented herein is intended to facilitate further research into the physiological and pathophysiological roles of the TRPA1 channel.

Core Compound Information

PropertyValueReference
IUPAC Name 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-methoxypropyl)acetamide[1](--INVALID-LINK--)
Synonyms JT-010[1](--INVALID-LINK--)
CAS Number 917562-33-5[1](--INVALID-LINK--)
Molecular Formula C16H19ClN2O3S[1](--INVALID-LINK--)
Molecular Weight 354.85 g/mol [1](--INVALID-LINK--)
Appearance Light yellow to yellow solid(--INVALID-LINK--)
Solubility DMSO: ≥ 100 mg/mL (281.81 mM)(--INVALID-LINK--)

Mechanism of Action

This compound functions as a covalent and site-selective agonist of the TRPA1 channel.(--INVALID-LINK--) Its mechanism of action involves the covalent modification of a specific cysteine residue within the N-terminus of the human TRPA1 protein.

Covalent Modification of Cysteine 621 (Cys621)

The chloroacetyl group of this compound acts as an electrophile, forming a covalent bond with the nucleophilic thiol group of the Cysteine 621 (Cys621) residue in human TRPA1.(--INVALID-LINK--) This single modification is sufficient to induce a conformational change in the TRPA1 channel, leading to its opening and subsequent cation influx, primarily Ca2+.(--INVALID-LINK--)

Signaling Pathway

The activation of the TRPA1 channel by this compound initiates a signaling cascade primarily driven by the influx of calcium ions.

JT010_Signaling_Pathway This compound This compound Cys621 Cys621 This compound->Cys621 Covalent Modification TRPA1 TRPA1 Channel (Inactive) TRPA1_active TRPA1 Channel (Active) Ca_influx Ca²⁺ Influx TRPA1_active->Ca_influx Channel Opening Cys621->TRPA1_active Induces Conformational Change Downstream Downstream Signaling Events Ca_influx->Downstream Initiates

This compound-induced TRPA1 signaling pathway.

Potency and Selectivity

This compound is a highly potent agonist of human TRPA1, with reported EC50 values in the nanomolar range.

Assay TypeSpeciesEC50Reference
Calcium Uptake Assay (HEK-hTRPA1 cells)Human0.65 nM(--INVALID-LINK--)
Electrophysiology (HEK-hTRPA1 cells)Human~7.6 nM(--INVALID-LINK--)
In vivo Pain InductionHuman0.31 µM (308 nM)(--INVALID-LINK--)

This compound exhibits high selectivity for TRPA1 over other TRP channels, including TRPV1, TRPV3, TRPV4, TRPM2, TRPM8, and TRPC5, with EC50 values for these channels being greater than 1 µM.(--INVALID-LINK--)

Species Selectivity

A critical aspect of this compound is its pronounced species selectivity, demonstrating potent activation of human TRPA1 but significantly weaker effects on mouse TRPA1 (mTRPA1).(--INVALID-LINK--)

Studies have identified that the Phenylalanine residue at position 669 (F669) in hTRPA1 is a key determinant of this selectivity.(--INVALID-LINK--) The corresponding residue in mTRPA1 is a Methionine (M670). Mutation of F669 to Methionine in hTRPA1 significantly reduces its sensitivity to this compound.(--INVALID-LINK--)

Experimental Protocols

Calcium Imaging Assay for TRPA1 Activation

This protocol is adapted from studies investigating this compound-induced calcium influx in HEK293 cells stably expressing hTRPA1.

Materials:

  • HEK293 cells stably expressing hTRPA1

  • Culture medium (e.g., DMEM with 10% FBS)

  • Physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • Ionomycin (positive control)

  • TRPA1 antagonist (e.g., A-967079) (optional, for validation)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader or imaging system

Procedure:

  • Cell Plating: Seed HEK-hTRPA1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in physiological buffer.

    • Remove the culture medium from the cells and wash once with physiological buffer.

    • Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Cell Washing: After incubation, gently wash the cells twice with physiological buffer to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound in physiological buffer.

    • Add the this compound dilutions to the respective wells. Include wells with buffer only (negative control) and a positive control (e.g., 1-5 µM Ionomycin).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader or imaging system.

    • Measure the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time. Record a baseline fluorescence before compound addition and then monitor the change in fluorescence after addition.

Calcium_Imaging_Workflow Start Start Plate_Cells Plate HEK-hTRPA1 Cells Start->Plate_Cells Incubate1 Incubate (37°C, 5% CO₂) Plate_Cells->Incubate1 Load_Dye Load with Fluo-4 AM Incubate1->Load_Dye Incubate2 Incubate (30-60 min, 37°C) Load_Dye->Incubate2 Wash_Cells Wash Cells Incubate2->Wash_Cells Add_Compound Add this compound / Controls Wash_Cells->Add_Compound Measure_Fluorescence Measure Fluorescence (Ex: 494nm, Em: 516nm) Add_Compound->Measure_Fluorescence Analyze Analyze Data (ΔF/F₀) Measure_Fluorescence->Analyze End End Analyze->End

Workflow for Calcium Imaging Assay.
Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized procedure for recording this compound-activated currents in hTRPA1-expressing cells.

Materials:

  • HEK293 cells expressing hTRPA1

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)

  • This compound stock solution (in DMSO)

  • Perfusion system

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit currents.

    • Establish a stable baseline recording in the external solution.

  • Compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Data Acquisition: Record the changes in membrane current in response to this compound application.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cells on Coverslip Start->Prepare_Cells Pull_Pipette Pull Patch Pipette (3-5 MΩ) Prepare_Cells->Pull_Pipette Form_Seal Form Giga-seal Pull_Pipette->Form_Seal Go_Whole_Cell Establish Whole-Cell Configuration Form_Seal->Go_Whole_Cell Record_Baseline Record Baseline Current Go_Whole_Cell->Record_Baseline Apply_this compound Perfuse with this compound Record_Baseline->Apply_this compound Record_Response Record this compound-evoked Current Apply_this compound->Record_Response Analyze Analyze Current-Voltage Relationship Record_Response->Analyze End End Analyze->End

Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Site-Directed Mutagenesis of TRPA1

This protocol outlines the general steps to create a C621S mutant of hTRPA1 to validate the binding site of this compound.

Materials:

  • Plasmid DNA containing wild-type hTRPA1 cDNA

  • Mutagenic primers (forward and reverse) containing the C621S mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers that anneal to the hTRPA1 plasmid and contain the desired mutation to change the cysteine codon (TGC or TGT) to a serine codon (e.g., AGC or TCT).

  • Mutagenesis PCR:

    • Set up a PCR reaction with the hTRPA1 plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform thermal cycling to amplify the entire plasmid containing the desired mutation.

  • Template DNA Digestion:

    • Add DpnI restriction enzyme to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

    • Incubate at 37°C for 1-2 hours.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

  • Colony Screening and Sequencing:

    • Pick individual colonies and grow overnight cultures.

    • Isolate plasmid DNA from the cultures.

    • Verify the presence of the desired mutation by DNA sequencing.

Mutagenesis_Workflow Start Start Design_Primers Design C621S Mutagenic Primers Start->Design_Primers PCR Perform Mutagenesis PCR Design_Primers->PCR DpnI_Digest Digest Parental Plasmid with DpnI PCR->DpnI_Digest Transform Transform into E. coli DpnI_Digest->Transform Plate Plate on Selective Media Transform->Plate Screen Screen Colonies and Sequence Plate->Screen End End Screen->End

Workflow for Site-Directed Mutagenesis.

Conclusion

This compound is an invaluable tool for the study of the human TRPA1 channel. Its high potency, selectivity, and well-defined covalent mechanism of action make it ideal for a range of in vitro applications. The pronounced species selectivity between human and mouse TRPA1 is a critical consideration for experimental design and data interpretation. The detailed protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their investigations of TRPA1 function in health and disease.

References

An In-depth Technical Guide to the Mechanism of Action of JT010

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JT010 is a potent and highly selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in sensory signaling and neuroinflammation. This document provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with the TRPA1 channel, its cellular consequences, and its notable species selectivity. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate the replication and extension of these findings. Signaling pathways and experimental workflows are visually represented to enhance understanding.

Core Mechanism of Action: Potent and Selective TRPA1 Agonism

This compound exerts its biological effects through the direct activation of the TRPA1 ion channel, a non-selective cation channel primarily expressed on sensory neurons.[1] The activation is initiated by a covalent modification of a specific amino acid residue within the channel protein.

Key Features:

  • Target: Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[2]

  • Action: Potent and selective agonist.[1]

  • Molecular Interaction: this compound covalently and site-selectively binds to the Cysteine 621 (Cys621) residue of the human TRPA1 channel. This single modification is sufficient to induce a conformational change that opens the channel pore, leading to cation influx.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized across various experimental systems. The following tables summarize the key quantitative findings.

Table 1: Potency of this compound on Human TRPA1 (hTRPA1)
Assay TypeCell Line/SystemParameterValueReference
Cell-based Calcium Uptake-EC500.65 nM
ElectrophysiologyHEK-hTRPA1 cellsEC50~7.6 nM
Calcium ImagingHEK-hTRPA1 cellsEffective Concentration0.3 - 100 nM
Calcium ImagingHuman Fibroblast-Like Synoviocytes (FLSs)Effective Concentration10 nM
Table 2: Selectivity Profile of this compound
Off-Target ChannelActivityEC50Reference
TRPV1No activation> 1 µM
TRPV3No activation> 1 µM
TRPV4No activation> 1 µM
TRPM2No activation> 1 µM
TRPM8No activation> 1 µM
TRPC5No activation> 1 µM
Table 3: Species-Specific Activity of this compound
Species/ChannelCell Line/SystemThis compound-induced ResponseReference
Human (hTRPA1)HEK-hTRPA1 cellsPotent activation
Mouse (mTRPA1)HEK-mTRPA1 cellsVery weak to no activation
Human (endogenous)Inflammatory Fibroblast-Like SynoviocytesSubstantial Ca2+ response
Mouse (endogenous)Dorsal Root Ganglion (DRG) cellsNo response at 10 nM
Table 4: Effects of this compound on T-Lymphocyte Activation in Mice
Cell TypeAssayEffectConcentrationReference
CD4+ T-lymphocytesTcR-induced Ca2+ signalConcentration-dependent inhibitionSignificant above 2 µM
Peritoneal lymphocytesTcR-induced Ca2+ signalConcentration-dependent inhibitionSignificant above 4 µM
Peritoneal B-cellsB-cell receptor activationNo modification1 - 40 µM
Peritoneal lymphocytesIonomycin-stimulated Ca2+ elevationNo modification1 - 40 µM

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-induced TRPA1 Activation

The primary signaling event initiated by this compound is the influx of cations, predominantly Ca2+ and Na+, through the TRPA1 channel. This leads to depolarization of the cell membrane and an increase in intracellular calcium concentration, which in turn triggers downstream cellular responses such as neurotransmitter release in sensory neurons.

JT010_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TRPA1 TRPA1 Channel (inactive) This compound->TRPA1 Binds to Cys621 Cys621 This compound->Cys621 Covalent Modification TRPA1->Cys621 Contains TRPA1_active TRPA1 Channel (active) Ca_influx Ca²⁺ Influx TRPA1_active->Ca_influx Allows Cys621->TRPA1_active Induces Conformational Change Depolarization Membrane Depolarization Ca_influx->Depolarization Downstream Downstream Cellular Responses Ca_influx->Downstream Depolarization->Downstream Species_Specificity_Workflow cluster_setup Cell Line Preparation cluster_assay Functional Assay cluster_analysis Data Analysis HEK_cells HEK293 Cells Transfection1 Transfection HEK_cells->Transfection1 Transfection2 Transfection HEK_cells->Transfection2 hTRPA1_plasmid hTRPA1 Plasmid hTRPA1_plasmid->Transfection1 mTRPA1_plasmid mTRPA1 Plasmid mTRPA1_plasmid->Transfection2 HEK_hTRPA1 HEK-hTRPA1 Cells Transfection1->HEK_hTRPA1 HEK_mTRPA1 HEK-mTRPA1 Cells Transfection2->HEK_mTRPA1 JT010_app Apply this compound (0.3-100 nM) HEK_hTRPA1->JT010_app HEK_mTRPA1->JT010_app Measurement Measure Intracellular Ca²⁺ or Current JT010_app->Measurement AITC_app Apply AITC (Positive Control) Measurement->AITC_app Confirm Expression Response_h Large Ca²⁺ Response (Human) Measurement->Response_h Response_m Small/No Response (Mouse) Measurement->Response_m

References

JT010 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the TRPA1 Agonist JT010

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in sensory signaling and a target of interest for various therapeutic areas, including pain, inflammation, and respiratory diseases. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed summaries of its mechanism of action, in vitro and in vivo efficacy, and selectivity profile. Experimental protocols for key assays are provided to facilitate the replication and further investigation of its effects. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding.

Chemical Structure and Properties

This compound, with the IUPAC name 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-methoxypropyl)acetamide, is a small molecule that acts as a covalent agonist of the TRPA1 ion channel.[1][] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-methoxypropyl)acetamide[1][]
CAS Number 917562-33-5
Molecular Formula C₁₆H₁₉ClN₂O₃S
Molecular Weight 354.85 g/mol
SMILES COCCCN(C1=NC(=CS1)C2=CC=C(C=C2)OC)C(=O)CCl
Appearance White to beige powder
Purity ≥98% (HPLC)
Solubility DMSO: 71 mg/mL (200.08 mM), Ethanol: 50 mM
Storage Store at 2-8°C

Mechanism of Action

This compound is a potent and site-selective agonist of the TRPA1 channel. It activates the channel through a covalent modification of a specific cysteine residue, Cys621, located in the S5-S6 linker region of the human TRPA1 protein. This covalent binding is mediated by the chloroacetyl group of this compound. The modification of Cys621 is sufficient to induce the opening of the TRPA1 channel, leading to an influx of cations, primarily Ca²⁺, into the cell. This influx of calcium triggers downstream signaling events.

Signaling Pathway of this compound-Mediated TRPA1 Activation

TRPA1_Activation This compound This compound TRPA1 TRPA1 Channel (Closed) This compound->TRPA1 Cys621 Cys621 TRPA1->Cys621 Covalent modification of TRPA1_Open TRPA1 Channel (Open) Ca_ion Ca²⁺ Signaling Downstream Signaling Ca_ion->Signaling TRPA1_Open->Ca_ion

Caption: this compound binds to and covalently modifies Cys621 of the TRPA1 channel, leading to channel opening, calcium influx, and downstream signaling.

Biological Activity and Efficacy

In Vitro Potency and Selectivity

This compound is a highly potent agonist of human TRPA1. Its efficacy has been demonstrated in various in vitro assays, primarily through measuring calcium influx in cells expressing the TRPA1 channel.

ParameterValue (nM)AssayCell LineReference
EC₅₀ (hTRPA1) 0.65Calcium influxHEK293
EC₅₀ (hTRPA1) ~7.6ElectrophysiologyHEK293
EC₅₀ (hTRPA1) ~10Calcium responseHEK-hTRPA1

This compound exhibits remarkable selectivity for the human TRPA1 channel over other members of the TRP channel family.

ChannelActivityConcentrationReference
TRPV1 No activation>1 µM
TRPV3 No activation>1 µM
TRPV4 No activation>1 µM
TRPM2 No activation>1 µM
TRPM8 No activation>1 µM
TRPC5 No activation>1 µM

It is important to note that this compound shows species-specific activity, being a potent activator of human TRPA1 but not mouse TRPA1.

In Vivo Studies

In vivo studies have explored the effects of this compound in various models. A notable study investigated its impact on T-lymphocyte activation. In this study, this compound was shown to inhibit T-cell receptor (TcR)-induced Ca²⁺ signals in CD4⁺ T lymphocytes in a concentration-dependent manner.

Animal ModelDosingEffectReference
Mouse1-40 µM (in vitro stimulation of isolated cells)Concentration-dependent inhibition of TcR-induced Ca²⁺ signals in CD4⁺ T lymphocytes
Rat0.4 mg/kg (i.v.)Had small opposing effects on myocardial infarct size

Further in vivo pharmacokinetic and pharmacodynamic studies are required to fully characterize the profile of this compound.

Experimental Protocols

In Vitro Calcium Influx Assay

This protocol describes a method to measure the activation of TRPA1 by this compound using a calcium-sensitive fluorescent dye in a cell-based assay.

Calcium_Influx_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_measurement Measurement and Analysis node1 Seed HEK293 cells expressing hTRPA1 in a 96-well plate node2 Incubate for 24 hours node1->node2 node3 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) node2->node3 node4 Incubate for 1 hour node3->node4 node5 Add varying concentrations of this compound node4->node5 node6 Measure fluorescence intensity over time (e.g., using a FLIPR or plate reader) node5->node6 node7 Calculate EC₅₀ value node6->node7

Caption: Workflow for a calcium influx assay to determine the potency of this compound on hTRPA1 expressing cells.

Detailed Steps:

  • Cell Culture: HEK293 cells stably expressing human TRPA1 are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: After 24 hours, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed. A baseline fluorescence reading is taken before adding various concentrations of this compound.

  • Fluorescence Measurement: Fluorescence intensity is measured immediately after compound addition and monitored over time using a fluorescence plate reader.

  • Data Analysis: The change in fluorescence is used to determine the concentration-response curve and calculate the EC₅₀ value.

Electrophysiology Patch-Clamp Assay

Whole-cell patch-clamp electrophysiology can be used to directly measure the ion currents mediated by TRPA1 activation.

Detailed Steps:

  • Cell Preparation: HEK293 cells expressing hTRPA1 are grown on coverslips.

  • Recording Setup: A coverslip is transferred to a recording chamber on an inverted microscope. The chamber is perfused with an extracellular solution.

  • Patching: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (a gigaseal). The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -60 mV). Voltage steps or ramps are applied to elicit currents.

  • Compound Application: this compound is applied to the cell via the perfusion system, and the resulting changes in current are recorded.

  • Data Analysis: The current-voltage relationship and the dose-dependent increase in current are analyzed to characterize the effect of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the TRPA1 channel in various physiological and pathological processes. Its high potency and selectivity for human TRPA1 make it a suitable probe for in vitro studies. While its species selectivity presents challenges for direct translation to rodent models, it also offers a unique opportunity to dissect the differences between human and mouse TRPA1 channels. Further studies are warranted to explore its full therapeutic potential, particularly in the context of human diseases where TRPA1 is implicated.

References

Unable to Proceed with Request for In-depth Technical Guide on JT010

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for publicly available information on the discovery and synthesis of a compound designated "JT010," no specific data or publications corresponding to this identifier could be located. The search terms "this compound discovery" and "this compound synthesis" did not yield any relevant results detailing a specific molecule, its mechanism of action, or associated experimental data.

The search results were of a general nature within the field of chemical synthesis, including:

  • "Click" synthesis of amphiphilic carbohydrate-alkyl triazole derivatives.[1]

  • Synthesis of spiroacetal-triazoles as privileged natural product-like scaffolds.[2]

  • A novel synthetic method for triazole structures using water as a solvent.[3]

  • The synthesis of 1,3,5-tri-tert-butylbenzene.[4]

These findings suggest that "this compound" may be a proprietary, internal designation for a compound not yet disclosed in public literature, a hypothetical molecule, or a term with a very specific context not accessible through general search.

Without foundational information on the discovery, synthesis, and biological activity of this compound, it is not possible to generate the requested in-depth technical guide. The core requirements of providing structured quantitative data, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled in the absence of this essential information.

Should you be able to provide specific internal data, research articles, or patents related to this compound, I would be able to assist in structuring this information into the requested technical guide format, complete with data tables and Graphviz diagrams as per your specifications.

References

Unraveling the Biological Target of JT010: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target identification and characterization of JT010, a potent and selective small molecule agonist. The document details the molecular mechanism of action, quantitative pharmacological data, and the downstream signaling pathways affected by this compound. Furthermore, it offers detailed protocols for key experiments utilized in its characterization, aiming to facilitate further research and development in related fields.

Executive Summary

This compound has been conclusively identified as a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons, where it functions as a sensor for noxious chemical and environmental stimuli, playing a crucial role in pain and neurogenic inflammation.[4][5] this compound activates TRPA1 through a specific covalent modification mechanism, exhibiting high potency, particularly for the human ortholog of the channel. This guide summarizes the key findings that establish TRPA1 as the definitive biological target of this compound.

Quantitative Pharmacology of this compound

The potency and selectivity of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data.

ParameterSpeciesCell LineAssay TypeValueReference
EC50 HumanHEK293Calcium Uptake0.65 nM
EC50 HumanHEK293Calcium Imaging~10 nM
EC50 Human-Electrophysiology~7.6 nM
EC50 Human-In vivo (Pain Rating)310 nM

Table 1: Potency of this compound on Human TRPA1.

ChannelActivityConcentrationResultReference
TRPV1No Activation>1 µM-
TRPV3No Activation>1 µM-
TRPV4No Activation>1 µM-
TRPM2No Activation>1 µM-
TRPM8No Activation>1 µM-
TRPC5No Activation>1 µM-

Table 2: Selectivity Profile of this compound against other TRP Channels.

Mechanism of Action: Covalent Modification of TRPA1

This compound activates the TRPA1 channel through a highly specific, covalent interaction. The key feature of this mechanism is the site-selective binding to Cysteine 621 (Cys621) located in the N-terminal cytoplasmic domain of the human TRPA1 protein. This covalent modification is sufficient to induce a conformational change in the channel, leading to its opening and subsequent cation influx.

The species-selective potency of this compound, being significantly more potent on human TRPA1 (hTRPA1) than on mouse TRPA1 (mTRPA1), has been attributed to amino acid differences outside of the conserved Cys621 residue. This highlights the subtle structural determinants that govern the potency of covalent agonists.

cluster_membrane Cell Membrane TRPA1 TRPA1 Channel (Closed State) TRPA1_open TRPA1 Channel (Open State) TRPA1->TRPA1_open Conformational Change Ca_ion Ca²⁺ TRPA1_open->Ca_ion Influx Na_ion Na⁺ TRPA1_open->Na_ion Influx This compound This compound Cys621 Cys621 This compound->Cys621 Covalent Modification Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Figure 1. Mechanism of this compound-induced TRPA1 activation.

Downstream Signaling Pathways

Activation of the TRPA1 channel by this compound leads to the influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neuron. This influx causes membrane depolarization and initiates a cascade of downstream signaling events. The elevated intracellular Ca²⁺ acts as a second messenger, triggering the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P from the sensory nerve terminals. These neuropeptides contribute to neurogenic inflammation, vasodilation, and the sensation of pain. Furthermore, TRPA1 activation can lead to the phosphorylation of downstream signaling molecules like ERK1/2, which are involved in modulating neuronal excitability and gene expression.

This compound This compound TRPA1 TRPA1 Activation This compound->TRPA1 Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization ERK ERK1/2 Phosphorylation Ca_Influx->ERK CGRP_SP CGRP & Substance P Release Ca_Influx->CGRP_SP Pain Pain Sensation Depolarization->Pain ERK->Pain Inflammation Neurogenic Inflammation CGRP_SP->Inflammation Inflammation->Pain

Figure 2. Downstream signaling cascade following this compound-mediated TRPA1 activation.

Experimental Protocols

Intracellular Calcium Imaging Assay

This protocol details the measurement of intracellular calcium concentration changes in response to this compound using a fluorescent indicator like Fura-2 AM.

Materials:

  • HEK293 cells stably expressing human TRPA1

  • Poly-L-lysine coated coverslips or multi-well imaging plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • This compound stock solution in DMSO

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)

Procedure:

  • Cell Culture: Plate HEK293-hTRPA1 cells onto poly-L-lysine coated coverslips and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺.

    • Wash cells once with HBSS.

    • Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash cells three times with HBSS to remove extracellular dye.

  • Imaging:

    • Mount the coverslip onto the microscope stage.

    • Perfuse the cells with HBSS.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.

    • Apply this compound at the desired concentration by perfusion.

    • Record the change in the 340/380 nm fluorescence ratio over time.

  • Data Analysis: The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Calculate the change in this ratio upon this compound application relative to the baseline.

start Start plate_cells Plate HEK293-hTRPA1 cells on coverslips start->plate_cells load_dye Load cells with Fura-2 AM plate_cells->load_dye wash1 Wash to remove extracellular dye load_dye->wash1 acquire_baseline Acquire baseline fluorescence (F340/F380) wash1->acquire_baseline apply_this compound Apply this compound acquire_baseline->apply_this compound record_response Record fluorescence ratio change apply_this compound->record_response analyze Analyze data record_response->analyze end End analyze->end

Figure 3. Workflow for the intracellular calcium imaging assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of TRPA1-mediated ion currents in response to this compound.

Materials:

  • HEK293 cells expressing human TRPA1

  • Patch pipettes (3-5 MΩ resistance)

  • Patch-clamp amplifier and data acquisition system

  • Extracellular (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4)

  • Intracellular (pipette) solution: 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA (pH 7.2)

  • This compound stock solution in DMSO

Procedure:

  • Cell Preparation: Isolate a single HEK293-hTRPA1 cell for recording.

  • Pipette Positioning: Approach the cell with a patch pipette filled with intracellular solution.

  • Giga-seal Formation: Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit currents.

    • Record baseline currents in the extracellular solution.

    • Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

    • Record the this compound-induced currents.

  • Data Analysis: Measure the amplitude and current-voltage (I-V) relationship of the this compound-evoked currents.

start Start prepare_cell Prepare single HEK293-hTRPA1 cell start->prepare_cell form_seal Form Giga-seal prepare_cell->form_seal rupture_membrane Establish whole-cell configuration form_seal->rupture_membrane record_baseline Record baseline currents rupture_membrane->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_currents Record this compound-induced currents apply_this compound->record_currents analyze Analyze current amplitude and I-V relationship record_currents->analyze end End analyze->end

Figure 4. Workflow for whole-cell patch-clamp electrophysiology.

Applications in Drug Discovery and Research

The identification of TRPA1 as the biological target of this compound has significant implications for drug discovery and biomedical research:

  • Tool Compound: this compound serves as a valuable pharmacological tool for selectively activating hTRPA1 in vitro and in vivo, enabling the study of its physiological and pathophysiological roles.

  • Assay Development: this compound can be used to develop and validate high-throughput screening assays for the identification of novel TRPA1 modulators (agonists and antagonists).

  • Disease Models: The species selectivity of this compound provides a unique opportunity to dissect the role of TRPA1 in human-relevant disease models.

  • Translational Research: Understanding the interaction of this compound with human TRPA1 can inform the design of novel therapeutics targeting this channel for conditions such as chronic pain, inflammation, and respiratory disorders.

Conclusion

The comprehensive evidence presented in this guide firmly establishes the Transient Receptor Potential Ankyrin 1 (TRPA1) channel as the primary biological target of this compound. Its potent, selective, and covalent mechanism of action, particularly on the human ortholog, makes it an invaluable tool for the scientific community. The detailed pharmacological data and experimental protocols provided herein are intended to support and accelerate further research into the function of TRPA1 and the development of novel therapeutics targeting this important ion channel.

References

Unlocking Cellular Responses: A Technical Guide to the Therapeutic Potential of JT010, a Potent TRPA1 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of JT010, a highly potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a critical sensor of environmental irritants and endogenous signals associated with inflammation and pain. This compound's unique properties make it an invaluable tool for investigating TRPA1 function and a potential candidate for therapeutic development in various disease contexts. This document outlines the core mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its investigation, and visualizes the critical signaling pathways it modulates.

Core Mechanism of Action

This compound is a small molecule that acts as a covalent and site-selective agonist of the human TRPA1 channel.[1][2] Its primary mechanism involves the covalent modification of a specific cysteine residue, Cys621, located in the N-terminal ankyrin repeat domain of the TRPA1 protein.[2] This interaction is highly specific and is sufficient to trigger the opening of the non-selective cation channel, leading to an influx of calcium ions (Ca²⁺) into the cell.[2][3] This influx of calcium is the primary initiating event for the downstream cellular responses mediated by TRPA1 activation. Notably, this compound exhibits significant species selectivity, demonstrating high potency for human TRPA1 while being a much weaker agonist for the mouse ortholog.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from various in vitro and in vivo studies.

ParameterValueSpecies/Cell TypeReference
EC₅₀ (in vitro) 0.65 nMHuman TRPA1 (HEK293 cells)
~10 nMHuman TRPA1 (HEK-hTRPA1 cells, Ca²⁺ response)
~7.6 nMHuman TRPA1 (electrophysiology)
Concentration for T-cell inhibition 1-40 µMMouse CD4⁺ T lymphocytes
Concentration for TRPA1 activation 0.3-100 nMHuman TRPA1 (HEK-hTRPA1 cells)
Concentration for ion current activation 50 nMHuman lung tissue
ParameterDose/ConcentrationEffectSpeciesReference
Myocardial Infarct Size 0.4 mg/kg (i.v.)Small opposing effects (co-administered with A-967079)Male rats
Pain Induction 0.31 µM (injection)Half-maximal effective concentration for painHuman

Signaling Pathways

Activation of the TRPA1 channel by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium. This leads to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, culminating in the release of various inflammatory mediators.

JT010_Signaling_Pathway This compound This compound TRPA1 TRPA1 Channel (Cys621) This compound->TRPA1 Ca_influx Ca²⁺ Influx TRPA1->Ca_influx MAPK MAPK Pathway (ERK1/2, p38) Ca_influx->MAPK NFkB NF-κB Pathway Ca_influx->NFkB T_cell_modulation T-Cell Activation Modulation Ca_influx->T_cell_modulation CGRP CGRP Release MAPK->CGRP Cytokines Inflammatory Cytokine Release (e.g., IL-8) NFkB->Cytokines Neurogenic_Inflammation Neurogenic Inflammation CGRP->Neurogenic_Inflammation Cytokines->Neurogenic_Inflammation

This compound-induced TRPA1 signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Calcium Imaging in HEK293T Cells

This protocol is adapted from methodologies described in studies investigating the effect of this compound on intracellular calcium levels.

Objective: To measure the this compound-induced calcium influx in HEK293T cells stably expressing human TRPA1.

Materials:

  • HEK293T cells stably expressing human TRPA1 (HEK-hTRPA1)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% penicillin-streptomycin

  • Poly-D-lysine coated 96-well black-walled imaging plates

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution in DMSO

  • Fluorescence plate reader or microscope equipped for ratiometric calcium imaging

Procedure:

  • Cell Culture: Culture HEK-hTRPA1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating: Seed cells onto poly-D-lysine coated 96-well black-walled imaging plates at a density that allows for a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS with 20 mM HEPES.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Addition and Imaging:

    • Prepare serial dilutions of this compound in HBSS from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Place the plate in a fluorescence plate reader or on a microscope stage.

    • Establish a baseline fluorescence reading.

    • Add the this compound dilutions to the respective wells.

    • Immediately begin recording the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., for Fura-2, ratiometric imaging at 340/380 nm excitation and ~510 nm emission).

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2).

    • Normalize the data to the baseline fluorescence.

    • Plot the peak change in fluorescence ratio against the log of the this compound concentration to determine the EC₅₀ value.

Calcium_Imaging_Workflow Start Start Culture_Cells Culture HEK-hTRPA1 Cells Start->Culture_Cells Plate_Cells Plate Cells in 96-well Plate Culture_Cells->Plate_Cells Load_Dye Load with Calcium Indicator (e.g., Fura-2 AM) Plate_Cells->Load_Dye Wash_Cells Wash to Remove Extracellular Dye Load_Dye->Wash_Cells Acquire_Baseline Acquire Baseline Fluorescence Wash_Cells->Acquire_Baseline Add_this compound Add this compound Dilutions Acquire_Baseline->Add_this compound Record_Fluorescence Record Fluorescence Change Add_this compound->Record_Fluorescence Analyze_Data Analyze Data (Calculate EC₅₀) Record_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for Calcium Imaging Assay.
Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized procedure based on methods used for characterizing TRP channel agonists.

Objective: To measure the ion currents elicited by this compound in individual HEK-hTRPA1 cells.

Materials:

  • HEK-hTRPA1 cells cultured on glass coverslips

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2 with KOH)

  • This compound stock solution in DMSO

Procedure:

  • Cell Preparation: Place a coverslip with adherent HEK-hTRPA1 cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.

  • Current Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit membrane currents and establish a baseline recording.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Record the changes in membrane current in response to this compound application.

  • Data Analysis:

    • Measure the amplitude of the this compound-induced current.

    • Construct a current-voltage (I-V) relationship from the responses to voltage ramps.

    • Plot the normalized current response against the this compound concentration to generate a dose-response curve.

Electrophysiology_Workflow Start Start Prepare_Cells Prepare HEK-hTRPA1 Cells on Coverslip Start->Prepare_Cells Form_Gigaseal Form Giga-seal with Patch Pipette Prepare_Cells->Form_Gigaseal Establish_Whole_Cell Establish Whole-Cell Configuration Form_Gigaseal->Establish_Whole_Cell Record_Baseline Record Baseline Membrane Current Establish_Whole_Cell->Record_Baseline Apply_this compound Apply this compound via Perfusion Record_Baseline->Apply_this compound Record_Current Record this compound-induced Current Apply_this compound->Record_Current Analyze_IV Analyze I-V Relationship and Dose-Response Record_Current->Analyze_IV End End Analyze_IV->End

Workflow for Electrophysiology Assay.
T-Lymphocyte Activation Assay by Flow Cytometry

This protocol is based on the study by Szabó et al. (2024) investigating the immunomodulatory effects of this compound.

Objective: To assess the effect of this compound on T-cell receptor (TcR)-induced calcium signaling in CD4⁺ T lymphocytes.

Materials:

  • Isolated primary T lymphocytes (e.g., from murine peritoneal cavity)

  • RPMI 1640 medium with 10% FBS

  • Fluo-4 AM or other suitable calcium indicator dye

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4)

  • This compound stock solution in DMSO

  • Flow cytometer

Procedure:

  • Cell Isolation and Preparation: Isolate T lymphocytes from the desired source using standard procedures (e.g., density gradient centrifugation, magnetic bead separation). Resuspend cells in RPMI 1640 medium.

  • Dye Loading: Incubate the cells with Fluo-4 AM (typically 1-5 µM) for 30 minutes at 37°C.

  • Surface Marker Staining: Wash the cells and then stain with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD4) for 20-30 minutes on ice, protected from light.

  • This compound Pre-incubation: Wash the stained cells and resuspend in fresh medium. Add the desired concentrations of this compound or vehicle control (DMSO) and incubate for 10-15 minutes at 37°C.

  • T-Cell Stimulation and Flow Cytometry Acquisition:

    • Acquire a baseline reading of the Fluo-4 fluorescence on the flow cytometer.

    • Add the T-cell stimulating antibodies (anti-CD3 and anti-CD28) to the cell suspension.

    • Immediately acquire the fluorescence data over time to monitor the calcium flux in the CD4⁺ T-cell population.

  • Data Analysis:

    • Gate on the CD4⁺ T-cell population.

    • Analyze the change in Fluo-4 fluorescence intensity over time in response to TcR stimulation in the presence and absence of this compound.

    • Quantify the inhibitory effect of this compound on the TcR-induced calcium signal.

Flow_Cytometry_Workflow Start Start Isolate_T_cells Isolate Primary T Lymphocytes Start->Isolate_T_cells Load_Dye Load with Calcium Indicator (e.g., Fluo-4 AM) Isolate_T_cells->Load_Dye Stain_Markers Stain for Surface Markers (e.g., CD4) Load_Dye->Stain_Markers Preincubate_this compound Pre-incubate with this compound Stain_Markers->Preincubate_this compound Acquire_Baseline Acquire Baseline on Flow Cytometer Preincubate_this compound->Acquire_Baseline Stimulate_TCR Stimulate with Anti-CD3/CD28 Acquire_Baseline->Stimulate_TCR Acquire_Data Acquire Time-course Data Stimulate_TCR->Acquire_Data Analyze_Inhibition Analyze Inhibition of Ca²⁺ Signal Acquire_Data->Analyze_Inhibition End End Analyze_Inhibition->End

References

In Vitro Characterization of JT010: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in vitro characterization of JT010, a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound is a covalent and site-selective agonist of the TRPA1 ion channel.[1] Its mechanism involves the covalent modification of a specific cysteine residue within the human TRPA1 protein.

  • Target Site : this compound selectively binds to Cysteine 621 (Cys621) on the human TRPA1 channel.[2][3]

  • Activation : The covalent binding at this single site is sufficient to induce a conformational change that opens the non-selective cation channel, leading to an influx of cations, primarily Calcium (Ca²⁺), into the cell.[3]

  • Selectivity : The compound exhibits high selectivity for TRPA1 over other members of the TRP channel family, including TRPV1, TRPV3, TRPV4, TRPM2, TRPM8, and TRPC5.[2]

TRPA1_closed TRPA1 Channel (Closed) TRPA1_open TRPA1 Channel (Open) TRPA1_closed->TRPA1_open Ca_in This compound This compound This compound->TRPA1_closed Ca_out Ca_out->TRPA1_open Influx Response Cellular Response Ca_in->Response cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture HEK-hTRPA1 Cells B Load with Calcium Indicator Dye A->B C Measure Baseline Fluorescence B->C D Apply this compound C->D E Record Fluorescence Changes D->E F Normalize Data E->F G Generate Dose-Response Curve & Calculate EC₅₀ F->G cluster_TCR T-Cell Receptor Signaling cluster_TRPA1 TRPA1 Pathway TCR TCR Activation (Anti-CD3) PLC PLCγ1 TCR->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_signal Intracellular Ca²⁺ Signal Ca_release->Ca_signal This compound This compound (1-40 µM) TRPA1 TRPA1 This compound->TRPA1 Ca_influx Sustained Ca²⁺ Influx TRPA1->Ca_influx Ca_influx->Ca_signal Inhibits

References

JT010: A Deep Dive into its Preclinical Profile and Uncharted Safety and Toxicity Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JT010 has emerged as a potent and selective covalent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in sensory signaling and a target of interest for various therapeutic areas, including myocardial infarction research. While its pharmacological activity, particularly its high potency for human TRPA1, is well-documented in in-vitro and limited in-vivo models, a comprehensive preclinical safety and toxicity profile remains conspicuously absent from the public domain. This technical guide synthesizes the current understanding of this compound's mechanism of action and pharmacology. Crucially, it also outlines the standard battery of non-clinical safety and toxicity studies that would be imperative to establish a foundational safety profile for a compound of this nature, thereby providing a roadmap for future preclinical development.

Introduction

This compound is a small molecule that acts as a covalent and site-selective agonist of the TRPA1 ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a well-known sensor of noxious environmental stimuli, oxidative stress, and inflammatory mediators. The activation of TRPA1 by agonists like this compound leads to the influx of cations, primarily calcium and sodium, resulting in neuronal depolarization and the transmission of sensory signals, including pain and neurogenic inflammation. The interest in this compound stems from its potential utility in studying the physiological and pathological roles of TRPA1 activation.

Known Pharmacology and Mechanism of Action

This compound is characterized by its potent and selective activation of the human TRPA1 channel.

In Vitro Activity

A summary of the reported in vitro activity of this compound is presented in Table 1.

Cell Line/TissueSpeciesAssay TypeEndpointResult
HEK-hTRPA1HumanCalcium InfluxEC50Potent activation
CD4+ T lymphocytesHumanCa2+ signalingInhibition of TcR-induced signalsConcentration-dependent inhibition
Human Lung TissueHumanIon CurrentsTRPA1 activationActivation observed
DRGN cellsNot specifiedATP concentration-Mean ATP concentration of 0.52 μM at 100 nM

Table 1: Summary of Reported In Vitro Activity of this compound

In Vivo Data

Limited in vivo studies have been reported for this compound. One study in a rat model of myocardial infarction suggested that intravenous administration of this compound at 0.4 mg/kg had a modest effect on infarct size.

Mechanism of Action and Signaling Pathway

This compound activates TRPA1 through a covalent modification of specific cysteine residues within the ion channel. This leads to the opening of the channel and subsequent cellular responses.

TRPA1_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space JT010_ext This compound TRPA1 TRPA1 Channel (Closed) JT010_ext->TRPA1 Covalent Binding TRPA1_open TRPA1 Channel (Open) TRPA1->TRPA1_open Conformational Change Ca_influx Ca²⁺ Influx TRPA1_open->Ca_influx Na_influx Na⁺ Influx TRPA1_open->Na_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling

Figure 1: Simplified signaling pathway of this compound-mediated TRPA1 channel activation.

The Uncharted Territory: A Roadmap for Safety and Toxicity Assessment

Despite the available pharmacological data, there is a significant gap in the understanding of the safety and toxicity profile of this compound. A comprehensive preclinical safety evaluation is a prerequisite for any further development of a compound for therapeutic use. The following sections outline the standard toxicological studies that would be necessary to establish a foundational safety profile for this compound.

Acute Toxicity Studies

These studies are designed to determine the potential adverse effects of a single high dose of a substance.

Experimental Protocol Outline:

  • Species: Typically two mammalian species, one rodent (e.g., rat or mouse) and one non-rodent (e.g., rabbit or dog).

  • Route of Administration: Should be relevant to the intended clinical route (e.g., oral, intravenous).

  • Dose Levels: A range of doses, including a limit dose (e.g., 2000 mg/kg for oral studies in rodents).

  • Observations: Clinical signs of toxicity, body weight changes, and mortality are monitored for up to 14 days.

  • Endpoints: Determination of the LD50 (median lethal dose) if applicable, and identification of target organs of toxicity through gross necropsy and histopathology.

Repeated-Dose Toxicity Studies (Sub-chronic and Chronic)

These studies evaluate the effects of repeated exposure to a substance over a prolonged period.

Experimental Protocol Outline:

  • Duration: Sub-chronic studies typically last for 28 or 90 days. Chronic studies can extend to 6 months or longer.

  • Species: One rodent and one non-rodent species.

  • Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose should produce some evidence of toxicity.

  • Parameters Monitored: Comprehensive monitoring including clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs and tissues.

  • Endpoints: Identification of the No-Observed-Adverse-Effect Level (NOAEL), characterization of the dose-response relationship, and identification of target organs for toxicity.

Genotoxicity Studies

This battery of tests is designed to assess the potential of a substance to cause damage to genetic material.

Experimental Protocol Outline:

  • In Vitro Tests:

    • Ames Test (Bacterial Reverse Mutation Assay): To detect gene mutations.

    • In Vitro Mammalian Cell Gene Mutation Assay (e.g., Mouse Lymphoma Assay): To detect gene mutations in mammalian cells.

    • In Vitro Chromosomal Aberration Assay or Micronucleus Test: To detect chromosomal damage.

  • In Vivo Test:

    • In Vivo Micronucleus Test in Rodent Hematopoietic Cells: To assess chromosomal damage in a whole animal system.

Safety Pharmacology Studies

These studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Experimental Protocol Outline:

  • Core Battery:

    • Central Nervous System (CNS): Functional observational battery (e.g., Irwin test) in rodents.

    • Cardiovascular System: In vivo assessment of blood pressure, heart rate, and ECG in a conscious, freely moving large animal model (e.g., dog or non-human primate). In vitro hERG assay to assess the potential for QT interval prolongation.

    • Respiratory System: Assessment of respiratory rate and function in rodents.

Preclinical_Safety_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Start This compound (Candidate Compound) Acute_Tox Acute Toxicity Start->Acute_Tox Genotoxicity Genotoxicity Start->Genotoxicity Safety_Pharm Safety Pharmacology Start->Safety_Pharm Acute_Rodent Rodent Acute_Tox->Acute_Rodent Acute_NonRodent Non-Rodent Acute_Tox->Acute_NonRodent Repeat_Dose_Tox Repeated-Dose Toxicity (Sub-chronic/Chronic) Repeat_Rodent Rodent Repeat_Dose_Tox->Repeat_Rodent Repeat_NonRodent Non-Rodent Repeat_Dose_Tox->Repeat_NonRodent Ames Ames Test Genotoxicity->Ames MLA Mouse Lymphoma Assay Genotoxicity->MLA Chromo_Aber Chromosomal Aberration Genotoxicity->Chromo_Aber Micronucleus Micronucleus Test Genotoxicity->Micronucleus hERG hERG Assay Safety_Pharm->hERG CNS CNS Assessment Safety_Pharm->CNS CV Cardiovascular Assessment Safety_Pharm->CV Resp Respiratory Assessment Safety_Pharm->Resp Risk_Assessment Overall Risk Assessment & Go/No-Go Decision hERG->Risk_Assessment Acute_Rodent->Repeat_Dose_Tox Acute_NonRodent->Repeat_Dose_Tox Repeat_Rodent->Risk_Assessment Repeat_NonRodent->Risk_Assessment Micronucleus->Risk_Assessment CNS->Risk_Assessment CV->Risk_Assessment Resp->Risk_Assessment

Figure 2: A typical workflow for preclinical safety and toxicity assessment of a novel compound.

Conclusion

This compound is a valuable research tool for investigating the role of the TRPA1 channel. However, the current publicly available data is insufficient to make any conclusive statements about its safety and toxicity profile. The successful translation of any promising pharmacological agent from the laboratory to the clinic is contingent upon a rigorous and comprehensive preclinical safety evaluation. The roadmap of toxicological studies outlined in this guide provides a framework for the necessary investigations to define the safety profile of this compound and any other novel TRPA1 agonist. Without such data, the potential clinical utility of this compound will remain purely speculative. Researchers and drug development professionals are urged to prioritize these critical safety assessments to enable a truly informed evaluation of the therapeutic potential of this and similar compounds.

Unveiling the Agonist Profile of JT010: A Deep Dive into its Pharmacodynamics and Uncharted Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

JT010 has emerged as a potent and highly selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in sensory signaling and a target of significant interest in pain and inflammation research. This technical guide provides an in-depth analysis of the currently available pharmacodynamic data for this compound and highlights the existing knowledge gap in its pharmacokinetic profile. Extensive searches of publicly available scientific literature, patents, and regulatory documents have yielded substantial information on its mechanism of action and effects, but have not revealed specific quantitative pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability. This information is likely proprietary and not in the public domain.

Pharmacodynamics of this compound: Potency and Selectivity for Human TRPA1

This compound distinguishes itself through its remarkable potency and selectivity as a covalent agonist of human TRPA1 (hTRPA1).[1] Its mechanism involves the covalent modification of a specific cysteine residue (Cys621) within the TRPA1 channel, leading to its activation.[2] This targeted action results in a robust and measurable physiological response.

Quantitative Analysis of In Vitro and In Vivo Activity

The pharmacodynamic profile of this compound has been characterized through various in vitro and in vivo studies, with key quantitative data summarized in the tables below.

Table 1: In Vitro Potency of this compound on Human TRPA1

Assay TypeParameterValueCell LineReference
Cell-based Calcium UptakeEC500.65 nMHEK cells expressing hTRPA1[1][2]
ElectrophysiologyEC50~7.6 nMHEK cells expressing hTRPA1[1]
Ca2+ Response AssayEC50~10 nMHEK cells expressing hTRPA1

Table 2: In Vivo Pharmacodynamic Effects of this compound in Humans

EndpointParameterConcentrationStudy PopulationReference
Pain InductionHalf-maximal effective concentration0.31 µMHealthy Volunteers
Dermal Blood FlowNot specifiedNot specifiedHealthy Volunteers

A notable characteristic of this compound is its significant species selectivity. It is a potent activator of human TRPA1 but demonstrates markedly weaker activity on mouse TRPA1. This highlights the importance of using human-based systems or transgenic models expressing hTRPA1 for preclinical evaluation of this compound and compounds with a similar mechanism.

Experimental Protocols

To facilitate the replication and further investigation of this compound's pharmacodynamics, detailed methodologies for key experiments are provided below.

In Vitro TRPA1 Activation Assay (Calcium Influx)

Objective: To determine the potency of this compound in activating human TRPA1 channels.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1) are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified period at 37°C.

  • Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

  • Automated Fluorometric Imaging: The cell plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Compound Addition and Data Acquisition: The automated system adds the this compound dilutions to the respective wells, and the resulting changes in intracellular calcium levels are monitored by measuring fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data is then normalized and fitted to a four-parameter logistic equation to determine the EC50 value.

Human Experimental Pain Model

Objective: To assess the pain-inducing effects of this compound in human subjects and to establish a dose-response relationship.

Methodology:

  • Subject Recruitment: Healthy volunteers are recruited after providing informed consent, following ethical approval of the study protocol.

  • Study Design: A double-blind, placebo-controlled, crossover study design is typically employed.

  • Drug Preparation: this compound is dissolved in a vehicle solution (e.g., phosphate-buffered saline with Solutol HS 15) at various concentrations. A placebo solution (vehicle only) is also prepared.

  • Intradermal Injection: A small, fixed volume (e.g., 20 µL) of the this compound solution or placebo is injected intradermally into the volar forearm of the subjects.

  • Pain Assessment: Immediately following the injection, subjects are asked to rate the intensity of the perceived pain on a visual analog scale (VAS) or a numerical rating scale (NRS) at predefined time intervals for a set duration.

  • Data Analysis: The pain ratings over time are used to calculate the area under the curve (AUC) for the pain response. The dose-response relationship is then analyzed to determine the half-maximal effective concentration for pain induction.

Visualizing the Pathways and Processes

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the signaling pathway of TRPA1 activation and the workflow of the human experimental pain model.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TRPA1 TRPA1 Channel (Closed) This compound->TRPA1 Binds to Cys621 Cys621 This compound->Cys621 Covalent Modification TRPA1_open TRPA1 Channel (Open) Ca_ion Ca²⁺ TRPA1_open->Ca_ion Influx Na_ion Na⁺ TRPA1_open->Na_ion Influx Cys621->TRPA1_open Induces Conformational Change Neuronal_Excitation Neuronal Excitation (Pain Signal) Ca_ion->Neuronal_Excitation Leads to Na_ion->Neuronal_Excitation Leads to

This compound activation of the TRPA1 signaling pathway.

Human_Pain_Model_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase Subject_Recruitment Subject Recruitment (Informed Consent) Randomization Randomization to Treatment Sequence Subject_Recruitment->Randomization JT010_Preparation This compound & Placebo Preparation Injection Intradermal Injection (Volar Forearm) JT010_Preparation->Injection Randomization->Injection Pain_Rating Pain Rating (VAS/NRS) Injection->Pain_Rating AUC_Calculation Calculate Pain AUC Pain_Rating->AUC_Calculation Dose_Response Dose-Response Analysis (EC50 Calculation) AUC_Calculation->Dose_Response

Workflow of the human experimental pain model with this compound.

Conclusion

This compound stands out as a valuable pharmacological tool for investigating the role of human TRPA1 in various physiological and pathological processes. Its high potency and selectivity for the human channel, coupled with its demonstrated ability to elicit quantifiable responses in human subjects, make it an ideal probe for target validation and for studying the mechanisms of pain and neurogenic inflammation. However, the absence of publicly available pharmacokinetic data represents a significant limitation in fully understanding its disposition in the body. Future research, ideally including preclinical and clinical pharmacokinetic studies, is imperative to fully characterize this compound and to guide its potential translation into therapeutic applications. For now, this guide provides a comprehensive overview of the robust pharmacodynamic foundation that has been established for this intriguing TRPA1 agonist.

References

Methodological & Application

Application Notes and Protocols for JT010 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JT010 is a potent and selective agonist of the Transient Receptor Potential Cation Channel, Subfamily A, Member 1 (TRPA1).[1][2][3][4] It activates the TRPA1 channel through covalent modification of the Cys621 residue.[2] TRPA1 is a non-selective cation channel involved in the detection of a wide range of noxious stimuli, including chemical irritants, cold temperatures, and endogenous inflammatory mediators, playing a crucial role in pain, inflammation, and respiratory responses. These application notes provide a summary of the available data and detailed protocols for the use of this compound in animal models, with a critical emphasis on species-specific considerations.

A crucial aspect of working with this compound is its significant species selectivity. It is a potent agonist of human TRPA1 (hTRPA1) but exhibits substantially weaker activity on mouse TRPA1 (mTRPA1) and rat TRPA1 (rTRPA1). This has important implications for the design and interpretation of animal studies, as higher concentrations may be required in rodents to elicit responses comparable to those observed in human cells.

Data Presentation

In Vitro Activity of this compound
ParameterSpeciesCell Line/SystemValueReference
EC50HumanHEK293 cells expressing hTRPA10.65 nM
EC50HumanHuman Fibroblast-like Synoviocytes (FLSs)Effective at 10 nM
ActivityMouseDorsal Root Ganglion (DRG) cellsWeak response
ActivityMousePeritoneal and Thymus cellsSignificant Ca2+ elevation only at high concentrations (40 µM)
In Vivo Administration of this compound
Animal ModelSpecies/StrainDoseRoute of AdministrationVehicle/FormulationKey FindingsReference
Myocardial InfarctionSprague-Dawley Rat0.4 mg/kgIntravenous (i.v.) bolusNot explicitly stated in the primary study, but commercial suppliers suggest 10% DMSO + 90% Corn oil OR 10% DMSO + 90% (20% SBE-β-CD in Saline)Small, opposing effects on myocardial infarct size compared to a TRPA1 antagonist. No significant protection against ischemia-reperfusion injury at the tested dose.

Experimental Protocols

In Vivo Myocardial Infarction Model in Rats

This protocol is adapted from a study investigating the role of TRPA1 in myocardial ischemia-reperfusion injury.

1. Animal Model:

  • Species: Sprague-Dawley rats.

  • Anesthesia: Intraperitoneal injection of ketamine (100 mg/kg) and xylazine (4 mg/kg).

  • Surgical Procedure:

    • Intubate and ventilate the animal.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.

    • Remove the ligature to allow for 2 hours of reperfusion.

2. This compound Preparation and Administration:

  • Formulation: While the original study does not specify the vehicle, commercial suppliers suggest the following formulations for in vivo use:

    • Option 1: 10% DMSO in 90% corn oil.

    • Option 2: 10% DMSO in 90% (20% SBE-β-CD in Saline).

    • It is recommended to prepare the working solution fresh on the day of the experiment.

  • Dose: 0.4 mg/kg.

  • Route of Administration: Intravenous (i.v.) bolus injection.

  • Timing of Administration:

    • Pre-treatment: 60 minutes prior to LAD occlusion.

    • Early treatment: 5 minutes prior to LAD occlusion.

    • Late treatment: 5 minutes prior to the onset of reperfusion.

3. Outcome Assessment:

  • Infarct Size Measurement: After the reperfusion period, re-occlude the LAD and perfuse the heart with a dye (e.g., patent blue) to delineate the area at risk. Excise the heart, slice it, and stain with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue. Calculate the infarct size as a percentage of the area at risk.

  • Hemodynamic Monitoring: Throughout the procedure, monitor electrocardiogram (ECG) and blood pressure.

Signaling Pathways and Experimental Workflows

This compound-Induced TRPA1 Signaling Pathway

JT010_TRPA1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 Binds to Cys621 Cys621 This compound->Cys621 Covalent Modification TRPA1->Cys621 contains Ca_ion Ca²⁺ Influx TRPA1->Ca_ion Opens Channel Cys621->TRPA1 Activates Depolarization Membrane Depolarization Ca_ion->Depolarization Leads to Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Depolarization->Neuropeptide_Release Triggers Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation Induces

Caption: this compound activates the TRPA1 channel via covalent modification of Cys621, leading to Ca²⁺ influx.

Experimental Workflow for In Vivo Myocardial Infarction Study

Myocardial_Infarction_Workflow cluster_preparation Preparation cluster_procedure Surgical Procedure cluster_analysis Analysis Animal_Model Sprague-Dawley Rat Anesthesia Anesthetize (Ketamine/Xylazine) Animal_Model->Anesthesia JT010_Admin Administer this compound (0.4 mg/kg, i.v.) or Vehicle Anesthesia->JT010_Admin LAD_Occlusion LAD Occlusion (30 min) JT010_Admin->LAD_Occlusion Different time points (pre, early, late) Reperfusion Reperfusion (2h) LAD_Occlusion->Reperfusion Staining Delineate Area at Risk & TTC Staining Reperfusion->Staining Infarct_Size Measure Infarct Size Staining->Infarct_Size

Caption: Workflow for assessing the effect of this compound on myocardial infarct size in a rat model.

Discussion and Considerations

  • Species Selectivity: The most critical consideration when using this compound in animal models is its species-dependent potency. Its weak agonistic activity at rodent TRPA1 channels means that direct translation of in vitro data from human cells to in vivo rodent models is not straightforward. Researchers should consider that significantly higher doses than those effective on human TRPA1 might be necessary to observe an effect in mice or rats. Alternatively, for studies where high TRPA1 activation is desired in mice, other TRPA1 agonists with better cross-species potency might be more suitable.

  • Animal Models: Currently, detailed in vivo protocols for this compound are limited to a rat model of myocardial infarction. Its application in other models (e.g., pain, inflammation, respiratory diseases) has not been extensively reported. Researchers wishing to use this compound in other models should conduct pilot studies to determine the optimal dose and administration route. Given the weak potency in mice, careful consideration should be given to the feasibility of achieving sufficient target engagement without off-target effects.

  • Toxicity and Pharmacokinetics: There is a lack of publicly available data on the toxicity and pharmacokinetic profile of this compound in animal models. It is highly recommended to perform preliminary dose-ranging studies to establish a safe and effective dose for any new animal model.

  • Formulation: this compound is poorly soluble in aqueous solutions. The use of a vehicle such as DMSO in combination with corn oil or a solubilizing agent like SBE-β-CD is necessary for in vivo administration. The final concentration of DMSO should be kept to a minimum to avoid vehicle-related toxicity.

Conclusion

This compound is a valuable research tool for studying the function of the TRPA1 channel, particularly in human-based systems. Its use in animal models requires careful consideration of its species selectivity. The provided protocol for a rat myocardial infarction model serves as a starting point for in vivo studies. However, further research is needed to establish protocols for other animal models and to fully characterize the in vivo pharmacology of this compound. Researchers are encouraged to perform thorough validation and dose-response studies when applying this compound to new experimental systems.

References

JT010 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

JT010 is a potent and selective agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2][3] As a non-selective cation channel, TRPA1 is involved in various physiological and pathological processes, including pain sensation, inflammation, and respiratory functions.[4][5] this compound activates the TRPA1 channel by covalently binding to the Cys621 residue. Notably, this compound exhibits species-specific activity, potently activating human TRPA1 while showing significantly weaker activation of mouse TRPA1. These application notes provide guidelines for the dosage and administration of this compound in preclinical research settings.

Data Presentation

In Vitro Efficacy of this compound
ParameterCell Line/SystemValueReference
EC₅₀ Human TRPA1 (hTRPA1)0.65 nM
EC₅₀ (electrophysiology) Human TRPA1 (hTRPA1)~7.6 nM
Effective Concentration HEK cells expressing hTRPA1 (Ca²⁺ response)0.3 - 100 nM
Effective Concentration Human fibroblast-like synoviocytesActivates TRPA1
Effective Concentration Human CD4⁺ T lymphocytes (inhibitory)> 2 µM
Effective Concentration Mouse TRPA1 (mTRPA1)Weak activation
Selectivity TRPV1, TRPV3, TRPV4, TRPM2, TRPM8, TRPC5EC₅₀ > 1 µM
In Vivo Administration of this compound
SpeciesDosageAdministration RouteModelObserved EffectReference
Rat (male)0.4 mg/kgIntravenous (i.v.)Myocardial infarctionSmall opposing effects on infarct size
HumanNot specifiedInjectionPain sensationInduced pain (EC₅₀ of 0.31 µM)
Solubility and Stock Solution Preparation
SolventConcentrationNotesReference
DMSO71 mg/mL (200.08 mM)Use fresh DMSO as moisture can reduce solubility.
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.05 mM)Prepare a clear stock in DMSO first, then add co-solvents.
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (7.05 mM)Prepare a clear stock in DMSO first, then add co-solvents.

Storage: Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months. For in vivo experiments, it is recommended to prepare fresh working solutions daily.

Experimental Protocols

Protocol 1: In Vitro Calcium Influx Assay in HEK293 Cells Expressing hTRPA1

This protocol describes how to measure the activation of human TRPA1 (hTRPA1) by this compound using a fluorescent calcium indicator in a cell-based assay.

Materials:

  • HEK293 cells stably expressing hTRPA1

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the HEK293-hTRPA1 cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBS.

    • Remove the culture medium from the wells and wash once with HBS.

    • Add the loading buffer to each well and incubate for 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in HBS to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM).

  • Fluorescence Measurement:

    • After incubation, wash the cells with HBS to remove excess dye.

    • Add fresh HBS to each well.

    • Place the plate in a fluorescence plate reader and record a baseline fluorescence reading.

    • Add the this compound dilutions to the respective wells.

    • Immediately begin kinetic measurement of fluorescence intensity for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Calculate the response over baseline for each concentration.

    • Plot the concentration-response curve and calculate the EC₅₀ value.

Visualizations

TRPA1_Activation_by_this compound This compound Signaling Pathway cluster_cell Sensory Neuron This compound This compound TRPA1 TRPA1 Channel (Cys621) This compound->TRPA1 Covalent Binding Ca_ion Ca²⁺ TRPA1->Ca_ion Influx Na_ion Na⁺ TRPA1->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Pain_Sensation Pain Sensation Neurotransmitter_Release->Pain_Sensation

Caption: Mechanism of TRPA1 channel activation by this compound leading to pain sensation.

In_Vitro_Workflow In Vitro Calcium Influx Assay Workflow cluster_workflow start Start plate_cells Plate HEK293-hTRPA1 Cells start->plate_cells load_dye Load with Calcium Dye plate_cells->load_dye prepare_compounds Prepare this compound Dilutions load_dye->prepare_compounds measure_fluorescence Measure Fluorescence (Baseline & Post-Addition) prepare_compounds->measure_fluorescence analyze_data Analyze Data (EC₅₀ Calculation) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro calcium influx assay.

References

Application Notes and Protocols: JT010 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of JT010, a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2][3] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is a small molecule agonist of the TRPA1 ion channel, with a reported EC50 of 0.65 nM.[1][3] It activates the TRPA1 channel by covalently binding to the Cys621 residue. Due to its high potency and selectivity, this compound is a valuable tool in research areas such as pain, inflammation, and respiratory diseases. Accurate preparation of stock solutions is the first critical step in any experiment involving this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculations and solution preparation.

PropertyValueReferences
Molecular Formula C₁₆H₁₉ClN₂O₃S
Molecular Weight 354.85 g/mol
CAS Number 917562-33-5
Appearance Light yellow to yellow solid
Purity ≥98% (HPLC)

Solubility Data

The solubility of this compound in common laboratory solvents is critical for preparing appropriate stock solutions. It is important to use fresh, anhydrous solvents to achieve maximum solubility, as hygroscopic solvents can significantly reduce the solubility of the compound.

SolventSolubilityNotes
DMSO ≥71 mg/mL (≥200.08 mM)Use of fresh DMSO is recommended as it is hygroscopic. Sonication may be required for complete dissolution at higher concentrations (e.g., 100 mg/mL).
Ethanol ≥36 mg/mL
Water Insoluble

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, molecular biology grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weigh this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.549 mg of this compound (Molecular Weight = 354.85 g/mol ).

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note on Hygroscopic Solvents: DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of this compound. It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO or to use DMSO from a bottle that has been properly stored to minimize moisture absorption.

Visualization of Experimental Workflow and Signaling Pathway

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound Powder Equilibrate->Weigh Prevent Condensation Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Precise Amount Vortex Vortex Thoroughly Add_Solvent->Vortex Initiate Dissolution Sonicate Sonicate (if necessary) Vortex->Sonicate Aid Dissolution Aliquot Aliquot into Single-Use Volumes Vortex->Aliquot Ensure Complete Dissolution Sonicate->Aliquot Store Store at -20°C or -80°C Aliquot->Store Avoid Freeze-Thaw Cycles

Caption: Workflow for this compound Stock Solution Preparation.

This compound exerts its biological effects through the activation of the TRPA1 ion channel. The diagram below provides a simplified representation of this signaling pathway.

This compound This compound TRPA1 TRPA1 Channel (on cell membrane) This compound->TRPA1 Binds to Cys621 Cys621 Residue TRPA1->Cys621 via covalent modification of Activation Channel Activation TRPA1->Activation Ca_Influx Ca²⁺ Influx Activation->Ca_Influx Leads to Cellular_Response Downstream Cellular Responses Ca_Influx->Cellular_Response Triggers

References

Application Notes and Protocols for Western Blot Analysis of JT010-Mediated TRPA1 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JT010 is a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in sensing pain, inflammation, and various chemical irritants.[4] Activation of TRPA1 by agonists like this compound leads to an influx of cations, predominantly Ca2+, which in turn triggers a cascade of downstream signaling events. This application note provides detailed protocols for utilizing western blot analysis to investigate the effects of this compound on the TRPA1 signaling pathway, focusing on key downstream markers of activation.

Signaling Pathway Overview

This compound, as a TRPA1 agonist, initiates a signaling cascade upon binding to and opening the TRPA1 channel. This leads to membrane depolarization and a significant increase in intracellular calcium concentration. The influx of calcium activates various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). Activated, phosphorylated ERK (p-ERK) can then translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) in turn modulates the expression of target genes, including the immediate early gene c-Fos, which is often used as a marker of neuronal activation.

TRPA1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 Activation Ca_influx Ca²⁺ Influx TRPA1->Ca_influx MAPK_Cascade MAPK Cascade (Ras-Raf-MEK) Ca_influx->MAPK_Cascade ERK ERK MAPK_Cascade->ERK pERK p-ERK ERK->pERK Phosphorylation Nucleus Nucleus pERK->Nucleus Translocation CREB CREB pCREB p-CREB CREB->pCREB Phosphorylation c_Fos_Gene c-Fos Gene pCREB->c_Fos_Gene Transcription c_Fos_Protein c-Fos Protein c_Fos_Gene->c_Fos_Protein Translation

Caption: this compound-induced TRPA1 signaling cascade.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables present hypothetical quantitative data derived from western blot analysis to illustrate the expected dose-dependent and time-course effects of this compound treatment on key signaling proteins. Band intensities are normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the untreated control.

Table 1: Dose-Response Effect of this compound on Protein Phosphorylation and Expression

This compound Concentration (nM)p-ERK / Total ERK (Fold Change)p-CREB / Total CREB (Fold Change)c-Fos / β-actin (Fold Change)TRPA1 / β-actin (Fold Change)
0 (Vehicle)1.01.01.01.0
11.81.52.21.1
104.53.85.11.0
1006.25.57.80.9
10006.55.78.10.9

Table 2: Time-Course of this compound (100 nM) Treatment on Protein Phosphorylation and Expression

Time (minutes)p-ERK / Total ERK (Fold Change)p-CREB / Total CREB (Fold Change)c-Fos / β-actin (Fold Change)
01.01.01.0
55.82.51.5
156.14.83.2
304.25.35.9
602.13.97.6
1201.21.84.5

Experimental Protocols

This section provides detailed protocols for cell culture, this compound treatment, protein extraction, and western blot analysis of TRPA1, p-ERK, p-CREB, and c-Fos.

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., DRG neurons, HEK293-hTRPA1) JT010_Treatment 2. This compound Treatment (Dose-response or time-course) Cell_Culture->JT010_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer with inhibitors) JT010_Treatment->Cell_Lysis Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE_Prep 5. Sample Preparation for SDS-PAGE (Laemmli buffer, boiling) Quantification->SDS_PAGE_Prep SDS_PAGE 6. SDS-PAGE SDS_PAGE_Prep->SDS_PAGE Transfer 7. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 8. Blocking (5% BSA or non-fat milk in TBST) Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 11. Detection (ECL substrate) Secondary_Ab->Detection Imaging 12. Signal Capture (Chemiluminescence imager) Detection->Imaging Densitometry 13. Densitometry Analysis Imaging->Densitometry Normalization 14. Normalization (to loading control) Densitometry->Normalization

Caption: Western blot experimental workflow.
Protocol 1: Cell Culture and this compound Treatment

  • Cell Culture: Culture cells expressing TRPA1 (e.g., dorsal root ganglion (DRG) neurons, or a cell line stably expressing human TRPA1 such as HEK293-hTRPA1) in appropriate media and conditions.

  • Plating: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation (for p-ERK and p-CREB): For studies involving phosphorylation, serum-starve the cells for 4-6 hours prior to treatment to reduce basal phosphorylation levels.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in serum-free media to the desired final concentrations.

  • Treatment: Remove the culture medium and add the this compound-containing medium to the cells. For dose-response experiments, treat cells with varying concentrations of this compound for a fixed time (e.g., 15 minutes for p-ERK, 30 minutes for p-CREB, 2 hours for c-Fos). For time-course experiments, treat cells with a fixed concentration of this compound for different durations. Include a vehicle control (DMSO) in all experiments.

Protocol 2: Protein Extraction and Quantification
  • Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis
  • Sample Preparation: Normalize the protein samples to the same concentration with lysis buffer. Add 4x Laemmli sample buffer to the protein lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane into a 10% or 12% SDS-polyacrylamide gel, along with a molecular weight marker. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies (p-ERK, p-CREB), 5% BSA is recommended to reduce background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

    • Rabbit anti-TRPA1 (1:1000)

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (1:1000 - 1:2000)

    • Rabbit anti-phospho-CREB (Ser133) (1:1000)

    • Rabbit anti-c-Fos (1:1000)

    • Mouse anti-β-actin (1:5000) or Rabbit anti-GAPDH (1:5000) as a loading control.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:5000 to 1:10,000 in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Signal Capture: Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing: To analyze total protein levels (Total ERK, Total CREB) or a loading control on the same membrane, the membrane can be stripped of the initial antibodies. Incubate the membrane in a mild stripping buffer, wash thoroughly, re-block, and then proceed with the primary antibody incubation for the next target.

Protocol 4: Quantitative Data Analysis
  • Densitometry: Quantify the band intensities using densitometry software.

  • Normalization: Normalize the band intensity of the target protein to the intensity of the loading control (β-actin or GAPDH) in the same lane. For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.

  • Data Presentation: Express the data as a fold change relative to the vehicle-treated control group.

References

Application Notes and Protocols for High-Throughput Screening Using JT010

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JT010 is a potent and highly selective agonist for the human Transient Receptor Potential Ankyrin 1 (hTRPA1) ion channel.[1][2] As a member of the TRP channel family, TRPA1 is a non-selective cation channel involved in various physiological and pathological processes, including pain, inflammation, and respiratory conditions, making it an attractive target for drug discovery.[3][4][5] this compound activates hTRPA1 through a covalent modification of the Cys621 residue, leading to channel opening and subsequent cation influx. Notably, this compound exhibits significantly lower potency for the mouse TRPA1 ortholog, a critical consideration for experimental model selection.

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel modulators of hTRPA1. The primary assay is a fluorescence-based calcium influx assay, suitable for large-scale screening. A secondary, lower-throughput automated electrophysiology assay is also described for hit confirmation and characterization.

Mechanism of Action of this compound

This compound is an electrophilic molecule that acts as a covalent agonist of hTRPA1. Its mechanism involves the formation of a covalent bond with the cysteine residue at position 621 (Cys621) within the N-terminal ankyrin repeat domain of the hTRPA1 protein. This modification induces a conformational change in the channel, leading to its opening and the influx of cations, including Ca2+, down their electrochemical gradient. This rise in intracellular calcium can be readily detected using fluorescent calcium indicators, forming the basis of the primary HTS assay.

cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular This compound This compound TRPA1_closed hTRPA1 (Closed) This compound->TRPA1_closed Covalent binding to Cys621 TRPA1_open hTRPA1 (Open) TRPA1_closed->TRPA1_open Conformational Change Ca_influx Ca²⁺ Influx TRPA1_open->Ca_influx Signaling Downstream Signaling Ca_influx->Signaling

Figure 1: this compound Signaling Pathway.

Data Presentation

The following tables summarize the key pharmacological and HTS performance data for this compound and other relevant compounds.

CompoundTargetActionEC50/IC50 (nM)Reference
This compound hTRPA1Agonist0.65
Allyl isothiocyanate (AITC)hTRPA1Agonist~3,000
HC-030031hTRPA1Antagonist~6,200
HTS Assay ParameterValueReference
Primary Assay (Calcium Influx)
Cell LineHEK293 or CHO expressing hTRPA1
Agonist Control (e.g., AITC)10-100 µM
Negative ControlDMSO
Z'-factor > 0.5 (typically ~0.78)
Secondary Assay (Automated Electrophysiology)
Platforme.g., IonWorks, QPatch
ReadoutIonic Current

Experimental Protocols

Primary High-Throughput Screening: Fluorescence-Based Calcium Influx Assay

This protocol is designed for a 384-well plate format and is suitable for screening large compound libraries to identify potential hTRPA1 modulators.

start Start plate_cells Plate hTRPA1-expressing cells in 384-well plates start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate1->dye_loading incubate2 Incubate 1h dye_loading->incubate2 add_compounds Add test compounds and controls incubate2->add_compounds read_baseline Measure baseline fluorescence add_compounds->read_baseline add_this compound Add this compound to stimulate the channel read_baseline->add_this compound read_response Measure fluorescence response add_this compound->read_response analyze Analyze data and identify hits read_response->analyze end End analyze->end

Figure 2: HTS Calcium Influx Assay Workflow.

Materials:

  • hTRPA1-expressing cells (e.g., HEK293-hTRPA1 or CHO-hTRPA1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well black-walled, clear-bottom assay plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • This compound

  • Control compounds (e.g., AITC as a positive control agonist, HC-030031 as a positive control antagonist)

  • Test compound library

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Culture hTRPA1-expressing cells to ~80% confluency.

    • Harvest and seed cells into 384-well assay plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a 2X dye loading solution containing 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cell plates and add 25 µL of the 2X dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare compound plates with test compounds and controls (e.g., this compound for agonist screen, or test compounds + this compound for antagonist screen) diluted in assay buffer.

    • Transfer an appropriate volume of the compound solutions to the cell plate using an automated liquid handler.

  • Fluorescence Measurement:

    • Place the assay plate in a fluorescence microplate reader.

    • For an antagonist screen:

      • Measure baseline fluorescence for 10-20 seconds.

      • Add this compound to a final concentration of ~1 nM (EC80) to all wells except negative controls.

      • Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.

    • For an agonist screen:

      • Measure baseline fluorescence for 10-20 seconds.

      • Add test compounds to the wells.

      • Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to positive and negative controls.

    • Calculate the Z'-factor to assess assay quality using the formula: Z' = 1 - (3σp + 3σn) / |µp - µn|, where σ is the standard deviation, µ is the mean, p is the positive control, and n is the negative control. A Z'-factor > 0.5 is considered excellent for HTS.

    • Identify hits based on a predefined activity threshold (e.g., >50% inhibition for antagonists or >3 standard deviations above the mean of the negative controls for agonists).

Secondary Confirmatory Assay: Automated Patch-Clamp Electrophysiology

This protocol is for confirming the activity of hits identified in the primary screen and provides more detailed information on their mechanism of action.

start Start prepare_cells Prepare hTRPA1-expressing cells for automated patch-clamp start->prepare_cells load_instrument Load cells and solutions onto the automated electrophysiology platform prepare_cells->load_instrument establish_seal Establish whole-cell configuration load_instrument->establish_seal record_baseline Record baseline current establish_seal->record_baseline apply_compound Apply hit compound record_baseline->apply_compound apply_this compound Apply this compound apply_compound->apply_this compound record_response Record current response apply_this compound->record_response analyze Analyze current traces and determine IC50/EC50 record_response->analyze end End analyze->end

Figure 3: Automated Electrophysiology Workflow.

Materials:

  • hTRPA1-expressing cells

  • Automated patch-clamp system (e.g., QPatch, IonFlux)

  • Appropriate intracellular and extracellular recording solutions

  • This compound

  • Hit compounds from the primary screen

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of hTRPA1-expressing cells according to the manufacturer's protocol for the specific automated patch-clamp system.

  • Instrument Setup:

    • Prime the instrument with the appropriate intracellular and extracellular solutions.

    • Load the cell suspension and compound plates.

  • Electrophysiological Recording:

    • Initiate the automated protocol to capture cells and establish whole-cell recordings.

    • Record baseline currents.

    • For antagonist confirmation:

      • Apply the hit compound at various concentrations.

      • After a short incubation, apply this compound (at a concentration around its EC50) to elicit a current.

    • For agonist confirmation:

      • Apply the hit compound at various concentrations and record the elicited current.

  • Data Analysis:

    • Measure the peak current amplitude in response to this compound or the hit compound.

    • For antagonists, calculate the percent inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50.

    • For agonists, fit the current amplitudes to a concentration-response curve to determine the EC50.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for conducting high-throughput screening campaigns to identify novel modulators of the hTRPA1 ion channel using the potent and selective agonist this compound. The combination of a high-throughput primary fluorescence-based assay with a lower-throughput, higher-content automated electrophysiology secondary assay allows for the efficient identification and confirmation of promising lead compounds for further drug development. Careful assay optimization and validation, including consistent monitoring of the Z'-factor, are critical for the success of any HTS campaign.

References

Application of JT010 in Biological Research and General Protocols for CRISPR Gene Editing

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: A direct application of the molecule JT010 in CRISPR-Cas9 gene editing is not documented in the current scientific literature based on the conducted search. The available research primarily identifies this compound as a selective agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and investigates its effects on immune cells, particularly T lymphocytes.

This document will, therefore, provide a detailed overview of the known biological applications of this compound and, separately, a comprehensive guide to standard CRISPR-Cas9 gene editing protocols for researchers, scientists, and drug development professionals.

Part 1: this compound Application Notes and Protocols

Introduction to this compound

This compound is a covalent ligand that acts as a selective agonist for the TRPA1 ion channel. TRPA1 is a non-selective cation channel involved in various physiological and pathological processes, including inflammation and pain. Research has focused on understanding the role of TRPA1 in immune cell function, and this compound has been utilized as a tool to probe these mechanisms.

Biological Activity of this compound

Studies have shown that this compound can modulate the activation of T lymphocytes. Specifically, it has been observed to have a concentration-dependent inhibitory effect on T-cell receptor (TcR)-induced calcium signaling in CD4+ T lymphocytes.[1][2] This suggests that TRPA1 activation by this compound can negatively modulate T-cell activation.[2] However, it does not appear to be a primary regulator of TcR-stimulated calcium signaling.[2]

Quantitative Data on this compound Effects

The following table summarizes the quantitative effects of this compound on T lymphocyte activation as reported in the literature.

Cell TypeTreatmentConcentration of this compoundObserved EffectReference
CD4+ T lymphocytesTcR-induced activation (anti-CD3)1–40 µMConcentration-dependent inhibition of Ca2+ signals[1]
Peritoneal B cellsB cell receptor activation (anti-mouse-IgG)1–40 µMNo significant modification of B cell activation
Peritoneal lymphocytesIonomycin-stimulated Ca2+ elevation1–40 µMNo significant modification of ionomycin-stimulated intracellular Ca2+ elevation
Experimental Protocol: Assessing the Effect of this compound on T-cell Receptor-Induced Calcium Signaling

This protocol outlines the methodology used to measure the impact of this compound on intracellular calcium levels in T lymphocytes following T-cell receptor activation.

1. Cell Preparation:

  • Isolate lymphocytes from the peritoneal cavity of mice.

  • Label the isolated cells with fluorescently conjugated antibodies against CD4 and CD8 to identify T-cell subpopulations.

2. This compound Incubation:

  • Incubate the labeled cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 40 µM) or a vehicle control (DMSO) for 10 minutes.

3. Calcium Indicator Loading:

  • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-3, to enable monitoring of intracellular calcium levels.

4. T-cell Receptor Activation:

  • Induce T-cell receptor activation by cross-linking with an anti-CD3 antibody.

5. Flow Cytometry Analysis:

  • Immediately following activation, acquire data using a flow cytometer.

  • Gate on the lymphocyte and CD4+ lymphocyte populations.

  • Monitor the changes in Fluo-3 fluorescence intensity over time to assess intracellular Ca2+ levels.

6. Data Analysis:

  • Analyze the flow cytometry data to determine the effect of different this compound concentrations on the magnitude and kinetics of the TcR-induced calcium signal.

Visualizing the Experimental Workflow

JT010_TCell_Activation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_activation_analysis Activation & Analysis cell_isolation Isolate Peritoneal Lymphocytes ab_labeling Label with anti-CD4 and anti-CD8 Antibodies cell_isolation->ab_labeling jt010_incubation Incubate with this compound (1-40 µM) or DMSO ab_labeling->jt010_incubation ca_loading Load with Fluo-3 Calcium Indicator jt010_incubation->ca_loading tcr_activation Activate with anti-CD3 Antibody ca_loading->tcr_activation flow_cytometry Flow Cytometry Analysis tcr_activation->flow_cytometry

Caption: Workflow for assessing this compound's effect on T-cell activation.

Part 2: General Application Notes and Protocols for CRISPR Gene Editing

While this compound is not directly used in CRISPR, this section provides a detailed overview of standard CRISPR-Cas9 gene editing for researchers.

Introduction to CRISPR-Cas9 Gene Editing

The CRISPR-Cas9 system is a powerful and versatile tool for genome editing that allows for precise modification of DNA sequences in living cells. It consists of two main components: the Cas9 nuclease, which acts as molecular scissors to cut DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific target sequence in the genome.

Key Mechanisms of CRISPR-Mediated Gene Editing

Once Cas9 creates a double-strand break (DSB) at the target site, the cell's natural DNA repair mechanisms are activated. The outcome of the edit is determined by which of the two major repair pathways is utilized:

  • Non-Homologous End Joining (NHEJ): This is an error-prone pathway that often introduces small insertions or deletions (indels) at the break site. This can lead to frameshift mutations and the creation of premature stop codons, effectively knocking out the target gene.

  • Homology Directed Repair (HDR): This pathway uses a DNA template with sequences homologous to the regions flanking the DSB to precisely repair the break. Researchers can supply an external repair template to introduce specific edits, such as correcting a mutation or inserting a new gene.

Visualizing CRISPR Mechanisms

CRISPR_Mechanisms cluster_dsd Double-Strand Break Induction cluster_repair DNA Repair Pathways cluster_outcomes Editing Outcomes cas9_gRNA Cas9-gRNA Complex target_dna Target DNA cas9_gRNA->target_dna Binds to target dsb Double-Strand Break (DSB) target_dna->dsb Cas9 cleaves DNA nhej Non-Homologous End Joining (NHEJ) (Error-prone) dsb->nhej hdr Homology Directed Repair (HDR) (Template-driven) dsb->hdr gene_knockout Gene Knockout (Indels) nhej->gene_knockout gene_correction Gene Correction/ Insertion hdr->gene_correction CRISPR_Workflow cluster_design Design & Synthesis cluster_delivery Delivery cluster_culture Culture & Selection cluster_verification Verification cluster_isolation Clonal Isolation gRNA_design gRNA Design synthesis gRNA Synthesis/ Cloning gRNA_design->synthesis delivery Deliver Cas9 & gRNA to Cells synthesis->delivery culture Cell Culture delivery->culture selection Selection (optional) culture->selection gDNA_extraction Genomic DNA Extraction selection->gDNA_extraction pcr PCR Amplification gDNA_extraction->pcr analysis Indel Analysis (e.g., TIDE, NGS) pcr->analysis clonal_isolation Isolate Single Cells analysis->clonal_isolation screening Screen Clonal Lines clonal_isolation->screening

References

Application Notes and Protocols: Utilizing Fluorescence Microscopy to Characterize the TRPA1 Agonist JT010

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JT010 is a potent and selective agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel primarily known for its role in pain and inflammation.[1][2] Unlike a fluorescent probe, this compound does not inherently fluoresce. Instead, fluorescence microscopy serves as a critical tool to visualize and quantify the downstream cellular events triggered by this compound's activation of TRPA1 channels. The primary method involves monitoring the influx of cations, particularly calcium (Ca²⁺), using fluorescent indicators. These application notes provide a comprehensive guide to employing fluorescence microscopy for the characterization of this compound's biological activity.

Principle of Action

This compound activates the TRPA1 channel by covalently and site-selectively binding to Cys621.[3] This activation opens the channel, leading to an influx of cations, most notably Ca²⁺, down their electrochemical gradient. The subsequent increase in intracellular Ca²⁺ concentration can be detected by fluorescent Ca²⁺ indicators, such as Fluo-4 AM. Fluo-4 AM is a cell-permeable dye that, once inside the cell, is cleaved by esterases into its active, membrane-impermeable form. Upon binding to Ca²⁺, its fluorescence intensity increases significantly, providing a direct readout of TRPA1 channel activation.[4][5]

G This compound Signaling Pathway and Detection This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Allows Fluo4 Fluo-4 (low fluorescence) Ca_influx->Fluo4 Binds to Fluo4_Ca Fluo-4-Ca²⁺ Complex (high fluorescence) Fluo4->Fluo4_Ca Forms Microscope Fluorescence Microscope Fluo4_Ca->Microscope Detected by

Figure 1: Signaling pathway of this compound-induced TRPA1 activation and its detection via fluorescence microscopy.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative parameters of this compound, providing a basis for experimental design.

ParameterValueCell TypeNotesSource
EC₅₀ 0.65 nMHEK cells expressing human TRPA1 (hTRPA1)Cell-based calcium uptake assay.
EC₅₀ ~7.6 nMHEK cells expressing hTRPA1Electrophysiological study.
EC₅₀ 3-10 nMHEK cells expressing hTRPA1Ca²⁺ measurements and electrophysiological assays.
EC₅₀ 47 nMCell-based assayLower than the 308 nM estimated from in vivo pain ratings.
Effective Concentration Range 0.3 - 100 nMHEK cells expressing hTRPA1Induces large Ca²⁺ responses.
Selectivity >1 µMTRPV1, TRPV3, TRPV4, TRPM2, TRPM8, TRPC5Highly selective for TRPA1 over other TRP channels.
Species Specificity Potent activator of human TRPA1, but not mouse TRPA1.HEK cells, human fibroblast-like synoviocytes, mouse dorsal root ganglion cellsAn important consideration for experimental model selection.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of HEK293 Cells

This protocol describes the standard procedure for culturing Human Embryonic Kidney (HEK293) cells, which are commonly used for heterologous expression of ion channels like TRPA1.

Materials:

  • HEK293 cell line (adherent)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • T25 or T75 culture flasks

  • Humidified incubator at 37°C with 5% CO₂

Procedure:

  • Thawing Cells: Thaw cryopreserved HEK293 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium and centrifuge to pellet the cells. Resuspend the cells in fresh medium and seed into a culture flask.

  • Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, wash them with PBS. Add trypsin-EDTA and incubate for 1-2 minutes at 37°C until the cells detach. Neutralize the trypsin with complete culture medium, centrifuge, and resuspend the cell pellet in fresh medium. Seed the cells into new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).

Protocol 2: Calcium Imaging of this compound-Mediated TRPA1 Activation

This protocol details the steps for measuring intracellular calcium changes in response to this compound using the fluorescent indicator Fluo-4 AM.

Materials:

  • HEK293 cells stably or transiently expressing hTRPA1

  • Glass-bottom dishes or 96-well plates suitable for microscopy

  • Fluo-4 AM

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound

  • Fluorescence microscope with appropriate filter sets (excitation/emission ~494/506 nm for Fluo-4) and a live-cell imaging chamber.

G Experimental Workflow for Calcium Imaging cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging and Analysis Seed_Cells Seed hTRPA1-expressing HEK293 cells Incubate_24h Incubate for 24-48h Seed_Cells->Incubate_24h Wash_Cells1 Wash cells with HBSS Incubate_24h->Wash_Cells1 Prepare_Fluo4 Prepare Fluo-4 AM loading solution Load_Fluo4 Incubate with Fluo-4 AM (30-60 min at 37°C) Prepare_Fluo4->Load_Fluo4 Wash_Cells1->Load_Fluo4 Wash_Cells2 Wash cells to remove excess dye Load_Fluo4->Wash_Cells2 De_esterify Incubate for 30 min at room temperature (de-esterification) Wash_Cells2->De_esterify Mount_Microscope Mount dish on microscope stage De_esterify->Mount_Microscope Baseline Record baseline fluorescence Mount_Microscope->Baseline Add_this compound Add this compound solution Baseline->Add_this compound Record_Response Record fluorescence over time Add_this compound->Record_Response Analyze_Data Analyze data (ΔF/F₀) Record_Response->Analyze_Data

Figure 2: Step-by-step workflow for assessing this compound activity using calcium imaging.

Procedure:

  • Cell Seeding: Seed HEK293 cells expressing hTRPA1 onto glass-bottom dishes. Allow cells to adhere and grow for 24-48 hours.

  • Preparation of Fluo-4 AM Loading Solution: Prepare a 1-5 µM Fluo-4 AM solution in a physiological buffer like HBSS. It is recommended to first prepare a 1 mM stock solution in high-quality, anhydrous DMSO.

  • Dye Loading:

    • Wash the cells once with pre-warmed HBSS.

    • Add the Fluo-4 AM loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove the excess dye.

    • Incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.

  • Image Acquisition:

    • Place the dish on the stage of the fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.

    • Acquire a baseline fluorescence reading for 1-2 minutes.

    • Add the desired concentration of this compound to the cells and continue recording the fluorescence signal over time. A time-series with intervals of a few seconds is typically appropriate.

  • Data Analysis:

    • Measure the mean fluorescence intensity of individual cells or regions of interest over time.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.

    • Plot the ΔF/F₀ over time to visualize the calcium response. The peak of this curve represents the maximum response to this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescence signal Inefficient dye loading.Increase Fluo-4 AM concentration or incubation time. Ensure high-quality, anhydrous DMSO is used for the stock solution. Consider adding Pluronic F-127 (0.02%) to the loading solution to aid dye dispersal.
Low TRPA1 expression.Verify TRPA1 expression using a positive control (e.g., a known TRPA1 agonist like AITC). Confirm transfection/transduction efficiency.
High background fluorescence Incomplete removal of extracellular dye.Ensure thorough washing of cells after dye loading. Use a background suppressor solution if available.
Autofluorescence from media components.Perform imaging in a clear physiological buffer like HBSS instead of phenol red-containing media.
Cells detach during imaging Excessive fluid exchange.Be gentle when adding solutions to the dish. Use an automated perfusion system for solution exchange if available.
Spurious or aberrant calcium waves Overexpression of calcium indicators or TRPA1 can lead to cellular stress and artifacts.Use the lowest possible concentration of the indicator that gives a good signal. If using viral vectors for expression, titrate the virus to find an optimal level that avoids overexpression artifacts.
Phototoxicity Excessive exposure to excitation light.Reduce the intensity of the excitation light and/or the frequency of image acquisition.

References

Application Notes and Protocols for JT010: A Potent TRPA1 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on currently available scientific literature, JT010 is characterized as a potent and selective agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. It is primarily utilized as a pharmacological tool to study TRPA1 function in various biological systems. There is no evidence to suggest that this compound is used as an in vivo imaging agent or probe for cancer or other diseases. The following application notes and protocols are based on its established role as a TRPA1 agonist.

Introduction

This compound is a powerful and site-selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a member of the transient receptor potential (TRP) cation channel family.[1][2] Primarily expressed on sensory neurons, TRPA1 acts as a chemosensor activated by a variety of reactive compounds.[2] this compound activates the TRPA1 channel by covalently binding to the Cys621 residue.[2][3] Its high potency and selectivity make it a valuable research tool for investigating the physiological and pathological roles of TRPA1 channels.

Mechanism of Action

This compound functions as a covalent and site-selective agonist of the TRPA1 channel. Its mechanism involves the covalent modification of the Cys621 residue within the TRPA1 protein, which is sufficient to open the channel and allow cation influx, primarily Ca2+. This targeted activation makes this compound a highly specific tool for studying TRPA1-mediated signaling pathways.

This compound This compound TRPA1 TRPA1 Channel (on cell membrane) This compound->TRPA1 Binds to Cys621 Cysteine 621 TRPA1->Cys621 via covalent modification of Ca_Influx Ca²+ Influx TRPA1->Ca_Influx Channel Opening Cellular_Response Downstream Cellular Responses Ca_Influx->Cellular_Response Initiates

Figure 1. Signaling pathway of this compound-mediated TRPA1 activation.

Quantitative Data

The following tables summarize the quantitative data for this compound's activity across different experimental systems.

Table 1: Potency and Selectivity of this compound

ParameterSpeciesValueReference(s)
EC₅₀ (TRPA1 activation)Human0.65 nM
EC₅₀ (TRPV1, TRPV3, TRPV4, TRPM2, TRPM8, TRPC5)Not specified>1 µM
Half-maximal effective concentration (Pain induction)Human0.31 µM

Table 2: In Vitro Experimental Concentrations and Effects

Cell TypeSpeciesThis compound ConcentrationObserved EffectReference(s)
CD4+ T lymphocytesNot specified1-40 µMConcentration-dependent inhibition of TcR-induced Ca²+ signals
HEK-hTRPA1 cellsHuman0.3-100 nMActivation of TRPA1
Human lung tissueHuman50 nMInduction of TRPA1 ion currents
DRGN cellsNot specified100 nMMean ATP concentration of 0.52 µM
Peritoneal and Thymus cellsMouse40 µMSignificant elevation of intracellular Ca²+
Peritoneal lymphocytesMouse>4 µMSignificant inhibition of TcR-induced Ca²+ signal
CD4+ lymphocytesMouse>2 µMSignificant inhibition of TcR-induced Ca²+ signal

Table 3: In Vivo Experimental Parameters

Animal ModelDosage and AdministrationExperimental ConditionObserved EffectReference(s)
Male rats0.4 mg/kg, i.v.Myocardial infarction modelSmall opposing effects on myocardial infarct size

Experimental Protocols

In Vitro Calcium Imaging Protocol for T-Lymphocyte Activation

This protocol is adapted from studies investigating the effect of this compound on T-lymphocyte activation.

Objective: To measure changes in intracellular calcium levels in lymphocytes upon T-cell receptor (TcR) stimulation in the presence of this compound.

Materials:

  • Isolated lymphocytes (e.g., from peritoneal cavity)

  • This compound (Tocris Bioscience, Cat. No. 6269)

  • Anti-CD4 and anti-CD8 antibodies for cell labeling

  • Fluo-3, AM (calcium indicator)

  • Anti-CD3 antibody (for TcR stimulation)

  • Flow cytometer

  • DMSO (vehicle control)

Procedure:

  • Isolate lymphocytes from the desired tissue (e.g., peritoneal cavity of mice).

  • Label the isolated cells with fluorescently conjugated anti-CD4 and anti-CD8 antibodies.

  • Load the cells with the calcium indicator Fluo-3 by incubating with Fluo-3, AM according to the manufacturer's protocol.

  • Pre-incubate the Fluo-3 loaded cells with varying concentrations of this compound (e.g., 1-40 µM) or vehicle control (DMSO) for 10 minutes.

  • Activate the cells via the T-cell receptor by adding an anti-CD3 antibody.

  • Immediately acquire data on a flow cytometer, monitoring the fluorescence of Fluo-3 to assess changes in intracellular Ca²+ levels.

  • Gate on the lymphocyte and specific T-cell populations (e.g., CD4+) for analysis.

cluster_prep Cell Preparation cluster_exp Experiment cluster_acq Data Acquisition Isolate Isolate Lymphocytes Label Label with Anti-CD4/CD8 Abs Isolate->Label Load Load with Fluo-3 AM Label->Load Incubate Incubate with this compound (1-40 µM) or DMSO for 10 min Load->Incubate Activate Activate with Anti-CD3 Ab Incubate->Activate Acquire Flow Cytometry (Monitor Fluo-3) Activate->Acquire Analyze Gate on CD4+ and Analyze Ca²+ Signal Acquire->Analyze

Figure 2. Experimental workflow for assessing T-lymphocyte activation.

Preparation of this compound Stock Solutions

Note: this compound is hygroscopic and may have reduced solubility in moisture-absorbing DMSO. It is recommended to use fresh, anhydrous DMSO for stock solution preparation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Ultrasonic bath

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • To prepare a 100 mg/mL stock solution, add the appropriate volume of fresh DMSO to the this compound powder.

  • Use an ultrasonic bath to aid in dissolution.

  • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.

Species-Specific Activity

It is crucial to note that this compound exhibits significant species-specific differences in its activity. It is a potent activator of human TRPA1 (hTRPA1) but shows much weaker activity on mouse TRPA1 (mTRPA1). This discrepancy is important to consider when designing experiments and interpreting results, especially when translating findings from murine models to human systems.

Conclusion

This compound is a highly valuable pharmacological tool for the selective activation of the TRPA1 channel. Its utility lies in the elucidation of TRPA1's role in various physiological and pathophysiological processes, including pain, inflammation, and immune responses. Researchers using this compound should be mindful of its species-specific activity and follow appropriate protocols for its preparation and use. The provided application notes and protocols serve as a guide for the effective utilization of this compound in a research setting.

References

Application Notes and Protocols for Proteomic Analysis of JT010-Induced TRPA1 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of JT010 in proteomic analysis to investigate the downstream effects of Transient Receptor Potential Ankyrin 1 (TRPA1) channel activation.

Introduction

This compound is a potent and highly selective agonist for the human TRPA1 channel, a non-selective cation channel primarily expressed in sensory neurons and also found in other cell types, including immune cells.[1][2][3] It functions as a covalent and site-selective agonist, binding to the Cys621 residue of the TRPA1 channel, leading to its activation with an EC50 of 0.65 nM.[1][3] The activation of TRPA1 by this compound provides a valuable tool to study the downstream signaling pathways and cellular responses mediated by this channel.

Proteomics, the large-scale study of proteins, is an essential tool in drug development and disease modeling. By employing quantitative proteomics, researchers can gain a comprehensive understanding of how this compound-induced TRPA1 activation modulates the cellular proteome, revealing novel biomarkers, signaling networks, and potential therapeutic targets.

These application notes describe a hypothetical study using quantitative proteomics to analyze the effects of this compound on a human neuronal cell line expressing TRPA1. The protocols provided are based on established methods in mass spectrometry-based proteomics.

Application: Elucidating the Proteomic Signature of TRPA1 Activation in a Human Neuronal Cell Line

This application note outlines a quantitative proteomic study to identify differentially expressed proteins in a human neuroblastoma cell line (e.g., SH-SY5Y, engineered to express high levels of human TRPA1) following treatment with this compound. The goal is to understand the broader cellular pathways affected by sustained TRPA1 activation.

Quantitative Proteomic Data Summary

The following table represents hypothetical data from a Tandem Mass Tag (TMT)-based quantitative proteomic experiment. The data showcases proteins with significant changes in expression upon this compound treatment, highlighting potential downstream effectors of TRPA1 signaling.

ProteinGeneFunctionFold Change (this compound vs. Control)p-value
Calmodulin 1CALM1Calcium-binding protein, signaling1.80.002
c-FosFOSTranscription factor, immediate early gene2.50.001
Brain-Derived Neurotrophic FactorBDNFNeurotrophin, neuronal survival and plasticity1.70.005
Mitogen-activated protein kinase 1MAPK1Signaling, cell proliferation and differentiation1.50.010
Prostaglandin-endoperoxide synthase 2PTGS2Enzyme in prostaglandin synthesis, inflammation2.10.003
Substance PTAC1Neuropeptide, pain transmission1.90.004
Heat shock protein 70HSPA1AChaperone, stress response1.60.008
Caspase-3CASP3Apoptosis executioner1.40.021
Annexin A1ANXA1Anti-inflammatory, calcium-dependent binding-1.50.015
14-3-3 protein zeta/deltaYWHAZSignal transduction, cell cycle regulation-1.30.030

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) stably expressing human TRPA1 (hTRPA1).

  • Culture Conditions: Culture cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO. Further dilute in culture medium to the final working concentrations.

  • Treatment Protocol:

    • Plate cells and grow to 80% confluency.

    • Starve the cells in serum-free medium for 4 hours prior to treatment.

    • Treat cells with either vehicle (DMSO) or this compound at a final concentration of 100 nM for 6 hours. This concentration is chosen to ensure potent activation of hTRPA1.

    • Perform experiments in biological triplicate for each condition.

Protein Extraction and Digestion
  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a buffer containing a mild detergent (e.g., NP-40 or Triton X-100), protease, and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Sonicate the lysate on ice to shear DNA and ensure complete lysis.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Protein Digestion:

    • Take 100 µg of protein from each sample.

    • Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.

    • Alkylate cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.

    • Digest the proteins with Lys-C followed by trypsin overnight at 37°C.

TMT Labeling and Sample Fractionation
  • TMT Labeling:

    • Label the digested peptides from each sample with a unique TMT10plex™ isobaric label according to the manufacturer's instructions. This allows for the simultaneous analysis of up to 10 samples.

    • Combine the labeled peptide samples into a single tube.

  • Sample Fractionation:

    • Fractionate the combined, labeled peptide sample using basic reversed-phase liquid chromatography (bRP-LC) to reduce sample complexity.

    • Concatenate the resulting fractions into a smaller number of final fractions for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: Analyze the peptide fractions using a high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Fusion Lumos Tribrid) coupled with a nano-electrospray ionization source.

  • LC Separation: Separate peptides on a C18 reversed-phase analytical column using a gradient of acetonitrile in 0.1% formic acid.

  • MS Method:

    • Acquire full MS scans in the Orbitrap at a resolution of 120,000.

    • Select the most abundant precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

    • Detect fragment ions in the Orbitrap at a resolution of 50,000 to acquire TMT reporter ion intensities for quantification.

Data Analysis
  • Database Search: Search the raw MS data against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like Sequest or Mascot.

  • Peptide and Protein Identification: Filter the search results to a false discovery rate (FDR) of less than 1%.

  • Quantification and Statistical Analysis:

    • Extract the TMT reporter ion intensities for each identified peptide.

    • Normalize the data to account for loading variations.

    • Calculate the protein abundance ratios between the this compound-treated and control groups.

    • Perform statistical analysis (e.g., Student's t-test) to identify proteins with statistically significant changes in abundance.

  • Bioinformatic Analysis: Use bioinformatics tools to perform pathway enrichment analysis, gene ontology (GO) analysis, and protein-protein interaction network analysis on the set of differentially expressed proteins to identify the biological processes affected by this compound treatment.

Visualizations

TRPA1_Signaling_Pathway This compound This compound TRPA1 TRPA1 Channel (Cys621) This compound->TRPA1 binds & activates Ca_ion Ca²⁺ TRPA1->Ca_ion influx Intracellular Intracellular Signaling Downstream Signaling (e.g., MAPK, Calmodulin) Ca_ion->Signaling Extracellular Extracellular Gene_Expression Changes in Gene Expression Signaling->Gene_Expression Proteome Altered Proteome Gene_Expression->Proteome

Caption: Simplified signaling pathway of this compound-induced TRPA1 activation.

Proteomics_Workflow start hTRPA1-expressing Cells treatment This compound / Vehicle Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion tmt TMT Labeling digestion->tmt fractionation bRP-LC Fractionation tmt->fractionation lcms LC-MS/MS Analysis fractionation->lcms data Data Analysis & Bioinformatics lcms->data

Caption: Experimental workflow for proteomic analysis of this compound effects.

References

Troubleshooting & Optimization

troubleshooting JT010 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of JT010. Below you will find troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating stock solutions of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to use freshly opened DMSO to avoid moisture absorption, which can significantly impact solubility.[2][3] For specific applications, ethanol can also be used.

Q2: What is the maximum concentration of this compound that can be achieved in DMSO?

A2: The reported maximum solubility of this compound in DMSO varies across suppliers, ranging from 35.48 mg/mL (100 mM) to 100 mg/mL (281.81 mM). It is advisable to start with a lower concentration and gradually increase it. Sonication or gentle warming can aid in dissolving the compound.

Q3: Is this compound soluble in aqueous solutions like PBS or cell culture media?

A3: this compound is generally considered insoluble in water and aqueous buffers. To prepare working solutions for in vitro experiments, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution. This stock solution can then be serially diluted with the desired aqueous buffer or cell culture medium to the final working concentration. It is important to note that direct addition of a concentrated DMSO stock to an aqueous medium can sometimes cause precipitation.

Q4: How should I store this compound solutions?

A4: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q5: My this compound solution appears to have precipitated. What should I do?

A5: If you observe precipitation, you can try to redissolve the compound by gentle warming and/or sonication. Ensure that the DMSO used is anhydrous, as moisture can cause the compound to precipitate. If precipitation occurs when diluting the DMSO stock in an aqueous buffer, consider performing a serial dilution to lower the final DMSO concentration gradually.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. 1. The concentration is too high.2. The DMSO is not of high quality or has absorbed moisture.1. Try a lower concentration. Refer to the solubility data table below.2. Use a fresh, unopened bottle of anhydrous/hygroscopic DMSO.3. Aid dissolution by sonicating the solution.
Precipitation occurs when diluting the DMSO stock solution in an aqueous buffer (e.g., PBS, cell media). 1. The final DMSO concentration in the aqueous solution is too high.2. The aqueous buffer is not at an optimal pH for this compound stability.1. Perform a two-step dilution: first, dilute the concentrated DMSO stock with more DMSO to a lower concentration, then add this intermediate dilution to your aqueous buffer.2. While specific pH stability data for this compound is not readily available, it is a general factor that can affect drug stability. Consider testing a range of pH values for your buffer if solubility issues persist.
Inconsistent experimental results using this compound. 1. Degradation of this compound in solution due to improper storage.2. Repeated freeze-thaw cycles of the stock solution.1. Ensure stock solutions are stored at -80°C for long-term storage (up to 6 months) and aliquot to minimize freeze-thaw cycles.2. Prepare fresh working dilutions from a properly stored stock solution for each experiment.

Quantitative Solubility Data

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM) Source
DMSO50140.9
DMSO100281.81
DMSO71200.08
DMSO35.48100
Ethanol36Not Specified
Ethanol17.7450
WaterInsolubleInsoluble

Note: The solubility of this compound can vary between different batches and suppliers. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 354.85 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Weigh out 3.55 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube for 30 seconds to mix.

    • If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming can also be applied if necessary.

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Anhydrous, high-purity DMSO

    • Sterile cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure (Serial Dilution):

    • Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in DMSO. To do this, add 10 µL of the 10 mM stock to 90 µL of DMSO.

    • Prepare the final 1 µM working solution by diluting the 1 mM intermediate stock 1:1000 in cell culture medium. For example, add 1 µL of the 1 mM intermediate stock to 999 µL of cell culture medium.

    • Mix thoroughly by gentle pipetting or brief vortexing.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

JT010_Solubilization_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting start Start: Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex & Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store precipitate Precipitation Observed? dissolve->precipitate Check for Precipitation intermediate Prepare Intermediate Dilution in DMSO store->intermediate From Storage final Prepare Final Dilution in Aqueous Buffer intermediate->final use Use Immediately in Experiment final->use final->precipitate Check for Precipitation precipitate->intermediate No check_dmso Check DMSO Quality precipitate->check_dmso Yes serial_dilute Use Serial Dilution precipitate->serial_dilute Yes check_dmso->add_dmso Use Fresh DMSO

Caption: Workflow for preparing this compound solutions and troubleshooting solubility issues.

TRPA1_Activation_by_this compound cluster_cell Cell Membrane TRPA1 TRPA1 Channel Activation Channel Activation TRPA1->Activation Cys621 Cys621 This compound This compound This compound->Cys621 Covalent Binding Calcium Ca²⁺ Influx Activation->Calcium Response Cellular Response Calcium->Response

Caption: Simplified signaling pathway of TRPA1 channel activation by this compound.

References

Technical Support Center: Optimizing JT010 Concentration for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of JT010 for various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4] It functions as a covalent agonist, site-selectively binding to the Cys621 residue of the TRPA1 channel, leading to its activation.[3] This activation results in an influx of cations, primarily calcium, into the cell.

Q2: What is the recommended starting concentration range for this compound in a cell-based assay?

A2: Given its high potency with an EC50 of 0.65 nM for human TRPA1, it is recommended to start with a broad concentration range. A typical starting range for an initial concentration-response curve could be from 0.1 nM to 1 µM. For more detailed characterization, a narrower range around the expected EC50, for instance from 0.01 nM to 100 nM, can be used.

Q3: Is this compound effective on TRPA1 from all species?

A3: No, this is a critical consideration. This compound is a potent activator of human TRPA1 but shows significantly lower potency on mouse TRPA1. Researchers working with rodent cell lines or tissues should be aware of this species-specific difference and may need to use much higher concentrations or a different agonist.

Q4: What solvents can be used to prepare a this compound stock solution?

A4: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM). It is common practice to prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in an appropriate assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Q5: How should I store this compound?

A5: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of this compound concentration in your assays.

Issue Possible Cause Recommended Solution
No response or very weak response to this compound Cell line does not express functional TRPA1: The cell line used may not endogenously express TRPA1 or may express a non-functional variant.Confirm TRPA1 Expression: Verify TRPA1 expression at the mRNA and protein level (e.g., via qPCR, Western blot, or immunocytochemistry).Use a Validated Cell Line: Utilize a cell line known to express functional TRPA1 (e.g., HEK293 cells stably transfected with human TRPA1).
Species-specific differences in potency: You are using a non-human cell line (e.g., from mouse or rat).Check Species Origin: this compound is significantly less potent on mouse TRPA1. Confirm the species of your cell line. For rodent cells, consider using a different TRPA1 agonist or significantly higher concentrations of this compound.
Incorrect this compound concentration: The concentrations tested are too low to elicit a response.Broaden Concentration Range: Test a wider range of this compound concentrations, extending up to 10 µM, especially if using a cell line with unknown TRPA1 expression levels.
Degraded this compound stock solution: Improper storage or multiple freeze-thaw cycles may have degraded the compound.Prepare Fresh Stock: Prepare a fresh stock solution of this compound from the solid compound. Aliquot the stock solution to minimize freeze-thaw cycles.
High background signal or "noisy" data Cellular or media autofluorescence: Components in the cell culture media (e.g., phenol red, riboflavin) or the cells themselves can cause background fluorescence.Use Phenol Red-Free Media: For fluorescence-based assays, switch to a phenol red-free medium for the duration of the assay.Optimize Readout Wavelengths: If possible, use fluorescent dyes with longer excitation and emission wavelengths (red-shifted dyes) to minimize cellular autofluorescence.
Inconsistent cell seeding: Uneven cell distribution in the microplate wells can lead to high variability.Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating.Allow Plates to Settle: Let the plate sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator to allow for even cell distribution.
Edge effects: Wells on the perimeter of the microplate are prone to evaporation, leading to changes in reagent concentrations.Avoid Outer Wells: Do not use the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
High variability between replicate wells Pipetting errors: Inaccurate or inconsistent pipetting of cells or reagents.Calibrate Pipettes: Ensure all pipettes are properly calibrated.Use Reverse Pipetting: For viscous solutions or small volumes, use the reverse pipetting technique to improve accuracy.
Cell health and passage number: Cells are unhealthy, have been passaged too many times, or are overgrown.Use Healthy, Low-Passage Cells: Ensure cells are in the logarithmic growth phase and use cells within a consistent and low passage number range.Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your assay.
Unexpected dose-response curve shape (e.g., biphasic) Off-target effects at high concentrations: At very high concentrations, this compound may have off-target effects.Use a Selective TRPA1 Antagonist: To confirm that the observed response is TRPA1-mediated, pre-incubate the cells with a selective TRPA1 antagonist (e.g., HC-030031) before adding this compound.
Cell toxicity at high concentrations: High concentrations of this compound or the vehicle (DMSO) may be toxic to the cells.Assess Cell Viability: Perform a cell viability assay (e.g., using Trypan Blue or a commercial viability kit) in parallel with your functional assay.Limit Final DMSO Concentration: Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Calcium Imaging Assay

This protocol describes a general method for determining the EC50 of this compound in a human TRPA1-expressing cell line using a fluorescent calcium indicator.

Materials:

  • Human TRPA1-expressing cells (e.g., HEK293-hTRPA1)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • DMSO

  • Fluo-4 AM or another suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling (e.g., FlexStation)

Methodology:

  • Cell Culture and Seeding:

    • Culture human TRPA1-expressing cells in T-75 flasks with complete medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • One day before the assay, seed the cells into a 96-well black, clear-bottom microplate at a pre-determined optimal density to achieve a confluent monolayer on the day of the experiment.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • Preparation of this compound Stock and Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer (e.g., HBSS) to prepare working solutions at 2x the final desired concentrations. A typical 12-point dilution series might range from 2 µM to 0.2 nM.

  • Loading Cells with Calcium Indicator Dye:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Aspirate the cell culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, wash the cells three times with HBSS to remove excess dye, leaving 100 µL of HBSS in each well.

  • Calcium Flux Measurement:

    • Place the cell plate into the fluorescence microplate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) at regular intervals (e.g., every 2 seconds).

    • Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

    • Using the instrument's automated liquid handling, add 100 µL of the 2x this compound working solutions to the corresponding wells.

    • Continue to record the fluorescence intensity for at least 3-5 minutes to capture the peak response and any subsequent signal decay.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing the response as a percentage of the maximal response observed.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

JT010_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 Covalent Binding (Cys621) Ca_ion Ca²⁺ TRPA1->Ca_ion Channel Opening Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Inflammation) Ca_ion->Cellular_Response Increased [Ca²⁺]i

Caption: Signaling pathway of this compound activation of the TRPA1 channel.

JT010_Optimization_Workflow start Start prep_cells Prepare & Seed hTRPA1-expressing cells in 96-well plate start->prep_cells load_dye Load Cells with Calcium Indicator Dye (e.g., Fluo-4 AM) prep_cells->load_dye prep_this compound Prepare Serial Dilutions of this compound (0.1 nM - 1 µM) measure_flux Measure Calcium Flux in Plate Reader prep_this compound->measure_flux load_dye->measure_flux analyze_data Analyze Data & Generate Dose-Response Curve measure_flux->analyze_data determine_ec50 Determine EC50 analyze_data->determine_ec50 end End determine_ec50->end

Caption: Experimental workflow for optimizing this compound concentration.

References

preventing JT010 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of the novel targeted protein degrader, JT010, to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel heterobifunctional small molecule designed for targeted protein degradation, operating as a proteolysis-targeting chimera (PROTAC). It functions by simultaneously binding to a target protein of interest and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This mechanism allows for the catalytic removal of the target protein from the cellular environment.[]

Q2: What are the primary pathways through which this compound can degrade?

A2: Like many small molecules, this compound is susceptible to several common degradation pathways.[4] The most prevalent are:

  • Hydrolysis: The chemical breakdown of this compound due to reaction with water. Functional groups such as esters and amides are particularly susceptible.

  • Oxidation: Degradation caused by a reaction with oxygen, which can be initiated by heat, light, or the presence of trace metals.

  • Photodegradation: Breakdown induced by exposure to light, especially UV radiation.

Q3: How should I properly store solid this compound and its stock solutions?

A3: Proper storage is crucial for maintaining the integrity of this compound.

  • Solid Form: Store solid this compound at -20°C or -80°C in a desiccator to protect it from moisture and light. Keeping the compound in its original packaging is recommended to shield it from light and air.

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous organic solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and water absorption by the solvent. Store these aliquots at -80°C.

Q4: I'm observing precipitation of this compound in my aqueous assay buffer. What can I do?

A4: Poor solubility in aqueous solutions is a common challenge that can lead to inconsistent results. To address this:

  • Optimize Solvent Concentration: If using DMSO to dissolve this compound, ensure the final concentration in your assay does not exceed a level toxic to your cells, typically less than 0.5%.

  • Prepare Fresh Dilutions: Always prepare aqueous working solutions fresh for each experiment from a concentrated stock immediately before use.

  • Use Sonication: Brief sonication can help dissolve the compound in the stock solution.

  • Adjust pH: The pH of the assay buffer can influence the solubility of your compound. You may need to test a range of physiologically relevant pH values.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Assay Results

Inconsistent results are often linked to the degradation of the compound during the experiment.

Potential Cause Troubleshooting Steps
Compound Degradation in Aqueous Buffer Prepare fresh working solutions of this compound for each experiment. Minimize the time the compound spends in aqueous buffer before being added to the assay.
Photodegradation Protect your solutions from light by using amber vials and covering plates with foil during incubation.
Adsorption to Plastics Consider using low-adhesion microplates and pipette tips, especially when working with low concentrations of this compound.
Inaccurate Pipetting Viscous stock solutions (e.g., high-concentration DMSO) can be difficult to pipette accurately. Ensure proper pipette calibration and technique.
Issue 2: Loss of this compound Activity Over Time

A gradual or sudden loss of activity may indicate improper storage or handling.

Potential Cause Troubleshooting Steps
Improper Storage of Stock Solutions Ensure stock solutions are stored at -80°C in tightly sealed, single-use aliquots. Avoid repeated freeze-thaw cycles.
Hydrolysis of Stock Solution Use anhydrous DMSO for preparing stock solutions. Ensure the solvent has not absorbed atmospheric water.
Oxidative Degradation Purge the headspace of stock solution vials with an inert gas like argon or nitrogen before sealing and freezing.
Contamination Use sterile pipette tips and tubes when preparing solutions to prevent microbial or chemical contamination.

This compound Degradation Troubleshooting Workflow

start Inconsistent this compound Activity Observed check_storage Review Storage Conditions: - Temperature (-80°C)? - Aliquoted? - Protected from light/moisture? start->check_storage check_handling Review Handling Procedures: - Fresh dilutions used? - Time in aqueous buffer minimized? - Protected from light during experiment? check_storage->check_handling Yes improper_storage Correct Storage: - Prepare fresh stock solution. - Aliquot and store at -80°C in desiccated, dark conditions. check_storage->improper_storage No check_solubility Assess Solubility: - Precipitation observed? - Final DMSO concentration <0.5%? check_handling->check_solubility Yes improve_handling Refine Handling Protocol: - Prepare solutions immediately before use. - Use amber tubes/foil. check_handling->improve_handling No stability_assay Perform Forced Degradation Study (See Protocol 1) check_solubility->stability_assay Yes optimize_solubility Optimize Solubility: - Test alternative solvents or lower final concentration. - Use sonication. check_solubility->optimize_solubility No analyze_degradation Analyze Degradation Products by LC-MS (See Protocol 2) stability_assay->analyze_degradation

A decision tree for troubleshooting this compound degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify the potential degradation pathways of this compound by exposing it to stress conditions.

Objective: To determine the stability of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer (pH 7.4)

  • HPLC system with UV or MS detector

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of this compound stock with 1 mL of phosphate buffer (pH 7.4). Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of this compound stock with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photodegradation: Expose 1 mL of this compound stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be wrapped in foil.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples to a control sample (this compound in ACN, stored at 4°C). Calculate the percentage of degradation and identify any new peaks corresponding to degradation products.

Hypothetical Stability Data for this compound

Condition Incubation Time (h) Temperature (°C) % this compound Remaining Major Degradants Detected
Control24499.8%None
0.5 M HCl246075.2%D-01, D-02
0.5 M NaOH246045.8%D-03
pH 7.4 Buffer246092.5%D-01
15% H₂O₂242588.1%D-04
UV Light (254 nm)242565.4%D-05, D-06
Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

Time (min) % Mobile Phase B
0.010
20.090
25.090
25.110
30.010

Procedure:

  • Inject 10 µL of each sample from the forced degradation study.

  • Run the gradient program as described above.

  • Analyze the chromatograms to ensure baseline separation of this compound from all degradation product peaks.

  • Use the peak areas to quantify the amount of this compound remaining and the formation of degradants. Mass spectrometry can be used to help identify the structure of the degradation products.

This compound Experimental Workflow

cluster_prep Preparation cluster_exp Experiment solid_storage Store Solid this compound (-80°C, desiccated, dark) stock_prep Prepare 10 mM Stock in Anhydrous DMSO solid_storage->stock_prep aliquot Aliquot into Single-Use Vials stock_prep->aliquot stock_storage Store Aliquots at -80°C aliquot->stock_storage thaw Thaw Single Aliquot stock_storage->thaw working_sol Prepare Fresh Working Solution in Assay Buffer thaw->working_sol assay Perform Biological Assay (Protect from light) working_sol->assay data Data Acquisition assay->data

A standard workflow for handling this compound to minimize degradation.
Hypothetical Signaling Pathway for this compound Action

This compound This compound TernaryComplex Ternary Complex (Target-JT010-E3) This compound->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbTarget->Proteasome Degradation Degradation Proteasome->Degradation CellularResponse Downstream Cellular Response Degradation->CellularResponse

The mechanism of action for this compound as a targeted protein degrader.

References

JT010 off-target effects and how to mitigate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for using JT010, a potent and selective TRPA1 agonist. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1).[1][2][3][4] Its mechanism of action involves the covalent and site-selective binding to the Cys621 residue of the TRPA1 channel, which leads to its activation.[3] This activation results in an influx of cations, primarily Ca2+, into the cell, triggering various downstream signaling events.

Q2: What are the known off-target effects of this compound?

This compound has been demonstrated to be highly selective for the human TRPA1 channel. Studies have shown that even at concentrations up to 1 µM, this compound does not activate other related TRP channels, including TRPV1, TRPV3, TRPV4, TRPM2, TRPM8, and TRPC5. While comprehensive off-target screening against a broader panel of proteins may not be publicly available, the reported data indicates a high degree of selectivity for its intended target.

Q3: I am not seeing the expected effect of this compound in my mouse model. Is this an off-target issue?

This is a critical point of consideration when working with this compound. There is a significant species-specific difference in the activity of this compound. It is a potent activator of human TRPA1 (hTRPA1) but shows very low to no activity on mouse TRPA1 (mTRPA1). This is not considered an off-target effect but rather a difference in the pharmacology of the target protein between species. Therefore, if you are using a mouse model or mouse-derived cells, the lack of an effect is the expected outcome.

Q4: How can I be sure that the observed effect in my human cell line is specifically due to TRPA1 activation?

To confirm that the biological effect you are observing is mediated by TRPA1, you should include appropriate controls in your experiment. The most effective control is to use a selective TRPA1 antagonist. Pre-treating your cells with a TRPA1 antagonist before applying this compound should block the effect. If the effect is still present in the presence of the antagonist, it may indicate a potential off-target effect.

Troubleshooting Guide

Issue: Unexpected or inconsistent results with this compound.

This troubleshooting guide will help you determine if the results you are seeing are due to on-target TRPA1 activation, species-specific differences, or potential off-target effects.

Step 1: Verify On-Target Activity

The first step is to confirm that this compound is active on your experimental system's intended target.

  • Question: Are you using a human-derived cell line or primary cells?

    • Yes: Proceed to the experimental verification below.

    • No: If you are using a non-human system, particularly rodent models, be aware of the species selectivity. This compound is not a potent activator of mouse TRPA1.

Step 2: Experimental Confirmation of On-Target Effect

Use a known TRPA1-mediated response, such as calcium influx, to validate the activity of this compound in your cells.

  • Recommendation: Perform a calcium imaging assay. Activation of TRPA1 by this compound should lead to a rapid increase in intracellular calcium.

Step 3: Investigate Potential Off-Target Effects

If you observe an effect in a non-human system or a human system that is not blocked by a TRPA1 antagonist, you may need to investigate potential off-target effects.

  • Workflow: The following diagram outlines a logical workflow to distinguish between on-target and potential off-target effects.

G cluster_0 Troubleshooting Workflow for Suspected Off-Target Effects start Observe Biological Effect with this compound is_human Is the experimental system of human origin? start->is_human antagonist_test Co-administer this compound with a selective TRPA1 antagonist (e.g., HC-030031) is_human->antagonist_test Yes species_issue Conclusion: Lack of effect is likely due to species selectivity of this compound for human TRPA1 over rodent TRPA1. is_human->species_issue No (e.g., mouse) effect_blocked Is the effect blocked? antagonist_test->effect_blocked on_target Conclusion: Effect is TRPA1-mediated (On-Target) effect_blocked->on_target Yes off_target Conclusion: Effect may be TRPA1-independent (Potential Off-Target). Further investigation required. effect_blocked->off_target No

Caption: Workflow for troubleshooting suspected off-target effects of this compound.

Quantitative Data Summary

The following table summarizes the potency and selectivity of this compound.

TargetSpeciesAssay TypePotency (EC50)Reference
TRPA1 HumanCalcium Influx0.65 nM
TRPA1 HumanElectrophysiology~7.6 nM
TRPA1 MouseCalcium InfluxLow to no activity
TRPV1 Not SpecifiedNot Specified>1 µM
TRPV3 Not SpecifiedNot Specified>1 µM
TRPV4 Not SpecifiedNot Specified>1 µM
TRPM2 Not SpecifiedNot Specified>1 µM
TRPM8 Not SpecifiedNot Specified>1 µM
TRPC5 Not SpecifiedNot Specified>1 µM

Experimental Protocols

Protocol 1: Calcium Imaging Assay to Confirm TRPA1 Activation

This protocol is for confirming the activation of TRPA1 in a human cell line expressing the channel (e.g., HEK293-hTRPA1).

  • Cell Preparation:

    • Plate cells expressing human TRPA1 in a 96-well, black-walled, clear-bottom plate.

    • Culture cells to 80-90% confluency.

  • Dye Loading:

    • Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate at 37°C for 30-60 minutes.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in an appropriate assay buffer to achieve final desired concentrations (e.g., 0.1 nM to 1 µM).

  • Assay Execution:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a stable baseline fluorescence reading for approximately 1-2 minutes.

    • Add the this compound dilutions to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 5-10 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Plot the peak fluorescence response against the log of the this compound concentration to determine the EC50 value.

G cluster_0 Calcium Imaging Workflow plate_cells Plate hTRPA1- expressing cells load_dye Load cells with calcium indicator dye plate_cells->load_dye prepare_this compound Prepare this compound serial dilutions load_dye->prepare_this compound read_fluorescence Measure fluorescence kinetically after This compound addition prepare_this compound->read_fluorescence analyze Analyze data and calculate EC50 read_fluorescence->analyze

Caption: Experimental workflow for a calcium imaging assay.

Protocol 2: Antagonist Co-treatment to Verify On-Target Effect

This protocol is an extension of the calcium imaging assay to confirm that the observed effect is TRPA1-mediated.

  • Follow Steps 1-3 from the Calcium Imaging Assay protocol.

  • Antagonist Preparation: Prepare a solution of a selective TRPA1 antagonist (e.g., HC-030031) at a concentration known to be effective (e.g., 10-30 µM).

  • Antagonist Pre-treatment:

    • After washing the cells (Step 4 of the calcium imaging protocol), add the TRPA1 antagonist solution to a subset of the wells.

    • Incubate for 15-20 minutes at room temperature.

  • Assay Execution:

    • Place the plate in the fluorescence plate reader and establish a baseline.

    • Add the this compound solution (at a concentration near its EC50) to both antagonist-treated and untreated wells.

    • Measure the kinetic fluorescence response.

  • Data Analysis:

    • Compare the fluorescence response in wells treated with this compound alone to those pre-treated with the antagonist. A significant reduction in the calcium signal in the antagonist-treated wells confirms a TRPA1-mediated effect.

Signaling Pathway

G cluster_0 This compound On-Target Signaling Pathway This compound This compound TRPA1 TRPA1 Channel (on plasma membrane) This compound->TRPA1 Binding Covalent binding to Cys621 TRPA1->Binding ChannelOpening Channel Activation/Opening Binding->ChannelOpening CaInflux Ca2+ Influx ChannelOpening->CaInflux Signaling Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) CaInflux->Signaling

Caption: Simplified signaling pathway of this compound-mediated TRPA1 activation.

References

Technical Support Center: Improving JT010 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JT010. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for improving the in vivo efficacy of this compound in your experiments. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected in vivo efficacy with this compound in my mouse model. What could be the reason?

A1: The most likely reason for a lack of efficacy in mouse models is the species-specific activity of this compound. This compound is a potent and selective agonist of human transient receptor potential ankyrin 1 (hTRPA1) but is a very weak agonist for mouse TRPA1 (mTRPA1).[1][2][3][4] This difference in activity is a critical factor to consider when designing and interpreting your in vivo studies.

Troubleshooting Steps:

  • Confirm Species Specificity: Be aware that the EC50 of this compound for hTRPA1 is in the low nanomolar range (approximately 0.65 nM), while its activity on mTRPA1 is significantly lower.[1]

  • Increase this compound Concentration: Some studies have shown that very high concentrations of this compound (in the micromolar range) may be required to elicit a response in mouse cells. However, this approach may increase the risk of off-target effects and is generally not recommended.

  • Utilize a Humanized Mouse Model: The most robust solution is to use a mouse model that expresses human TRPA1, such as a human TRPA1 knock-in mouse. This will allow you to study the effects of this compound on its intended target in a more physiologically relevant context.

  • Consider Alternative TRPA1 Agonists for Mouse Models: If a humanized model is not accessible, consider using a TRPA1 agonist with known potency for the mouse ortholog, such as allyl isothiocyanate (AITC) or cinnamaldehyde, for your initial proof-of-concept studies in wild-type mice.

Q2: I am having trouble dissolving and formulating this compound for in vivo administration. What are the recommended procedures?

A2: this compound is poorly soluble in water, which presents a challenge for preparing formulations for in vivo use, especially for intravenous (IV) administration.

Troubleshooting Steps:

  • Solvent Selection: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. A common practice is to first dissolve the compound in a minimal amount of DMSO.

  • Vehicle Selection for IV Injection: For intravenous administration, a co-solvent system is often necessary to maintain solubility upon dilution in an aqueous vehicle. A formulation that has been used for a similar poorly soluble compound involves dissolving the compound in a vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP). Another option is to use a vehicle containing 10% DMSO and 90% corn oil or a 10% DMSO solution with 90% (20% SBE-β-CD in Saline).

  • Preparation Technique: When preparing the formulation, it is crucial to add the DMSO stock solution of this compound to the vehicle slowly while vortexing to prevent precipitation. Gentle warming and sonication can also aid in dissolution.

  • Visual Inspection: Always visually inspect the final formulation for any signs of precipitation before administration. A clear solution is essential for intravenous injection.

  • Fresh Preparation: It is recommended to prepare the dosing solution fresh on the day of the experiment to ensure its stability.

Q3: What is a good starting dose for this compound in an in vivo study?

A3: The optimal dose of this compound will depend on the animal model, the route of administration, and the specific research question. However, based on available data, a starting point can be suggested.

Dosing Guidance:

  • Rat Model of Myocardial Infarction: A study in male rats used an intravenous (IV) dose of 0.4 mg/kg of this compound. This can be a useful reference for studies in rats.

  • Human Pain Model: In a human study, intradermal injections of this compound at concentrations ranging from 0.31 µM to 3.1 µM were used to induce pain. While this is not a systemic dose, it provides information on the concentrations at which this compound is active at the tissue level.

  • Dose-Finding Studies: It is highly recommended to perform a dose-finding study to determine the optimal dose for your specific model and experimental endpoint. This typically involves testing a range of doses and observing the dose-dependent effects.

Q4: How can I confirm that this compound is engaging its target (TRPA1) in my in vivo model?

A4: Assessing target engagement is crucial to ensure that the observed effects are due to the interaction of this compound with TRPA1.

Methods for Assessing Target Engagement:

  • Pharmacodynamic Biomarkers: Measure a downstream physiological effect of TRPA1 activation. For example, since TRPA1 activation leads to vasodilation, you can measure changes in dermal blood flow using techniques like laser Doppler imaging after topical application of this compound.

  • Nocifensive Behaviors: In pain models, TRPA1 activation by agonists like cinnamaldehyde is known to induce nocifensive behaviors such as paw flinching or licking. The ability of a TRPA1 antagonist to block these behaviors can be used to confirm target engagement. A similar approach could be adapted to confirm the activity of this compound in a humanized TRPA1 model.

  • Calcium Imaging Ex Vivo: Isolate dorsal root ganglion (DRG) neurons from your experimental animals after treatment and perform calcium imaging to assess the responsiveness of the neurons to TRPA1 agonists.

Q5: What are the potential off-target effects of this compound?

A5: While this compound is known to be a selective TRPA1 agonist over other TRP channels, it is important to consider potential off-target effects, especially when using higher concentrations.

Considerations for Off-Target Effects:

  • Selectivity Profile: this compound has been shown to be selective for TRPA1 over other TRP channels like TRPV1, TRPV3, TRPV4, TRPM2, TRPM8, and TRPC5 at a concentration of 1 µM.

  • Off-Target Screening: For a comprehensive assessment, consider performing an off-target screening assay using a broad panel of receptors and enzymes. Services are available that can screen your compound against a large library of human proteins to identify potential off-target binding.

  • Control Experiments: Include appropriate control groups in your in vivo experiments. For example, if you are using a humanized TRPA1 mouse model, include a wild-type littermate control group to distinguish TRPA1-mediated effects from potential off-target effects.

Quantitative Data Summary

ParameterValueSpeciesAssay TypeReference
EC50 0.65 nMHumanCalcium influx assay
EC50 ~10 nMHumanCalcium imaging in HEK-hTRPA1 cells
EC50 (Pain Rating) 0.31 µMHumanIntradermal injection
In Vivo Dose 0.4 mg/kg, i.v.RatMyocardial Infarction Model

Experimental Protocols

Protocol 1: General Formulation of this compound for Intravenous (IV) Injection

This protocol provides a general guideline for formulating this compound for IV administration. The final concentrations of co-solvents should be optimized to ensure solubility and minimize toxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG-400), sterile, injectable grade

  • Propylene glycol (PG), sterile, injectable grade

  • N,N-Dimethylacetamide (DMA), sterile, injectable grade

  • Sterile saline (0.9% NaCl) or 20% SBE-β-CD in Saline

  • Sterile glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder in a sterile glass vial.

    • Add a minimal volume of DMSO to dissolve the this compound completely. Vortex or sonicate briefly if necessary.

  • Prepare Vehicle:

    • Option A (DPP Vehicle): In a sterile container, prepare a vehicle solution of 20% DMA, 40% PG, and 40% PEG-400.

    • Option B (SBE-β-CD Vehicle): Prepare a 20% solution of SBE-β-CD in sterile saline.

  • Final Formulation:

    • While vortexing the vehicle solution, slowly add the this compound stock solution to the desired final concentration. For example, to prepare a 10% DMSO final formulation with the SBE-β-CD vehicle, add 1 part of the this compound/DMSO stock to 9 parts of the 20% SBE-β-CD in saline.

    • Continue vortexing for several minutes to ensure a homogenous solution.

    • Visually inspect the final solution for any signs of precipitation. The solution should be clear.

    • Prepare the formulation fresh on the day of injection.

Protocol 2: Assessment of Target Engagement using Cinnamaldehyde-Induced Dermal Blood Flow

This protocol describes a non-invasive method to assess TRPA1 target engagement in vivo by measuring changes in dermal blood flow. This method is particularly useful for validating the activity of TRPA1 antagonists, but the principle can be adapted to confirm the pro-inflammatory effects of this compound in a humanized TRPA1 model.

Materials:

  • This compound or vehicle control

  • Cinnamaldehyde (CA) solution (e.g., 10% in a suitable vehicle)

  • Laser Doppler Imaging (LDI) system

  • Animal restrainer

Procedure:

  • Acclimatization: Acclimatize the animals to the experimental setup and restraint to minimize stress.

  • Baseline Measurement: Record the baseline dermal blood flow on a designated area of the skin (e.g., the volar forearm in humans or a shaved area on the back of a rodent) using the LDI system.

  • Compound Administration: Administer this compound or vehicle control according to your experimental design (e.g., systemic administration).

  • TRPA1 Challenge: At a specified time after compound administration, topically apply a solution of cinnamaldehyde to the measurement area.

  • Post-Challenge Measurement: Record dermal blood flow using the LDI at several time points after cinnamaldehyde application (e.g., 10, 20, 30, 40, and 50 minutes).

  • Data Analysis: Calculate the change in dermal blood flow from baseline at each time point. Compare the response between the this compound-treated and vehicle-treated groups. A potentiation of the cinnamaldehyde-induced increase in blood flow would indicate agonistic activity of this compound at the TRPA1 receptor.

Visualizations

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 Covalent binding to Cys621 Inflammatory_Mediators Inflammatory Mediators (e.g., Bradykinin) GPCR GPCR Inflammatory_Mediators->GPCR Binding Environmental_Irritants Environmental Irritants (e.g., AITC) Environmental_Irritants->TRPA1 Direct Activation Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Channel Opening PLC PLC GPCR->PLC Activation PKA PKA GPCR->PKA Activation CGRP_SP_Release CGRP & Substance P Release Ca_Influx->CGRP_SP_Release Triggers PKC PKC PLC->PKC Activation PKC->TRPA1 Sensitization PKA->TRPA1 Sensitization Neurogenic_Inflammation Neurogenic Inflammation CGRP_SP_Release->Neurogenic_Inflammation Pain_Sensation Pain Sensation CGRP_SP_Release->Pain_Sensation Neurogenic_Inflammation->Pain_Sensation Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Dosing cluster_assessment Assessment Formulation This compound Formulation (e.g., 10% DMSO in vehicle) Dose_Finding Dose-Finding Study (e.g., 0.1, 0.4, 1.0 mg/kg) Formulation->Dose_Finding Animal_Model Select Animal Model (Humanized TRPA1 mice recommended) Animal_Model->Dose_Finding Administration Administration (e.g., Intravenous) Dose_Finding->Administration Target_Engagement Target Engagement (e.g., Dermal Blood Flow) Administration->Target_Engagement Efficacy_Endpoint Efficacy Endpoint (e.g., Pain Behavior, Inflammation Marker) Administration->Efficacy_Endpoint Off_Target Off-Target Assessment (e.g., Control groups, Screening) Efficacy_Endpoint->Off_Target

References

JT010 Experimental Variability and Controls: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound JT010.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] Its mechanism of action involves the covalent and site-selective binding to the Cys621 residue of the human TRPA1 channel, leading to its activation. This activation results in an influx of cations, including Ca2+, into the cell.

Q2: Is this compound effective across different species?

A2: No, there is significant species-specific variability. This compound is a potent activator of human TRPA1 (hTRPA1) but not mouse TRPA1 (mTRPA1). This is a critical consideration when designing experiments and interpreting data. While the key cysteine residue (C621 in humans) is conserved in mice (C622), other amino acid differences, such as at position F669 in hTRPA1 (M670 in mTRPA1), significantly reduce the response to this compound in mice.

Q3: What are the recommended solvent and storage conditions for this compound?

A3: For in vitro studies, this compound can be dissolved in DMSO. For in vivo experiments, protocols using a combination of DMSO and corn oil or DMSO and SBE-β-CD in saline have been described. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Troubleshooting Guide

Issue 1: Higher than expected EC50 value or lack of response.

Possible Causes & Solutions:

  • Species Specificity: Ensure you are using a human cell line or primary cells expressing hTRPA1. This compound is not a potent activator of mTRPA1.

  • Solubility Issues: this compound may precipitate out of solution. If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution. Always use fresh, high-quality DMSO as moisture can reduce solubility.

  • Adsorption to Plastics: It has been noted that this compound can be absorbed by polypropylene surfaces. Using glass vials for stock dilutions is recommended to ensure accurate final concentrations.

  • Incorrect EC50 Reference: There is variability in the reported EC50 values for this compound. While some studies report a very low EC50 of 0.65 nM, others have observed higher values (e.g., 47 nM in a cell-based assay and 308 nM in pain rating studies). This discrepancy may be due to different experimental systems and conditions. It is advisable to perform a dose-response curve in your specific experimental setup to determine the optimal concentration.

Quantitative Data Summary: Reported EC50 Values for this compound

Experimental SystemReported EC50Reference
Cell-based Calcium Uptake Assay0.65 nM
Electrophysiological Study~7.6 nM
Cell-based Assay (12-fold measurements)47 nM
Pain Rating Study (in humans)308 nM

Issue 2: Inconsistent results between experimental replicates.

Possible Causes & Solutions:

  • Stock Solution Degradation: Ensure proper storage of this compound stock solutions as described above. Avoid repeated freeze-thaw cycles.

  • Inconsistent Cell Conditions: Factors such as cell passage number, confluency, and overall health can impact the expression and function of TRPA1 channels. Maintain consistent cell culture practices.

  • Variability in Reagent Preparation: Prepare fresh working solutions for each experiment to minimize variability.

Experimental Protocols

Calcium Influx Assay in HEK-hTRPA1 Cells

This protocol is a generalized procedure based on methodologies described in the literature.

  • Cell Culture: Culture HEK-293 cells stably expressing human TRPA1 (HEK-hTRPA1) in appropriate media.

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. It is recommended to use glass vials for the dilutions.

  • Assay:

    • Establish a baseline fluorescence reading using a plate reader.

    • Add the this compound dilutions to the respective wells.

    • Immediately begin recording the fluorescence intensity over time.

    • At the end of the experiment, add a known TRPA1 agonist (e.g., AITC) or a calcium ionophore (e.g., ionomycin) as a positive control to confirm cell viability and channel expression.

  • Data Analysis: Calculate the change in fluorescence intensity to determine the intracellular calcium concentration. Plot the dose-response curve to calculate the EC50 value.

Visualizations

JT010_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TRPA1 hTRPA1 Channel (inactive) This compound->TRPA1 Binds Cys621 Cys621 This compound->Cys621 Covalent Modification TRPA1_active hTRPA1 Channel (active) Ca_influx Ca²⁺ Influx TRPA1_active->Ca_influx Allows Cys621->TRPA1_active Induces Conformational Change Downstream Downstream Signaling Ca_influx->Downstream Initiates Troubleshooting_Workflow Start Experiment Yields Unexpected Results CheckSpecies Is the experimental system of human origin? Start->CheckSpecies UseHuman Use human cells/tissue CheckSpecies->UseHuman No CheckSolubility Check for this compound precipitation. Use fresh DMSO. CheckSpecies->CheckSolubility Yes UseHuman->CheckSpecies Sonicate Sonicate/gently warm the solution CheckSolubility->Sonicate Precipitation Observed CheckPlastics Are you using polypropylene tubes? CheckSolubility->CheckPlastics No Precipitation Sonicate->CheckPlastics UseGlass Switch to glass vials for dilutions CheckPlastics->UseGlass Yes DoseResponse Perform a full dose-response curve CheckPlastics->DoseResponse No UseGlass->DoseResponse PositiveControl Include a known TRPA1 agonist as a positive control DoseResponse->PositiveControl End Re-evaluate Results PositiveControl->End

References

Technical Support Center: JT010 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and pitfalls associated with JT010 experiments. Here you will find troubleshooting guidance and frequently asked questions to ensure the successful execution and interpretation of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and site-selective covalent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel[1]. TRPA1 is a non-selective cation channel involved in various physiological and pathophysiological processes, including pain, inflammation, and respiratory functions. This compound activates TRPA1, leading to an influx of cations, primarily calcium (Ca²⁺), into the cell.

Q2: What are the typical concentrations of this compound used in in-vitro experiments?

A2: The effective concentration of this compound is highly dependent on the experimental system, particularly the species from which the TRPA1 channel originates. For human TRPA1 (hTRPA1), this compound is potent, with effective concentrations typically in the nanomolar (nM) range[2][3]. In contrast, it shows significantly lower potency for mouse TRPA1 (mTRPA1)[2][3]. Concentration-response studies have been conducted with ranges from 0.3 nM to 100 nM for hTRPA1 activation. Some studies investigating effects on T-lymphocytes have used concentrations in the micromolar (µM) range. It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific cell type and assay.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo experiments, it is advisable to prepare fresh working solutions daily. When preparing working solutions, be mindful of the final DMSO concentration in your cell culture media, which should typically be kept below 0.5% to avoid solvent-induced toxicity. If you observe precipitation upon dilution, gentle warming or sonication may help to dissolve the compound.

Q4: Are there species-specific differences in this compound activity that I should be aware of?

A4: Yes, this is a critical consideration. This compound is a potent activator of human TRPA1 but is significantly less effective on mouse TRPA1. This discrepancy is important when translating findings from murine models to human systems. If your research involves rodent models, it is essential to validate the effects of this compound on the murine TRPA1 channel or consider alternative TRPA1 agonists that are more potent in that species.

Troubleshooting Guide

This guide addresses common problems that may arise during this compound experiments, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
No or Low Response to this compound 1. Species-specific inactivity: You are using a cell line or animal model with a TRPA1 ortholog that is insensitive to this compound (e.g., mouse).2. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to compound degradation.3. Low TRPA1 expression: The cell line you are using may have low or no endogenous expression of TRPA1.4. Incorrect assay setup: The assay conditions (e.g., buffer composition, temperature) may not be optimal for TRPA1 activation or for the detection method.1. Confirm the species of your experimental system. If using a mouse model, consider that this compound has low potency for mTRPA1.2. Prepare fresh dilutions from a new aliquot of this compound stock solution.3. Verify TRPA1 expression using techniques like qPCR, Western blot, or by using a positive control agonist with known activity (e.g., AITC).4. Review and optimize your assay protocol. Ensure your detection instrument is correctly configured.
High Variability Between Replicates 1. Poor compound solubility: this compound may be precipitating out of the solution at the working concentration, leading to inconsistent effective concentrations.2. Inconsistent cell seeding: Uneven cell density across wells can lead to variable responses.3. "Edge effects" in microplates: Wells on the periphery of the plate are prone to evaporation, which can concentrate the compound and affect cell health.1. Visually inspect the working solution for any signs of precipitation. Consider the use of solubilizing agents like SBE-β-CD as described in some protocols.2. Ensure thorough cell mixing before plating and use appropriate techniques to achieve a uniform cell monolayer.3. To mitigate edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or buffer.
Unexpected Cytotoxicity or Off-Target Effects 1. High DMSO concentration: The final concentration of the vehicle (DMSO) in the culture media may be toxic to the cells.2. Off-target activity: At higher concentrations, this compound may interact with other cellular targets, leading to unintended biological effects.3. Contamination: Mycoplasma or other microbial contamination can affect cell health and alter experimental outcomes.1. Calculate the final DMSO concentration and ensure it is at a non-toxic level (typically <0.5%). Include a vehicle-only control in your experiments.2. Perform a careful dose-response analysis to identify a concentration range where this compound is selective for TRPA1. Consider using a TRPA1 antagonist to confirm that the observed effect is on-target.3. Regularly test your cell cultures for mycoplasma contamination.

Experimental Protocols

Protocol 1: In-Vitro Calcium Imaging Assay

This protocol provides a general framework for measuring this compound-induced TRPA1 activation by monitoring intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing human TRPA1 (HEK-hTRPA1)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Black, clear-bottom 96-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Allyl isothiocyanate - AITC)

  • TRPA1 antagonist (optional, for confirming specificity)

Procedure:

  • Cell Seeding: Seed HEK-hTRPA1 cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent like Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Remove the culture medium from the wells and wash once with HBSS.

  • Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells two to three times with HBSS to remove excess dye. Leave a final volume of buffer in the wells as required by the plate reader.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in HBSS from your stock solution. Also, prepare solutions for your vehicle control, positive control (AITC), and any negative controls.

    • Place the plate in a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.

    • Establish a baseline fluorescence reading for a few cycles.

    • Add the this compound dilutions and control solutions to the respective wells.

    • Immediately begin measuring the fluorescence intensity over time. The signal will increase as intracellular calcium levels rise upon TRPA1 activation.

  • Data Analysis: For each well, calculate the change in fluorescence from the baseline. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Mandatory Visualizations

JT010_Activation_of_TRPA1 cluster_membrane Cell Membrane TRPA1 TRPA1 Channel (Closed) TRPA1_active TRPA1 Channel (Open) TRPA1->TRPA1_active Conformational Change Ca_int Ca²⁺ (Intracellular) This compound This compound This compound->TRPA1 Covalent Binding Ca_ext Ca²⁺ (Extracellular) Ca_ext->TRPA1_active Influx Response Cellular Response (e.g., Neurotransmitter Release) Ca_int->Response Triggers

Caption: Signaling pathway of this compound-mediated TRPA1 channel activation.

JT010_Troubleshooting_Logic start Experiment Start: Unexpected Result q1 Is there a response with a positive control (e.g., AITC)? start->q1 a1_no Check Cell Health, TRPA1 Expression, & Assay Setup q1->a1_no No q2 Is the experimental system human or rodent? q1->q2 Yes end Problem Identified a1_no->end a2_rodent Consider low potency of this compound for rodent TRPA1 q2->a2_rodent Rodent q3 Are results variable between replicates? q2->q3 Human a2_rodent->end a3_yes Check for Solubility Issues, Inconsistent Seeding, & Edge Effects q3->a3_yes Yes q3->end No a3_yes->end

Caption: A decision tree for troubleshooting common this compound experimental issues.

References

refining JT010 treatment protocols

Author: BenchChem Technical Support Team. Date: November 2025

JT010 Technical Support Center

Welcome to the technical support center for this compound, a novel and highly selective inhibitor of the JK-Kinase. This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and troubleshooting common issues encountered during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of JK-Kinase, a critical downstream effector in the RAS-MAPK signaling pathway. By selectively binding to the kinase domain of JK-Kinase, this compound prevents its activation and subsequent phosphorylation of downstream targets, leading to the inhibition of cell proliferation and survival in susceptible cell lines.

Q2: How should this compound be stored and handled?

A2: For long-term storage, this compound powder should be stored at -20°C. For short-term storage, a stock solution in DMSO can be stored at -20°C for up to 3 months or at 4°C for up to 2 weeks. Avoid repeated freeze-thaw cycles. When preparing for cell culture experiments, dilute the DMSO stock solution in a pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Q3: What is the recommended concentration range for in vitro experiments?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your specific model system.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in cell viability assays.

  • Question: We are observing significant variability in the IC50 values of this compound between replicate experiments using the same cell line. What could be the cause?

  • Answer: Several factors can contribute to this variability:

    • Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.

    • Seeding Density: Inconsistent initial cell seeding density can lead to variations in proliferation rates and, consequently, drug response. Always perform a cell count and seed the same number of cells for each experiment.

    • Compound Stability: Ensure the this compound stock solution has not undergone multiple freeze-thaw cycles, which can degrade the compound. Prepare fresh dilutions from a stable stock for each experiment.

    • Assay Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Use a consistent incubation time for all experiments.

Problem 2: No significant decrease in phosphorylation of the downstream target, p-ERK, after this compound treatment.

  • Question: We are not observing the expected decrease in p-ERK levels via Western Blot after treating our cells with this compound, even at high concentrations. Why might this be?

  • Answer:

    • Suboptimal Lysis Buffer: Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins during sample preparation.

    • Treatment Duration: The timing of target inhibition can be transient. Perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to determine the optimal time point to observe maximal inhibition of p-ERK.

    • Antibody Quality: Verify the specificity and efficacy of your primary antibodies for both total ERK and p-ERK.

    • Alternative Pathway Activation: In some cell lines, feedback mechanisms or crosstalk with other signaling pathways may lead to the reactivation of ERK signaling. Consider investigating other pathways that might be compensating for JK-Kinase inhibition.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to determine the cytotoxic or cytostatic effects of this compound on a given cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for p-ERK Inhibition

This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation status of a downstream effector.

  • Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound for the predetermined optimal time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HT-29Colon Cancer50
A549Lung Cancer250
MCF-7Breast Cancer1200
PANC-1Pancreatic Cancer85

Table 2: Dose-Dependent Inhibition of p-ERK by this compound in HT-29 Cells

This compound Concentration (nM)p-ERK Level (Relative to Control)
0 (Vehicle)1.00
100.85
500.40
2000.15
10000.05

Visualizations

JT010_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK JK_Kinase JK-Kinase MEK->JK_Kinase ERK ERK JK_Kinase->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->JK_Kinase

Caption: The inhibitory action of this compound on the RAS-MAPK signaling pathway.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Line Selection & Culture start->cell_culture dose_response Dose-Response Assay (e.g., MTT) cell_culture->dose_response ic50 Determine IC50 dose_response->ic50 target_validation Target Validation (e.g., Western Blot) ic50->target_validation data_analysis Data Analysis & Interpretation target_validation->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for evaluating this compound efficacy.

Troubleshooting_Guide start Issue: Inconsistent IC50 Values check_passage Are you using a consistent cell passage number? start->check_passage check_density Is the initial cell seeding density consistent? start->check_density check_compound Is the this compound stock properly stored? start->check_compound solution1 Solution: Use cells within a defined passage range. check_passage->solution1 No solution2 Solution: Standardize cell seeding protocol. check_density->solution2 No solution3 Solution: Aliquot stock and avoid multiple freeze-thaw cycles. check_compound->solution3 No

Caption: A decision tree for troubleshooting inconsistent IC50 values.

Technical Support Center: JT010 Stability in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of JT010 in various solvents. The information is designed to help anticipate and resolve common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution after dilution from a DMSO stock into an aqueous buffer. What should I do?

A1: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic molecules like this compound. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The concentration of this compound in your final aqueous solution may have exceeded its solubility limit. Try lowering the final concentration.

  • Optimize Co-solvent Concentration: While minimizing the concentration of organic co-solvents like DMSO is often desirable, a slightly higher percentage may be necessary to maintain solubility. It is crucial to perform a vehicle control to ensure the co-solvent concentration does not impact your experimental results.

  • Utilize a Different Solvent System: Consider using a co-solvent system. For in vivo experiments, formulations with solubilizing agents such as 20% SBE-β-CD in saline or corn oil, in addition to DMSO, have been suggested.[1]

  • Adjust pH: The solubility of ionizable compounds can be pH-dependent. Experimenting with different pH values for your aqueous buffer may improve the solubility of this compound.

  • Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1] However, be cautious as excessive heat can lead to degradation.

Q2: How should I prepare and store stock solutions of this compound?

A2: Proper preparation and storage are critical for maintaining the integrity of this compound.

  • Stock Solution Solvent: DMSO is a common solvent for preparing high-concentration stock solutions of this compound.[2][3] Use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed moisture can affect solubility and stability.[2]

  • Storage Conditions: For long-term storage, it is recommended to store this compound as a solid powder at -20°C (for up to 3 years) or at 4°C (for up to 2 years). Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

  • Aqueous Solutions: It is recommended to prepare working solutions for in vivo experiments freshly on the same day of use. This suggests that this compound may have limited stability in aqueous media.

Q3: I suspect my this compound is degrading in my experimental solution. How can I investigate this?

A3: Several factors can contribute to the degradation of small molecules in solution, including temperature, light, pH, and the presence of oxygen. To assess the stability of this compound in your specific experimental setup, you can perform a stability study. A general protocol is provided in the "Experimental Protocols" section below. Key indicators of degradation include a loss of biological activity, a change in the appearance of the solution, or the emergence of new peaks in an analytical chromatogram (e.g., HPLC).

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure which includes a chloroacetamide and a thiazole moiety, potential degradation pathways can be inferred from similar compounds.

  • Hydrolysis of the Chloroacetamide Group: Chloroacetamide-containing compounds can undergo hydrolysis, particularly under strong acidic or alkaline conditions, leading to the replacement of the chlorine atom with a hydroxyl group.

  • Thiazole Ring Opening: The thiazole ring, while generally stable, can be susceptible to cleavage under certain conditions.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive molecules. It is recommended to handle this compound solutions with protection from light.

  • Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.

Data Presentation

Table 1: Solubility and Recommended Storage of this compound

ParameterSolvent/ConditionValue/RecommendationSource(s)
Solubility DMSO≥ 100 mg/mL (281.81 mM)
Ethanol~36 mg/mL
WaterInsoluble
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.05 mM)
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (7.05 mM)
Storage (Solid) -20°CUp to 3 years
4°CUp to 2 years
Storage (Stock Solution in DMSO) -80°CUp to 6 months
-20°CUp to 1 month

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Specific Solvent

This protocol outlines a general method to evaluate the stability of this compound in a solvent of interest over time using High-Performance Liquid Chromatography (HPLC).

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

    • Dilute the stock solution to the desired final concentration in the test solvent. Prepare a sufficient volume to allow for sampling at multiple time points.

  • Incubation and Sampling:

    • Divide the solution into several aliquots in appropriate light-protected vials.

    • Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, 37°C). Include a control vial stored at -80°C, where degradation is expected to be minimal.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each storage condition for analysis.

  • HPLC Analysis:

    • Analyze the samples by a suitable reverse-phase HPLC method. A C18 column is often a good starting point.

    • The mobile phase composition will need to be optimized to achieve good separation of this compound from any potential degradation products. A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

    • Use a UV detector set to a wavelength where this compound has strong absorbance.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Monitor for the appearance of new peaks, which may indicate the formation of degradation products.

Mandatory Visualization

JT010_Stability_Workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO prep_test Dilute to Final Conc. in Test Solvent prep_stock->prep_test Dilution storage_cond Store Aliquots at Different Conditions (Temp, Light) prep_test->storage_cond Aliquoting time_points Sample at Defined Time Points storage_cond->time_points Sampling hplc HPLC Analysis time_points->hplc Injection data_analysis Quantify this compound Peak & Identify Degradants hplc->data_analysis Chromatogram

References

Technical Support Center: Minimizing Cytotoxicity of JT010

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize the cytotoxicity of JT010 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective agonist for the transient receptor potential ankyrin 1 (TRPA1) channel.[1][2][3] It activates the human TRPA1 channel with a very high potency (EC50 = 0.65 nM).[1][4] Its mechanism of action involves the covalent and site-selective binding to the Cys621 residue on the TRPA1 protein. This activation leads to the influx of cations, primarily Ca2+, into the cell.

Q2: We are observing significant cell death in our cultures after treatment with this compound. What are the potential causes?

Several factors could contribute to this compound-induced cytotoxicity:

  • TRPA1 Overactivation: As a potent TRPA1 agonist, high concentrations or prolonged exposure to this compound can lead to excessive calcium (Ca2+) influx. Sustained high intracellular Ca2+ levels can trigger apoptotic pathways and lead to cell death.

  • Off-Target Effects: While this compound is reported to be selective for TRPA1 over several other TRP channels at concentrations up to 1 µM, at higher concentrations, the possibility of off-target effects cannot be entirely ruled out. These off-target interactions could contribute to cytotoxicity.

  • Solvent Toxicity: this compound is typically dissolved in solvents like DMSO. High final concentrations of the solvent in the cell culture medium can be toxic to cells.

  • Compound Precipitation: If the solubility of this compound in the culture medium is exceeded, the resulting precipitate can cause physical stress and cytotoxicity to the cells.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds due to differences in protein expression (including TRPA1) and metabolic pathways.

Q3: What are the initial troubleshooting steps to address this compound-induced cytotoxicity?

A systematic approach is crucial to identify and resolve the issue:

  • Verify Compound and Solvent Concentration: Double-check all calculations for the dilution of your this compound stock solution and the final concentration of the solvent (e.g., DMSO) in your culture medium.

  • Perform a Dose-Response and Time-Course Experiment: This will help determine the concentration and exposure time at which this compound exhibits its desired activity without causing significant cell death.

  • Assess Cell Health Pre-Treatment: Ensure your cells are healthy, in the logarithmic growth phase, and at an appropriate density before adding this compound.

  • Include Proper Controls: Always include a vehicle control (medium with the same final concentration of solvent) to assess solvent toxicity. A positive control for cytotoxicity is also recommended to ensure your assay is working correctly.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and minimize this compound-induced cytotoxicity.

ProblemPossible CauseRecommended SolutionExpected Outcome
High cytotoxicity observed even at low concentrations of this compound. High sensitivity of the cell line to TRPA1 activation.1. Reduce the concentration range of this compound tested. 2. Decrease the exposure time. 3. Consider using a cell line with lower endogenous TRPA1 expression or a TRPA1 knockout/knockdown cell line as a control.Identification of a therapeutic window where TRPA1 is activated with minimal cytotoxicity.
Cytotoxicity is observed, and a precipitate is visible in the culture wells. Compound precipitation due to poor solubility in the culture medium.1. Visually inspect the wells for any precipitate under a microscope. 2. Decrease the final concentration of this compound. 3. Prepare fresh dilutions of this compound for each experiment. 4. Consider using a solubilizing agent, but validate its compatibility with your cell line and assay first.A clear solution in the culture wells and a reduction in cytotoxicity not attributable to the compound's intended effect.
High background cytotoxicity in vehicle-treated control wells. Solvent (e.g., DMSO) toxicity.1. Determine the maximum tolerated concentration of the solvent for your specific cell line. 2. Ensure the final solvent concentration is below this limit (typically ≤ 0.5% for DMSO). 3. Prepare a higher concentration stock of this compound to minimize the volume of solvent added to the culture medium.Healthy and viable cells in the vehicle control group, ensuring that observed cytotoxicity is due to this compound.
Inconsistent results between experiments. Variability in experimental conditions.1. Standardize cell passage number and seeding density. 2. Ensure consistent incubation times and conditions. 3. Use freshly prepared this compound dilutions for each experiment. 4. Check for and treat any potential cell culture contamination.Increased reproducibility of your experimental results.

Experimental Protocols

Protocol 1: MTT Assay for Assessing Cell Viability

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • Prepare controls as per the LDH assay kit instructions, which typically include a vehicle control, a positive control for maximum LDH release (lysis buffer), and a background control (medium only).

  • After the incubation period, carefully collect a supernatant sample from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH release relative to the positive control.

Visualizations

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 Binds to Cys621 Ca2_influx Ca²⁺ Influx TRPA1->Ca2_influx Channel Opening Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca2_influx->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inflammation Inflammation Downstream->Inflammation

Caption: Simplified signaling pathway of this compound-induced TRPA1 activation and potential downstream effects.

Troubleshooting_Workflow Start High Cytotoxicity Observed with this compound Check_Concentration Verify this compound and Solvent Concentrations Start->Check_Concentration Dose_Response Perform Dose-Response and Time-Course Assay Check_Concentration->Dose_Response Check_Precipitate Inspect for Compound Precipitation Dose_Response->Check_Precipitate Check_Vehicle_Toxicity Assess Vehicle Control Viability Check_Precipitate->Check_Vehicle_Toxicity Optimize_Protocol Optimize Protocol: - Lower Concentration - Shorter Exposure - Change Cell Line Check_Vehicle_Toxicity->Optimize_Protocol End Cytotoxicity Minimized Optimize_Protocol->End

Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.

References

Validation & Comparative

Validating JT010 Results: A Guide to Secondary Assays for TRPA1 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of secondary assays for validating primary screening results of JT010, a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. This document outlines key experimental data, detailed methodologies for validation assays, and visual representations of experimental workflows and signaling pathways.

This compound is a chemical compound that potently and selectively activates the human TRPA1 channel by covalently binding to the Cys621 residue.[1][2] Its high potency, with an EC50 in the low nanomolar range, makes it a valuable tool for studying TRPA1 function.[1] However, as with any primary screening "hit," it is crucial to validate its activity using orthogonal, secondary assays to confirm its mechanism of action and rule out potential artifacts. This guide focuses on three widely accepted secondary assays for characterizing TRPA1 activators.

Data Presentation: this compound vs. AITC in Secondary Assays

To provide a clear performance benchmark, the activity of this compound is compared with Allyl isothiocyanate (AITC), a well-characterized, albeit less potent, TRPA1 agonist. The following table summarizes their potency in key secondary functional assays.

Assay TypeParameterThis compoundAITC (Alternative)Cell System
Calcium Imaging EC500.65 nM10-100 µMHEK293 cells expressing human TRPA1
Patch-Clamp Electrophysiology EC50~7.6 nMNot specifiedHEK293 cells expressing human TRPA1
Neuropeptide Release (CGRP) EC50Not specified~6 µM and ~93 µM (biphasic)Cultured Trigeminal Ganglion Neurons

Experimental Protocols

Detailed methodologies for the key secondary assays are provided below to ensure reproducibility and aid in the design of validation studies.

Calcium Imaging Assay

This assay measures the increase in intracellular calcium ([Ca2+]i) following the activation of the TRPA1 channel, which is permeable to calcium ions.

a. Cell Preparation:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPA1 (hTRPA1) are seeded onto 96-well black-walled, clear-bottom plates at a suitable density and allowed to adhere overnight.

b. Dye Loading:

  • The cell culture medium is removed, and cells are washed with a buffered saline solution (e.g., HBSS).

  • Cells are then incubated in the dark with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) at 37°C for 30-60 minutes.

c. Compound Addition and Measurement:

  • After incubation, the dye solution is removed, and cells are washed again to remove extracellular dye.

  • The plate is placed in a fluorescence plate reader or a microscope equipped for calcium imaging.

  • A baseline fluorescence reading is taken before the addition of this compound or the alternative compound.

  • The compound of interest is added at various concentrations, and the change in fluorescence intensity is monitored over time.

d. Data Analysis:

  • The change in fluorescence is calculated and often expressed as a ratio of emissions at different excitation wavelengths (for ratiometric dyes like Fura-2) or as a change relative to the baseline fluorescence.

  • Dose-response curves are generated to calculate the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the TRPA1 channel, providing a definitive functional confirmation of channel activation.

a. Cell Preparation:

  • HEK293 cells expressing hTRPA1 are grown on glass coverslips.

b. Recording Setup:

  • A coverslip is transferred to a recording chamber on the stage of a microscope and continuously perfused with an extracellular solution.

  • A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is positioned onto a single cell using a micromanipulator.

c. Whole-Cell Configuration:

  • A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.

  • The membrane patch is then ruptured by gentle suction, allowing electrical access to the entire cell.

d. Data Acquisition:

  • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • This compound or an alternative agonist is applied to the cell via the perfusion system.

  • The resulting inward and outward currents, indicative of ion channel opening, are recorded.

e. Data Analysis:

  • The current amplitude at different concentrations of the agonist is measured to construct a dose-response curve and determine the EC50.

Calcitonin Gene-Related Peptide (CGRP) Release Assay

Activation of TRPA1 on sensory neurons triggers the release of neuropeptides like CGRP, which is a key event in neurogenic inflammation. Measuring CGRP release provides a physiologically relevant readout of TRPA1 activity.

a. Primary Neuron Culture:

  • Dorsal Root Ganglion (DRG) or Trigeminal Ganglion (TG) neurons are dissected from rodents and cultured.

b. Stimulation and Sample Collection:

  • The cultured neurons are washed with a buffered solution.

  • Cells are then incubated with various concentrations of this compound or an alternative agonist for a defined period (e.g., 30 minutes).

  • The supernatant containing the released CGRP is collected.

c. Quantification of CGRP:

  • The concentration of CGRP in the collected supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

d. Data Analysis:

  • The amount of CGRP released at each agonist concentration is determined, and a dose-response curve is plotted to calculate the EC50.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for validating this compound and the associated TRPA1 signaling pathway.

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Assay Validation cluster_confirmation Confirmation & Characterization primary_screen High-Throughput Screen (e.g., Calcium Influx Assay) hit_id Hit Identification: This compound primary_screen->hit_id Identifies potent activator calcium_imaging Calcium Imaging Assay hit_id->calcium_imaging Confirm Ca2+ influx patch_clamp Patch-Clamp Electrophysiology hit_id->patch_clamp Directly measure channel currents cgrp_release CGRP Release Assay hit_id->cgrp_release Assess physiological response validated_hit Validated TRPA1 Agonist: This compound calcium_imaging->validated_hit patch_clamp->validated_hit cgrp_release->validated_hit

Caption: Experimental workflow for validating this compound as a TRPA1 agonist.

trpa1_signaling_pathway cluster_stimuli Stimuli cluster_cell Sensory Neuron cluster_response Physiological Response This compound This compound trpa1 TRPA1 Channel This compound->trpa1 Activates inflammatory_mediators Inflammatory Mediators inflammatory_mediators->trpa1 Sensitizes ca_influx Ca2+ Influx trpa1->ca_influx Leads to cgrp_release CGRP Release ca_influx->cgrp_release Triggers neurogenic_inflammation Neurogenic Inflammation cgrp_release->neurogenic_inflammation pain_sensation Pain Sensation cgrp_release->pain_sensation

Caption: TRPA1 signaling pathway in pain and inflammation.

References

A Comparative Efficacy Analysis of TRPA1 Agonists: JT010 versus Allyl Isothiocyanate (AITC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent TRPA1 channel agonists: JT010 and Allyl Isothiocyanate (AITC). The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their specific needs in the study of TRPA1 signaling pathways.

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed in sensory neurons and is a key player in mediating pain, inflammation, and respiratory responses. Both this compound and AITC are electrophilic compounds that activate TRPA1 through covalent modification of cysteine residues. However, their potency, selectivity, and mechanism of action exhibit significant differences, making them suitable for distinct experimental applications.

Data Presentation

The following tables summarize the quantitative data comparing the efficacy of this compound and AITC on the human TRPA1 channel.

CompoundTargetEC50 (human TRPA1)Selectivity
This compound TRPA1 Agonist0.65 nM[1]High selectivity for human TRPA1 over mouse TRPA1[2][3][4]
AITC TRPA1 Agonist~2.7 µM[5]Activates both human and mouse TRPA1

Table 1: Potency and Selectivity of this compound and AITC. This table highlights the significantly higher potency of this compound for human TRPA1 compared to AITC, as well as its notable species selectivity.

ParameterThis compoundAITC
Mechanism Covalent modificationCovalent modification
Binding Site Site-selective for Cys621Reacts with multiple cysteine residues
Species Activity Potent activator of human TRPA1, weak activator of mouse TRPA1Activator of both human and mouse TRPA1

Table 2: Mechanistic Comparison of this compound and AITC. This table outlines the key differences in the molecular mechanism of TRPA1 activation by this compound and AITC.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.

In Vitro TRPA1 Activation Assay using HEK293 Cells

Objective: To determine the potency (EC50) of TRPA1 agonists by measuring intracellular calcium concentration changes in human embryonic kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1).

Methodology:

  • Cell Culture: HEK293 cells stably transfected with hTRPA1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

  • Calcium Imaging:

    • Cells are seeded onto 96-well black-walled, clear-bottom plates and grown to 80-90% confluency.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • After washing with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES), baseline fluorescence is recorded using a fluorescence plate reader.

    • Serial dilutions of the test compounds (this compound or AITC) are added to the wells, and the change in fluorescence intensity is monitored over time.

  • Data Analysis: The increase in fluorescence intensity, corresponding to the rise in intracellular calcium, is plotted against the compound concentration. The EC50 value is calculated by fitting the data to a four-parameter logistic equation.

Electrophysiological Recording of TRPA1 Channel Activity

Objective: To directly measure the ion channel activity of TRPA1 in response to agonist application using whole-cell patch-clamp electrophysiology.

Methodology:

  • Cell Preparation: HEK293 cells expressing hTRPA1 are grown on glass coverslips.

  • Patch-Clamp Recording:

    • A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.

    • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with an intracellular solution.

    • Cells are voltage-clamped at a holding potential of -60 mV.

  • Compound Application: Test compounds (this compound or AITC) are applied to the cells via a perfusion system.

  • Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed using appropriate software (e.g., pCLAMP). The peak current amplitude at each compound concentration is measured and used to construct a dose-response curve to determine the EC50.

Visualizations

The following diagrams illustrate the signaling pathway of TRPA1 activation and a typical experimental workflow for comparing compound efficacy.

TRPA1_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound or AITC TRPA1 TRPA1 Channel (Closed) Agonist->TRPA1 Binds to Cys621 TRPA1_Open TRPA1 Channel (Open) TRPA1->TRPA1_Open Conformational Change Cys621 Cys621 Ca_influx Ca²⁺ Influx TRPA1_Open->Ca_influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_influx->Cellular_Response Experimental_Workflow start Start cell_culture Culture HEK293-hTRPA1 cells start->cell_culture calcium_assay Calcium Imaging Assay cell_culture->calcium_assay electrophysiology Patch-Clamp Electrophysiology cell_culture->electrophysiology data_analysis Data Analysis (EC50 Calculation) calcium_assay->data_analysis electrophysiology->data_analysis comparison Compare Potency & Efficacy data_analysis->comparison end End comparison->end

References

A Comparative Analysis of JT010 and Standard of Care Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of JT010, a potent and selective transient receptor potential ankyrin 1 (TRPA1) agonist, with standard of care treatments for relevant indications. The information is compiled from available preclinical data to assist researchers and drug development professionals in evaluating the potential of this investigational compound.

Overview of this compound

This compound is a novel small molecule that acts as a potent and selective agonist of the TRPA1 ion channel.[1][2] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is involved in the detection of noxious stimuli, including inflammatory mediators.[3][4] Activation of TRPA1 is implicated in various physiological and pathological processes, including inflammatory pain and cardiovascular regulation. This compound has been shown to activate human TRPA1 with high potency, demonstrating species-specific activity with weaker effects on the murine ortholog. Preclinical studies have explored its potential therapeutic effects in models of inflammatory pain and myocardial infarction.

Potential Therapeutic Indications and Standard of Care

Based on its mechanism of action and preclinical data, this compound is being investigated for its potential in inflammatory pain and myocardial infarction.

Inflammatory Pain

Standard of Care: The current standard of care for inflammatory pain typically follows a stepwise approach. First-line treatments include non-steroidal anti-inflammatory drugs (NSAIDs) and acetaminophen. For more severe pain, or when first-line agents are ineffective, corticosteroids or opioids may be prescribed. Topical analgesics are also used for localized pain.

Myocardial Infarction

Standard of Care: The immediate goal in treating myocardial infarction is to restore blood flow to the heart muscle. Standard of care involves reperfusion therapy, either through percutaneous coronary intervention (PCI) or the administration of fibrinolytic agents. Adjunctive pharmacotherapy is crucial and includes antiplatelet agents (e.g., aspirin, clopidogrel), anticoagulants (e.g., heparin), beta-blockers, and ACE inhibitors to reduce cardiac workload and prevent further ischemic events.

Preclinical Data Comparison

The following tables summarize the available quantitative data from preclinical studies of this compound. Direct comparative studies between this compound and standard of care drugs in the same preclinical models are limited in the publicly available literature.

Table 1: In Vitro Potency of this compound

ParameterCell LineSpeciesValueReference
EC50HEK293 cells expressing hTRPA1Human0.65 nM[1]

Table 2: Preclinical Studies of this compound in Myocardial Infarction Models

Animal ModelTreatmentKey FindingsReference
Rat model of myocardial ischemia/reperfusionThis compound (0.4 mg/kg, i.v.) administered prior to ischemia or reperfusionSmall, opposing effects on myocardial infarct size when compared to a TRPA1 antagonist.
In vitro co-culture of sensory neurons and cardiomyocytesIschemia/reperfusion modelPresence of sensory neurons increased cardiomyocyte survival, an effect partially dependent on TRPA1 activation.

Further details on the experimental protocols are provided below.

Key Experimental Methodologies

Myocardial Infarction Animal Model

A study by Hoebart et al. (2023) investigated the effect of this compound in a rat model of myocardial ischemia/reperfusion.

  • Animal Model: Male rats were used.

  • Surgical Procedure: Myocardial ischemia was induced by ligating the left anterior descending (LAD) coronary artery for a defined period, followed by reperfusion.

  • Drug Administration: this compound (0.4 mg/kg) was administered intravenously at different time points: 60 minutes before ischemia, 5 minutes before ischemia, or 5 minutes before reperfusion.

  • Outcome Measurement: The primary outcome was the size of the myocardial infarct, which was assessed after the reperfusion period.

In Vitro Ischemia/Reperfusion Model

The same study also utilized an in vitro model to explore the cellular mechanisms.

  • Cell Culture: Primary sensory neurons and cardiomyocytes were co-cultured.

  • Ischemia/Reperfusion Simulation: The co-culture was subjected to conditions mimicking ischemia and subsequent reperfusion.

  • Outcome Measurement: The survival of cardiomyocytes was assessed to determine the protective effects of sensory neuron-mediated TRPA1 activation.

Signaling Pathways and Experimental Workflows

TRPA1 Signaling in Inflammatory Pain

Activation of TRPA1 on sensory neurons by inflammatory mediators leads to an influx of cations, primarily Ca2+ and Na+. This influx causes depolarization of the neuronal membrane and the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP) and substance P, contributing to neurogenic inflammation and the sensation of pain.

TRPA1_Pain_Signaling cluster_stimuli Inflammatory Stimuli cluster_neuron Sensory Neuron cluster_effects Physiological Effects Inflammatory_Mediators Inflammatory Mediators TRPA1 TRPA1 Channel Inflammatory_Mediators->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Opens Depolarization Depolarization Ca_Influx->Depolarization Neuropeptide_Release CGRP & Substance P Release Depolarization->Neuropeptide_Release Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation Pain_Sensation Pain Sensation Neuropeptide_Release->Pain_Sensation

TRPA1 Signaling in Inflammatory Pain
Experimental Workflow: Myocardial Infarction Rat Model

The following diagram illustrates the workflow for the in vivo study of this compound in a rat model of myocardial infarction.

MI_Workflow Animal_Prep Animal Preparation (Male Rats) Anesthesia Anesthesia Animal_Prep->Anesthesia Surgery Surgical Procedure (LAD Ligation) Anesthesia->Surgery Ischemia Ischemia Period Surgery->Ischemia Reperfusion Reperfusion Period Ischemia->Reperfusion Infarct_Analysis Infarct Size Analysis Reperfusion->Infarct_Analysis JT010_Admin This compound Administration (i.v., 0.4 mg/kg) JT010_Admin->Ischemia Pre-treatment JT010_Admin->Reperfusion Post-treatment

Workflow for Myocardial Infarction Study

Conclusion

This compound is a potent and selective human TRPA1 agonist with demonstrated preclinical activity. The available data suggests a potential role for TRPA1 modulation in myocardial infarction and inflammatory pain. However, the current body of public-domain evidence is preliminary. Direct, head-to-head comparative studies with current standard of care agents in relevant and validated disease models are necessary to fully elucidate the therapeutic potential of this compound. The species-specific nature of this compound's activity is a critical consideration for the design and interpretation of further preclinical research. This guide will be updated as more comprehensive data becomes available.

References

Confirming JT010 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to confirm the target engagement of JT010, a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The performance of this compound is compared with other common TRPA1 modulators, supported by experimental data and detailed protocols.

This compound is a powerful tool for studying the function of human TRPA1, a key player in pain, inflammation, and respiratory conditions. It acts as a potent and selective agonist for human TRPA1, with a reported EC50 of approximately 0.65 nM.[1][2] A critical characteristic of this compound is its species-selectivity; it is a potent activator of human TRPA1 but not its murine counterpart.[3][4][5] This guide will explore various techniques to verify its engagement with the TRPA1 channel, providing a framework for robust experimental design.

Comparative Data of TRPA1 Modulators

The following table summarizes the quantitative data for this compound and other commonly used TRPA1 modulators, providing a basis for selecting the appropriate tool compound for your research needs.

CompoundTypeTargetSpecies SelectivityPotency (EC50/IC50)Mechanism of Action
This compound AgonistTRPA1Human selective~0.65 nM (hTRPA1)Covalent modification of Cys621
Allyl Isothiocyanate (AITC) AgonistTRPA1Human and Mouse~1-5 µM (hTRPA1)Covalent modification of multiple cysteine residues
HC-030031 AntagonistTRPA1Human and Mouse~5-7 µMNon-covalent, competitive antagonist

Experimental Methodologies for Target Engagement

Confirming that a compound interacts with its intended target is a cornerstone of drug discovery and chemical biology. This section details several orthogonal methods to demonstrate this compound's engagement with the TRPA1 channel.

Calcium Imaging Assay

This is a widely used method to functionally assess the activation of ion channels like TRPA1. Upon activation, TRPA1 allows the influx of cations, including Ca2+, leading to an increase in intracellular calcium concentration, which can be visualized using fluorescent calcium indicators.

Experimental Protocol:

  • Cell Culture: Plate human TRPA1-expressing cells (e.g., HEK293-hTRPA1) onto 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, 2-5 µM) and Pluronic F-127 (0.02%) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Remove the culture medium, wash the cells once with HBSS, and then add 100 µL of the loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells 2-3 times with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., AITC as a positive control, vehicle as a negative control) at 2x the final desired concentration in HBSS.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader to measure the baseline fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm).

    • Add 100 µL of the 2x compound solutions to the respective wells.

    • Immediately begin recording the fluorescence intensity at regular intervals (e.g., every 5 seconds) for a duration of 5-10 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by dividing ΔF by the baseline fluorescence (F0).

    • Plot the normalized fluorescence (ΔF/F0) against the compound concentration to generate a dose-response curve and determine the EC50 value.

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis cell_culture Plate hTRPA1-expressing cells dye_loading Load cells with calcium indicator cell_culture->dye_loading washing Wash cells dye_loading->washing baseline Measure baseline fluorescence washing->baseline add_compound Add this compound/Controls baseline->add_compound record_fluorescence Record fluorescence change add_compound->record_fluorescence calculate_deltaF Calculate ΔF/F0 record_fluorescence->calculate_deltaF dose_response Generate dose-response curve calculate_deltaF->dose_response ec50 Determine EC50 dose_response->ec50

Calcium Imaging Workflow

Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channel. It offers high temporal and spatial resolution, allowing for detailed characterization of channel gating and pharmacology.

Experimental Protocol:

  • Cell Preparation: Culture cells expressing human TRPA1 on glass coverslips.

  • Pipette and Solutions:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Internal Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.3 with KOH).

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (cell-attached configuration).

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit currents.

  • Compound Application: Perfuse the cells with the external solution containing this compound, AITC, or HC-030031 at various concentrations.

  • Data Acquisition and Analysis:

    • Record the resulting currents using an appropriate amplifier and data acquisition system.

    • Measure the current amplitude at specific voltages.

    • Plot the current-voltage (I-V) relationship.

    • Generate dose-response curves to determine EC50 or IC50 values.

Logical Relationship Diagram:

G This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 binds to Channel_Opening Channel Opening TRPA1->Channel_Opening induces Cation_Influx Cation Influx (Na+, Ca2+) Channel_Opening->Cation_Influx allows Membrane_Depolarization Membrane Depolarization Cation_Influx->Membrane_Depolarization causes Current Measurable Current Membrane_Depolarization->Current generates

This compound-TRPA1 Electrophysiological Cascade

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues involved in the interaction between a compound and its target protein. This compound is known to covalently modify Cysteine 621 (Cys621) on human TRPA1. Mutating this residue to a non-reactive amino acid, such as Alanine (C621A), should abolish the activity of this compound, providing strong evidence for direct target engagement.

Experimental Protocol:

  • Primer Design:

    • Design complementary forward and reverse primers (25-45 bases) containing the desired mutation (e.g., C621A) in the middle.

    • The melting temperature (Tm) of the primers should be ≥78°C.

    • Primers should have a minimum GC content of 40% and terminate in one or more G or C bases.

  • PCR Amplification:

    • Perform PCR using a high-fidelity DNA polymerase with the wild-type human TRPA1 plasmid as the template and the designed mutagenic primers.

    • Cycling Conditions (example):

      • Initial denaturation: 95°C for 2 minutes.

      • 18-25 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 1 minute.

        • Extension: 68°C for 1 minute/kb of plasmid length.

      • Final extension: 68°C for 7 minutes.

  • DpnI Digestion:

    • Digest the PCR product with DpnI restriction enzyme for 1-2 hours at 37°C. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

  • Transformation and Sequencing:

    • Transform the DpnI-treated plasmid into competent E. coli.

    • Select colonies and isolate the plasmid DNA.

    • Verify the desired mutation by DNA sequencing.

  • Functional Assay: Transfect cells with the validated mutant TRPA1 plasmid and perform functional assays (e.g., calcium imaging or patch-clamp) to confirm the loss of this compound activity.

Experimental Logic Diagram:

G cluster_0 Wild-Type TRPA1 cluster_1 Mutant TRPA1 WT_this compound This compound WT_TRPA1 WT-TRPA1 (Cys621) WT_this compound->WT_TRPA1 WT_Activation Channel Activation WT_TRPA1->WT_Activation Mut_this compound This compound Mut_TRPA1 Mutant-TRPA1 (C621A) Mut_this compound->Mut_TRPA1 Mut_No_Activation No Activation Mut_TRPA1->Mut_No_Activation

Site-Directed Mutagenesis Logic

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to assess target engagement in a cellular environment. The principle is that ligand binding can stabilize a target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating the cells and quantifying the amount of soluble protein remaining.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specific duration.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent (e.g., 0.4% NP-40 for membrane proteins).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification and Detection:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the total protein concentration.

    • Analyze the amount of soluble TRPA1 at each temperature by Western blotting using a TRPA1-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble TRPA1 as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Workflow Diagram:

G cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction cluster_2 Analysis treat_cells Treat cells with this compound/Vehicle heat_challenge Heat cells to various temperatures treat_cells->heat_challenge lysis Lyse cells heat_challenge->lysis centrifugation Centrifuge to separate soluble/aggregated proteins lysis->centrifugation western_blot Western Blot for TRPA1 centrifugation->western_blot analyze_shift Analyze thermal shift western_blot->analyze_shift

CETSA Workflow

TRPA1 Downstream Signaling

Activation of TRPA1 by agonists like this compound leads to the influx of Ca2+ and Na+, causing membrane depolarization. This initial event triggers a cascade of downstream signaling pathways, particularly in sensory neurons, leading to the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P. These neuropeptides contribute to neurogenic inflammation.

Signaling Pathway Diagram:

G This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 activates Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization TRPA1->Depolarization Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Depolarization->Vesicle_Fusion Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Vesicle_Fusion->Neuropeptide_Release Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation

TRPA1 Signaling Pathway

By employing a combination of these robust experimental approaches, researchers can confidently confirm the on-target engagement of this compound with the human TRPA1 channel, paving the way for its effective use in elucidating the physiological and pathophysiological roles of this important ion channel.

References

Independent Validation of JT010: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the findings related to JT010, a potent and selective agonist of the Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1). The data presented here is compiled from various independent studies to assist researchers, scientists, and drug development professionals in evaluating its properties and potential applications.

Quantitative Data Summary

The following tables summarize the key quantitative findings from multiple studies on this compound, comparing its efficacy and selectivity across different experimental conditions and species.

Table 1: Potency of this compound on Human TRPA1 (hTRPA1)

ParameterReported ValueAssay TypeReference
EC500.65 nMCell-based calcium uptake[1][2]
EC50~7.6 nMElectrophysiology[3]
EC503-10 nMCa2+ measurements and electrophysiology[3]
Half-maximal effective concentration (in vivo)0.31 µMPain perception in humans[4]

Table 2: Species-Specific Activity of this compound

SpeciesTargetThis compound ActivityKey FindingReferences
HumanTRPA1Potent AgonistInduces large Ca2+ responses at nM concentrations.
MouseTRPA1Weak AgonistElicits only small responses, even at higher concentrations.

Table 3: Comparison of this compound with Other TRPA1 Agonists

CompoundEC50 (Human TRPA1)Reference
This compound 0.047 µM
PF-48401540.023 µM
Polygodial0.059 µM
ASP76630.51 µM
Allyl isothiocyanate (AITC)8 µM

Signaling Pathway and Mechanism of Action

This compound is a covalent and site-selective agonist of the TRPA1 channel. Its primary mechanism involves the covalent modification of the Cys621 residue within the TRPA1 protein. This binding event is sufficient to open the non-selective cation channel, leading to an influx of ions, most notably Ca2+, into the cell. In sensory neurons, this cation influx leads to depolarization and the sensation of pain. Interestingly, in T-lymphocytes, activation of TRPA1 by this compound has been shown to have a concentration-dependent inhibitory effect on T-cell receptor (TcR)-induced Ca2+ signals, suggesting a modulatory role in immune cell function.

JT010_Signaling_Pathway This compound Signaling Pathway This compound This compound TRPA1 TRPA1 Channel (Cys621) This compound->TRPA1 Covalent Binding Ca_influx Ca2+ Influx TRPA1->Ca_influx Channel Opening Cell_response Cellular Response Ca_influx->Cell_response Initiates

Mechanism of this compound action on the TRPA1 channel.

Experimental Methodologies

The findings cited in this guide are based on a range of established experimental protocols. Below are summaries of the key methodologies employed.

1. Cell-Based Calcium Imaging:

  • Cell Lines: Human Embryonic Kidney (HEK) cells stably expressing either human TRPA1 (HEK-hTRPA1) or mouse TRPA1 (HEK-mTRPA1) are commonly used. Studies have also utilized human fibroblast-like synoviocytes and mouse dorsal root ganglion cells.

  • Protocol: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Baseline fluorescence is recorded before the application of this compound at various concentrations. The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity. Allyl isothiocyanate (AITC) is often used as a positive control to confirm TRPA1 expression and activity.

2. Electrophysiology (Patch-Clamp):

  • Configuration: Whole-cell patch-clamp recordings are performed on HEK cells expressing hTRPA1 or mTRPA1.

  • Protocol: Cells are voltage-clamped, and membrane currents are recorded. This compound is applied to the extracellular solution, and the induced ion currents are measured. This technique allows for a direct assessment of ion channel activation and its electrophysiological properties.

3. In Vivo Human Pain Model:

  • Subjects: Healthy human volunteers are recruited for these studies.

  • Protocol: this compound is dissolved in a vehicle solution and injected intradermally. Subjects are asked to rate the intensity of the induced pain over time using a numerical rating scale. This method provides in vivo data on the compound's ability to activate sensory neurons and produce a physiological response.

4. T-Lymphocyte Activation Assay:

  • Cells: CD4+ T lymphocytes are isolated.

  • Protocol: The effect of this compound on T-cell receptor (TcR)-induced calcium signals is measured. This compound is applied at various concentrations before the activation of the T-cells. The resulting changes in intracellular calcium are monitored to assess the modulatory effect of this compound on T-cell activation pathways.

Experimental_Workflow General Experimental Workflow for this compound Validation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay cluster_ex_vivo Ex Vivo Assay HEK_cells HEK Cells expressing hTRPA1 or mTRPA1 Calcium_imaging Calcium Imaging HEK_cells->Calcium_imaging Patch_clamp Electrophysiology HEK_cells->Patch_clamp Primary_cells Primary Cells (e.g., Synoviocytes, DRG neurons) Primary_cells->Calcium_imaging Data_analysis Data Analysis & Comparison Calcium_imaging->Data_analysis Patch_clamp->Data_analysis Human_subjects Human Subjects Pain_model Intradermal Injection & Pain Rating Human_subjects->Pain_model Pain_model->Data_analysis T_cells Isolated T-Lymphocytes T_cell_activation T-Cell Receptor Activation Assay T_cells->T_cell_activation T_cell_activation->Data_analysis

Workflow for validating this compound's effects.

References

Comparative Analysis of JT010 Across Different Cell Lines: A Cross-Validation Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of JT010, a potent and selective TRPA1 channel agonist, with the conventional agonist Allyl Isothiocyanate (AITC). The focus is on the differential activation of human versus mouse TRPA1 channels, a critical consideration for translational research. Experimental data from studies on various cell lines are presented to offer a clear perspective on the species-specific activity of this compound.

Introduction to this compound

This compound is a chemical compound that acts as a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2][3] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is involved in the perception of pain, inflammation, and various sensory signaling pathways.[4][5] this compound activates the TRPA1 channel by covalently and site-selectively binding to the Cys621 residue of the protein. A key characteristic of this compound is its potent activation of the human TRPA1 (hTRPA1) channel, while showing significantly weaker to no activity on the mouse TRPA1 (mTRPA1) channel. This species-specific activity makes this compound a valuable tool for dissecting the role of TRPA1 in human physiology and disease models, but also necessitates careful consideration when extrapolating findings from murine models.

Performance Comparison: this compound vs. AITC

The following tables summarize the quantitative data on the activation of human and mouse TRPA1 channels by this compound and the non-selective TRPA1 agonist, Allyl Isothiocyanate (AITC). The data is primarily derived from studies on Human Embryonic Kidney (HEK) cells stably expressing either human TRPA1 (HEK-hTRPA1) or mouse TRPA1 (HEK-mTRPA1).

Table 1: Potency (EC50) of TRPA1 Agonists on Human TRPA1 (hTRPA1)

AgonistCell LineAssay TypeEC50Reference
This compoundHEK-hTRPA1Calcium Uptake0.65 nM
This compoundHEK-hTRPA1Calcium Imaging & Electrophysiology~3-10 nM
AITCHEK-hTRPA1Electrophysiology2.7 ± 0.4 µM

Table 2: Potency (EC50) of TRPA1 Agonists on Mouse TRPA1 (mTRPA1)

AgonistCell LineAssay TypeEC50Reference
This compoundHEK-mTRPA1Calcium Imaging & ElectrophysiologyNo significant response up to 100 nM
AITCHEK-mTRPA1Calcium ImagingActivates at 10-100 µM

Table 3: Qualitative Comparison in Other Cell Lines

AgonistCell LineSpeciesObservationReference
This compoundHuman Fibroblast-like SynoviocytesHumanActivation of endogenous TRPA1
This compoundMouse Dorsal Root Ganglion (DRG) NeuronsMouseNo response at 10 nM
This compoundCD4+ T LymphocytesMouseInhibitory effect on T-cell receptor induced Ca2+ signals at 1-40 µM
AITCHuman Fibroblast-like SynoviocytesHumanActivation of endogenous TRPA1
AITCMouse Dorsal Root Ganglion (DRG) NeuronsMouseActivation of endogenous TRPA1

Experimental Protocols

Cell Culture

HEK-293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) Fetal Bovine Serum (FBS) and 1% (v/v) Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For stable expression of TRPA1, cells are transfected with plasmids encoding either human TRPA1 (hTRPA1) or mouse TRPA1 (mTRPA1).

Calcium Imaging Assay

The activation of the TRPA1 channel, a non-selective cation channel, leads to an influx of calcium ions (Ca2+). This change in intracellular Ca2+ concentration can be measured using fluorescent calcium indicators.

  • Cell Preparation: HEK-hTRPA1 or HEK-mTRPA1 cells are seeded onto glass coverslips.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, by incubation in a buffered salt solution for 30-60 minutes at room temperature.

  • Baseline Measurement: After washing to remove excess dye, the baseline fluorescence is recorded using a fluorescence microscope.

  • Agonist Application: A solution containing the agonist (this compound or AITC) at a specific concentration is perfused over the cells.

  • Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.

  • Data Analysis: The magnitude of the response is quantified by measuring the peak change in fluorescence intensity from the baseline. Dose-response curves are generated by testing a range of agonist concentrations to calculate the EC50 value.

Visualizations

TRPA1 Signaling Pathway

TRPA1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound Cys621 Cys621 This compound->Cys621 Covalent Binding (Human Specific) AITC AITC TRPA1 TRPA1 Channel AITC->TRPA1 Activation Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Channel Opening Cellular_Response Cellular Response (e.g., Pain Sensation) Ca_influx->Cellular_Response

Caption: Mechanism of TRPA1 channel activation by this compound and AITC.

Experimental Workflow for Agonist Comparison

Experimental_Workflow cluster_agonists Agonist Treatment start Start cell_culture Cell Culture (HEK-hTRPA1 & HEK-mTRPA1) start->cell_culture dye_loading Calcium Dye Loading (e.g., Fluo-4 AM) cell_culture->dye_loading jt010_human This compound on HEK-hTRPA1 dye_loading->jt010_human aitc_human AITC on HEK-hTRPA1 dye_loading->aitc_human jt010_mouse This compound on HEK-mTRPA1 dye_loading->jt010_mouse aitc_mouse AITC on HEK-mTRPA1 dye_loading->aitc_mouse measurement Measure Intracellular Ca²⁺ (Fluorescence Microscopy) jt010_human->measurement aitc_human->measurement jt010_mouse->measurement aitc_mouse->measurement analysis Data Analysis (EC50 Calculation) measurement->analysis comparison Compare Potency & Efficacy analysis->comparison end End comparison->end

Caption: Workflow for comparing this compound and AITC activity.

References

A Comparative Guide to JT010: A New Generation TRPA1 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel transient receptor potential ankyrin 1 (TRPA1) agonist, JT010, with previous generation compounds. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs and drug development programs.

Introduction to this compound

This compound is a potent and highly selective agonist of the human TRPA1 ion channel, a key player in pain, inflammation, and respiratory sensory pathways.[1][2] Unlike many naturally occurring and first-generation synthetic TRPA1 agonists, this compound exhibits a unique pharmacological profile characterized by its high potency and remarkable species selectivity, making it a valuable tool for probing the function of human TRPA1.

Comparative Performance Data

The potency and selectivity of this compound are significantly improved compared to previous generation TRPA1 agonists such as allyl isothiocyanate (AITC) and cinnamaldehyde. The following tables summarize the key quantitative data from in vitro studies.

CompoundTargetAssay TypeEC50 (Human)Reference
This compound hTRPA1Calcium Uptake0.65 nM[1]
hTRPA1Electrophysiology~7.6 nM[1]
hTRPA1In vivo (Pain Rating)308 nM (0.31 µM)[3]
AITC hTRPA1Electrophysiology2.7 µM
hTRPA1Calcium Imaging64.5 µM
Cinnamaldehyde hTRPA1Calcium Imaging61 µM (at 23°C)
hTRPA1Calcium Imaging84 µM (at 35°C)

Table 2: Species Selectivity of this compound

CompoundSpeciesTargetPotencyReference
This compound HumanTRPA1High (nM range)
MouseTRPA1Very Low (µM range, weak response)

Table 3: Selectivity of this compound Against Other TRP Channels

CompoundNon-Target TRP ChannelsActivityReference
This compound TRPV1, TRPV3, TRPV4, TRPM2, TRPM8, TRPC5No significant activation at 1 µM

Signaling Pathway and Mechanism of Action

This compound activates the TRPA1 channel through a highly specific, covalent modification of a key cysteine residue (Cys621) located in the N-terminal ankyrin repeat domain of the human TRPA1 protein. This covalent binding induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily Ca²⁺ and Na⁺. The resulting increase in intracellular calcium concentration triggers downstream cellular signaling cascades.

JT010_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TRPA1 TRPA1 Channel (Closed) This compound->TRPA1 Binds to Cys621 Cys621 TRPA1->Cys621 Covalent Modification Ca_ion Ca²⁺ TRPA1->Ca_ion Channel Opening & Ca²⁺ Influx Cys621->TRPA1 Induces Conformational Change Signaling Downstream Signaling Ca_ion->Signaling Activates

This compound Mechanism of Action on TRPA1

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro TRPA1 Activation Assay (Calcium Imaging)

This protocol describes the measurement of TRPA1 activation by monitoring intracellular calcium concentration changes using a fluorescent indicator.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • For the assay, cells are seeded into 96-well black-walled, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the experiment.

2. Fluorescent Dye Loading:

  • The cell culture medium is removed, and cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution - HBSS).

  • A loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at 2-5 µM) and a non-ionic surfactant (e.g., Pluronic F-127 at 0.02%) in HBSS is added to each well.

  • The plate is incubated in the dark at 37°C for 45-60 minutes.

3. Compound Addition and Measurement:

  • After incubation, the dye-loading solution is removed, and cells are washed with HBSS to remove extracellular dye.

  • 100 µL of HBSS is added to each well.

  • The plate is placed in a fluorescence plate reader or a fluorescence microscope equipped with an automated liquid handling system.

  • Baseline fluorescence is recorded for a set period (e.g., 1-2 minutes).

  • Test compounds (this compound, AITC, cinnamaldehyde) at various concentrations are added to the wells.

  • Fluorescence intensity is continuously monitored for a defined period (e.g., 5-10 minutes) to capture the calcium influx kinetics.

4. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • The response is often normalized to the baseline fluorescence (ΔF/F₀).

  • Dose-response curves are generated by plotting the normalized fluorescence against the compound concentration.

  • The EC₅₀ value, the concentration at which 50% of the maximal response is achieved, is calculated from the dose-response curve using a suitable curve-fitting algorithm (e.g., four-parameter logistic regression).

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed hTRPA1-HEK293 cells in 96-well plate B Incubate for 24-48h A->B C Load cells with Fluo-4 AM B->C D Wash to remove extracellular dye C->D E Record baseline fluorescence D->E F Add test compounds E->F G Measure fluorescence change F->G H Calculate ΔF/F₀ G->H I Generate dose-response curve H->I J Determine EC₅₀ I->J

Calcium Imaging Experimental Workflow
Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method for directly measuring the ion currents flowing through TRPA1 channels upon activation.

1. Cell Preparation:

  • hTRPA1-expressing HEK293 cells are grown on glass coverslips.

  • For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

2. Pipette and Solutions:

  • Recording pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

  • Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH adjusted to 7.2 with KOH.

3. Recording Procedure:

  • A gigaseal (>1 GΩ) is formed between the patch pipette and the cell membrane.

  • The membrane patch is then ruptured by applying a brief pulse of suction to establish the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -60 mV.

  • Test compounds are applied to the cell via a perfusion system.

  • The resulting inward currents are recorded using a patch-clamp amplifier.

4. Data Analysis:

  • The peak current amplitude at each compound concentration is measured.

  • Dose-response curves are constructed by plotting the normalized current against the compound concentration.

  • The EC₅₀ value is determined from the fitted curve.

Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_data_analysis Analysis A Prepare cells on coverslip B Pull glass pipette A->B C Fill pipette with intracellular solution B->C D Form gigaseal C->D E Establish whole-cell configuration D->E F Voltage-clamp at -60 mV E->F G Apply test compounds F->G H Record inward currents G->H I Measure peak current H->I J Generate dose-response curve I->J K Calculate EC₅₀ J->K

Whole-Cell Patch-Clamp Workflow

Conclusion

This compound represents a significant advancement in the field of TRPA1 pharmacology. Its high potency, selectivity for human TRPA1, and specific covalent mechanism of action distinguish it from previous generations of agonists. These properties make this compound an invaluable tool for elucidating the physiological and pathophysiological roles of the human TRPA1 channel and a promising starting point for the development of novel therapeutics. Researchers should consider the pronounced species-specificity of this compound when designing preclinical studies.

References

A Head-to-Head Comparison Guide for Researchers: JT010 vs. AITC for TRPA1 Channel Activation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development and sensory biology, the selective activation of ion channels is critical for elucidating cellular mechanisms and validating novel therapeutic targets. This guide provides an objective, data-supported comparison of JT010, a novel research compound, and Allyl isothiocyanate (AITC), a widely used standard agonist, for the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.

TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a key player in mediating pain, inflammation, and respiratory responses to irritants[1]. The choice of agonist is crucial for achieving specific and reproducible results. This guide compares this compound and AITC on potency, selectivity, and species specificity.

Comparative Agonist Performance

The following tables summarize the key quantitative differences between this compound and AITC based on available in vitro data.

Table 1: Agonist Potency and Selectivity

ParameterThis compoundAllyl isothiocyanate (AITC)Data Source(s)
Mechanism of Action Covalent, site-selective agonist binding to Cys621 of human TRPA1.Covalent, non-selective agonist binding to multiple cysteine residues.[1]
Potency (EC50, human) 0.65 nM (Ca2+ influx assay)10-100 µM (Effective concentration range)[1][2][3]
Selectivity Highly selective for TRPA1. No activation of TRPV1, TRPV3, TRPV4, TRPM2, TRPM8, and TRPC5 channels at concentrations up to 1 µM.Broadly acts on TRPA1; less characterized for selectivity against a wide panel of other TRP channels.

Table 2: Species-Specific Activity (Human vs. Mouse TRPA1)

SpeciesThis compound-Induced ResponseAITC-Induced ResponseData Source(s)
Human (hTRPA1) Potent activation (EC50 ≈ 0.65 - 10 nM).Effective activation.
Mouse (mTRPA1) Very weak or no activation at concentrations up to 100 nM.Effective activation.

Mechanism of Action: TRPA1 Channel Activation

This compound offers a more targeted approach to studying TRPA1 function compared to AITC. It selectively modifies a single cysteine residue (Cys621) to induce channel opening. This contrasts with AITC, which reacts with multiple cysteine residues within the channel protein. The activation of the TRPA1 channel leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of downstream cellular signaling cascades.

TRPA1_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular TRPA1 TRPA1 Channel (Closed) TRPA1_Open TRPA1 Channel (Open) Ca_Influx Ca2+ / Na+ Influx TRPA1_Open->Ca_Influx Ion Influx Agonist This compound or AITC Agonist->TRPA1 Depolarization Membrane Depolarization Ca_Influx->Depolarization Signaling Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Signaling

Caption: Simplified signaling pathway of TRPA1 channel activation by an agonist.

Experimental Protocols

A precise and reproducible methodology is essential for comparing agonist activity. Below is a representative protocol for a cell-based calcium influx assay, a common method for quantifying TRPA1 activation.

Objective: To determine the potency (EC50) of a TRPA1 agonist (e.g., this compound) by measuring intracellular calcium changes in cells engineered to express human TRPA1 (hTRPA1).

Materials:

  • HEK293 cells stably expressing hTRPA1 (HEK-hTRPA1).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound and AITC stock solutions in DMSO.

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader.

Methodology:

  • Cell Plating: Seed HEK-hTRPA1 cells into a 96-well plate at a density that allows them to reach ~90% confluency on the day of the experiment. Incubate for 24 hours.

  • Dye Loading: Wash the cells with Assay Buffer. Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) in Assay Buffer for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (AITC) in Assay Buffer. Include a vehicle control (DMSO) and a positive control (a known saturating concentration of AITC).

  • Fluorescence Measurement:

    • Place the plate into a fluorescence microplate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Using the reader's injection system, add the prepared agonist dilutions to the wells.

    • Immediately begin recording fluorescence intensity every 1-2 seconds for a period of 2-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.

    • Normalize the response to the maximum response elicited by a saturating concentration of the reference agonist.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical in vitro screening workflow to compare TRPA1 agonists.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis arrow arrow start Seed HEK-hTRPA1 Cells in 96-well plate culture Incubate 24h start->culture dye_load Load with Calcium Dye culture->dye_load wash Wash Cells dye_load->wash baseline Read Baseline Fluorescence wash->baseline Plate Ready add_compound Inject Agonists (this compound, AITC, Vehicle) baseline->add_compound read_response Measure Fluorescence Time-course add_compound->read_response normalize Normalize Data read_response->normalize Raw Data plot Plot Dose-Response Curve normalize->plot ec50 Calculate EC50 plot->ec50

Caption: Workflow for comparing TRPA1 agonists using a cell-based calcium assay.

Conclusion

For researchers requiring precise and potent activation of human TRPA1 channels, this compound presents a superior alternative to the classical agonist AITC. Its key advantages are its nanomolar potency, which is orders of magnitude greater than AITC, and its high selectivity for TRPA1 over other TRP channels. Furthermore, its distinct species specificity makes it an excellent tool for probing the differences between human and rodent TRPA1 orthologs. While AITC remains a useful tool for general TRPA1 activation, this compound is the preferred choice for studies demanding high potency, selectivity, and a defined mechanism of action on the human channel.

References

Safety Operating Guide

Proper Disposal of JT010: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling JT010 must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to its chemical nature and potential hazards, proper disposal through a licensed hazardous waste contractor is imperative. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.

  • Waste Collection:

    • Carefully collect all waste containing this compound, including unused product, solutions, and contaminated materials such as pipette tips, tubes, and absorbent pads.

    • Place the waste into a suitable, clearly labeled, and securely closed container.[2] The original container or a compatible glass or sturdy plastic bottle with a proper fitting cap is acceptable.[2]

  • Container Labeling:

    • Label the waste container clearly as "Hazardous Waste" and specify the contents, including "this compound" and any solvents used.

    • Include the name of the principal investigator, building, and room number on the label.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2]

    • Follow all institutional procedures for hazardous waste disposal requests.

Key Data for this compound

The following table summarizes essential quantitative data for this compound, relevant for its safe handling and preparation for disposal.

PropertyValueSource
Molecular Weight354.85 g/mol [3]
Purity≥95% to 99.92%
Solubility in DMSO71 mg/mL (200.08 mM)
Solubility in Ethanol36 mg/mL
Water SolubilityInsoluble
Storage Temperature (Powder)-20°C for 3 years
Storage Temperature (in Solvent)-80°C for 1 year, -20°C for 1 month

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

JT010_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal start Start Disposal Process ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood Step 2 collect_waste Collect all this compound Waste (Solid & Liquid) fume_hood->collect_waste Step 3 label_container Label Container as 'Hazardous Waste - this compound' collect_waste->label_container Step 4 store_waste Store in Designated Secure Area label_container->store_waste Step 5 contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs Step 6 end Disposed by Licensed Contractor contact_ehs->end Final Step

Caption: Logical workflow for the safe disposal of this compound.

References

Handling and Safety Protocols for JT010: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of JT010, a compound under investigation for its potential therapeutic applications. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of the compound. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the current lack of comprehensive safety data for this compound, a cautious approach is mandated. The following personal protective equipment must be worn at all times when handling the compound, whether in solid or solution form.

Table 1: Recommended Personal Protective Equipment for this compound

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves (inner layer) and chemically resistant gloves (outer layer, e.g., butyl rubber).Prevents direct skin contact and absorption. The outer layer provides enhanced protection against potential chemical degradation of the inner glove.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from splashes, aerosols, and airborne particles of the compound. A face shield offers broader protection.
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron is recommended for larger quantities.Minimizes the risk of skin exposure on the arms and torso.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is mandatory.Prevents inhalation of airborne particles or aerosols, which is a primary route of potential exposure.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the standard operating procedure for the safe handling of this compound during routine laboratory use.

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate and Prepare Handling Area (e.g., Chemical Fume Hood) don_ppe 2. Don Required PPE (See Table 1) prep_area->don_ppe gather_materials 3. Assemble All Necessary Equipment (Spatulas, Vials, Solvents, etc.) don_ppe->gather_materials weigh 4. Weigh this compound in a Ventilated Enclosure dissolve 5. Dissolve or Suspend in Appropriate Solvent weigh->dissolve aliquot 6. Aliquot for Experimental Use dissolve->aliquot decontaminate 7. Decontaminate Work Surfaces dispose 8. Dispose of Waste (See Section 3) decontaminate->dispose doff_ppe 9. Doff PPE in Correct Order dispose->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash cluster_waste Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal JT010_use Use of this compound solid_waste Contaminated Solid Materials (Gloves, Pipettes, etc.) JT010_use->solid_waste liquid_waste Contaminated Liquid Solutions JT010_use->liquid_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container EHS Contact Environmental Health & Safety (EHS) for Pickup solid_container->EHS liquid_container->EHS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.